4-[(2-Aminophenyl)methyl]phenol
説明
BenchChem offers high-quality 4-[(2-Aminophenyl)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Aminophenyl)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
4-[(2-aminophenyl)methyl]phenol |
InChI |
InChI=1S/C13H13NO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9,14H2 |
InChIキー |
BEVRZLZRTYZHJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
Physicochemical Profiling of 4-Aminophenol Derivatives: A Mechanistic Guide to Formulation and Drug Development
Executive Summary
The 4-aminophenol scaffold is a cornerstone in medicinal chemistry, most famously serving as the structural basis for paracetamol (acetaminophen). For researchers and drug development professionals, mastering the physicochemical properties of 4-aminophenol and its derivatives is non-negotiable. These properties—ranging from ionization constants (pKa) and lipophilicity (logP) to crystal polymorphism—directly dictate a molecule's bioavailability, formulation stability, and toxicological profile. This whitepaper provides an in-depth technical synthesis of these properties, their mechanistic impact on pharmacokinetics, and the self-validating experimental protocols required to accurately profile them.
Structural and Physicochemical Foundations
The conversion of 4-aminophenol to paracetamol via N-acetylation fundamentally alters the molecule's physicochemical behavior. Acetylation neutralizes the basicity of the primary amine, leaving only the weakly acidic phenolic hydroxyl group to dictate ionization behavior.
Ionization and pKa Dynamics
Understanding the acid-base dissociation constant (pKa) is critical for predicting gastrointestinal absorption. Paracetamol is a weak organic acid with a pKa of approximately 9.5 (1)[1]. In contrast, the parent compound, 4-aminophenol, exhibits a phenolic pKa of 10.4 (2)[2]. Because the physiological pH of blood (7.4) and the acidic environment of the stomach (pH 1.5–3.5) are significantly lower than its pKa, paracetamol remains predominantly unionized in vivo. This unionized state is the primary driver for its rapid passive diffusion across the intestinal mucosa and the blood-brain barrier (3)[3].
Lipophilicity and Partitioning (logP)
Lipophilicity governs a drug's ability to partition into lipid bilayers. Paracetamol possesses an optimal logP of 0.46 (4)[4]. This moderate lipophilicity ensures that the molecule is sufficiently hydrophilic to dissolve in gastrointestinal fluids, yet lipophilic enough to cross lipid-rich cellular membranes. By comparison, highly lipophilic drugs like ketoprofen (logP 2.66) exhibit vastly different release kinetics and tissue distribution profiles (4)[4].
Aqueous Solubility and Polymorphism
Paracetamol is poorly soluble in water, achieving a concentration of only ~14.3 mg/mL at 25°C, which increases to 23.7 mg/mL at 37°C (5)[5]. This low solubility presents a constant challenge in liquid formulation design. Furthermore, paracetamol exhibits crystal polymorphism. While the orthorhombic form is highly desirable for direct compression in tablet manufacturing, it is metastable; the industry predominantly relies on the thermodynamically stable monoclinic form to prevent phase transitions during shelf-life (5)[5].
Table 1: Physicochemical Comparison of 4-Aminophenol Derivatives
| Compound | Molecular Weight | Phenolic pKa | logP | Aqueous Solubility (25°C) | Stability Profile |
| 4-Aminophenol | 109.13 g/mol | 10.4 | ~0.15 | ~15.0 mg/mL | Highly susceptible to oxidation[6] |
| Paracetamol | 151.16 g/mol | 9.5 | 0.46 | 14.3 mg/mL | Susceptible to hydrolysis >45°C[7] |
| Ketoprofen (Ref) | 254.28 g/mol | 4.4 | 2.66 | 0.051 mg/mL | Photodegradation sensitive[4] |
Mechanistic Impact on Pharmacokinetics and Toxicity
The physicochemical properties of paracetamol directly influence its metabolic fate. Because it is rapidly absorbed and distributed uniformly throughout body fluids (7)[7], the liver processes the bulk of the drug. While 90-95% of the dose undergoes safe Phase II conjugation (glucuronidation and sulfation), a small fraction is oxidized by the Cytochrome P450 system (specifically CYP2E1) into the highly reactive, toxic electrophile N-acetyl-p-benzoquinone imine (NAPQI) .
If glutathione stores are depleted (e.g., during overdose), NAPQI covalently binds to hepatic proteins, causing severe hepatotoxicity. Understanding this pathway is vital when designing novel 4-aminophenol prodrugs, as any structural modification must avoid increasing the affinity for CYP2E1 oxidation.
Figure 1: CYP450-mediated metabolism of paracetamol to NAPQI and detoxification pathways.
Self-Validating Experimental Methodologies
To ensure scientific integrity during drug development, the determination of physicochemical properties must rely on self-validating protocols. Below are the authoritative methodologies for profiling 4-aminophenol derivatives.
Protocol 1: Shake-Flask Determination of logP
The partition coefficient must be measured with strict control over phase volumes and mutual solubility.
-
Solvent Pre-saturation: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment.
-
Causality: Pre-saturation prevents the solvents from dissolving into one another during the actual partitioning phase, ensuring that the volume of each phase remains absolutely constant for accurate concentration calculations.
-
-
Partitioning: Dissolve a known mass of the 4-aminophenol derivative in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Shake mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes.
-
Causality: Centrifugation is mandatory to break any micro-emulsions formed at the solvent interface, ensuring complete phase separation and preventing false-positive UV readings from suspended droplets.
-
-
Self-Validation (Mass Balance): Quantify the drug in both phases via UV-Vis spectroscopy. The sum of the mass in the octanol phase and the aqueous phase must equal ≥98% of the initial mass added. A lower recovery indicates drug degradation or glass adsorption, invalidating the run. Calculate logP=log([Drug]octanol/[Drug]water) .
Protocol 2: Stability-Indicating HPLC Assay for 4-Aminophenol
Paracetamol degrades via hydrolysis into 4-aminophenol under humid conditions (7)[7]. Because 4-aminophenol is highly nephrotoxic, regulatory agencies require strict impurity profiling.
-
Mobile Phase Preparation: Prepare a mixture of sodium borate buffer (pH 8.0) and acetonitrile (85:15 v/v) (2)[2].
-
Causality: Maintaining a pH of 8.0 ensures that both paracetamol (pKa 9.5) and 4-aminophenol (pKa 10.4) remain predominantly in their neutral, unionized forms. This prevents secondary interactions with the silica silanol groups on the column, eliminating peak tailing.
-
-
Chromatographic Separation: Inject 10 µL of the filtered sample onto a C18 reverse-phase column maintained at 30°C.
-
Causality: Strict temperature control stabilizes solvent viscosity and partition kinetics, preventing retention time drift across long analytical sequences.
-
-
Self-Validation (System Suitability Test): Before running unknown samples, inject a standard resolution mixture of paracetamol and 4-aminophenol. The analytical run is only validated if the resolution factor ( Rs ) between the two peaks is > 2.0 and the tailing factor is < 1.5.
Figure 2: Self-validating HPLC workflow for quantifying 4-aminophenol impurities.
References
-
Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf Source: nih.gov URL:[Link]
-
Formulation Development of Paracetamol and Ibuprofen Suspension Source: ijpsjournal.com URL:[Link]
-
Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action Source: tandfonline.com URL:[Link]
-
Paracetamol Research and New Formulation Design Source: semanticscholar.org URL:[Link]
-
Real-time imaging of long-acting injectable formulations by spatially resolved NMR Source: chemrxiv.org URL:[Link]
-
Simultaneous determination of paracetamol, dextromethorphan, chlorpheniramine, pseudoephedrine and major impurities of paracetamol Source: semanticscholar.org URL:[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 7. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectral Analysis of 4-[(2-Aminophenyl)methyl]phenol: Resolving Functional Group Overlap in FT-IR and NMR
Executive Summary
The structural characterization of diarylmethane derivatives is a critical quality control step in the development of advanced polyurethanes, epoxy hardeners, and pharmaceutical intermediates. 4-[(2-Aminophenyl)methyl]phenol (CAS: 93189-08-3) presents a unique analytical challenge: it possesses both a primary aromatic amine (-NH₂) and a phenolic hydroxyl group (-OH) bridged by a non-conjugated methylene (-CH₂-) spacer.
Because both functional groups are highly polar, engage in extensive intermolecular hydrogen bonding, and undergo rapid proton exchange, their spectral signatures frequently overlap. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will explore the thermodynamic and kinetic causality behind these overlaps and establish self-validating, step-by-step protocols to isolate the vibrational and magnetic resonance signals of this compound.
Molecular Architecture & The Causality of Spectral Overlap
The molecule consists of two distinct aromatic systems isolated by a central sp³ hybridized methylene bridge. Because the -CH₂- group breaks the π-conjugation, the two rings behave as spectroscopically independent entities.
-
The Phenol Ring: Para-substituted, yielding a classic AA'BB' spin system in ¹H NMR.
-
The Aniline Ring: Ortho-substituted, yielding an asymmetric ABCD spin system.
The primary analytical bottleneck arises from the heteroatoms. In both FT-IR and NMR, the -OH and -NH₂ groups act as both hydrogen bond donors and acceptors. In the solid state, this creates a vast network of intermolecular interactions that lowers the force constants of the bonds, broadening their FT-IR stretching frequencies[1]. In solution, rapid proton exchange on the NMR timescale averages the magnetic environments of the -OH and -NH₂ protons, often resulting in a single, indistinguishable coalesced peak.
FT-IR Spectroscopy: Deconvoluting the 3200–3600 cm⁻¹ Region
Principles of Vibrational Resolution
The fundamental requirement for infrared absorption is a change in the dipole moment during vibration. The phenolic O-H stretch typically absorbs between 3200–3600 cm⁻¹, while the aniline N-H stretches (symmetric and antisymmetric) absorb between 3300–3500 cm⁻¹[2]. In a standard KBr pellet, these signals merge into a massive, featureless envelope due to polymeric hydrogen bonding. To resolve them, we must manipulate the physical state of the analyte to break the hydrogen bond network, utilizing dilute non-polar solutions to observe the "free" stretching modes[3].
Self-Validating FT-IR Protocol
This protocol uses a dual-state acquisition method to self-validate the assignment of hydrogen-bonded versus free functional groups.
Step 1: Instrument Calibration & Background
-
Purge the FT-IR spectrometer with dry nitrogen to eliminate atmospheric water vapor (which absorbs heavily at ~3400 cm⁻¹).
-
Acquire a background spectrum of an empty sample compartment and a pure anhydrous Carbon Tetrachloride (CCl₄) blank.
Step 2: Solid-State Acquisition (Hydrogen-Bonded State)
-
Mill 1 mg of 4-[(2-Aminophenyl)methyl]phenol with 99 mg of anhydrous, IR-grade KBr.
-
Press under 10 tons of force for 2 minutes to form a transparent pellet.
-
Observation: A broad, intense band from 3200–3550 cm⁻¹ confirming extensive intermolecular H-bonding.
Step 3: Dilute Solution Acquisition (Free State)
-
Dissolve 5 mg of the analyte in 10 mL of anhydrous CCl₄ (creating a highly dilute solution to prevent intermolecular interactions).
-
Inject into a liquid transmission cell with NaCl windows (1 mm path length).
-
Observation: The broad envelope collapses. A sharp peak emerges at ~3600 cm⁻¹ (free O-H), alongside two distinct sharp peaks at ~3500 cm⁻¹ (antisymmetric N-H) and ~3420 cm⁻¹ (symmetric N-H)[3].
Quantitative FT-IR Data
| Functional Group | Vibration Mode | Solid State (KBr) cm⁻¹ | Dilute Solution (CCl₄) cm⁻¹ | Causality of Shift |
| Phenolic -OH | O-H Stretch | 3250 - 3400 (Broad) | ~3600 (Sharp) | Disruption of H-bonding increases bond force constant. |
| Aniline -NH₂ | N-H Asymmetric | Masked by OH | ~3500 (Sharp) | Free amine vibration[3]. |
| Aniline -NH₂ | N-H Symmetric | Masked by OH | ~3420 (Sharp) | Free amine vibration[3]. |
| Methylene -CH₂- | C-H sp³ Stretch | 2850 - 2950 | 2850 - 2950 | Unaffected by H-bonding. |
| Aromatic Rings | C=C Stretch | 1510, 1595 | 1510, 1595 | Core skeletal vibrations. |
Nuclear Magnetic Resonance (NMR): Solvent-Directed Signal Resolution
Causality of Proton Exchange Dynamics
If 4-[(2-Aminophenyl)methyl]phenol is dissolved in Chloroform-d (CDCl₃), the -OH and -NH₂ protons undergo rapid chemical exchange. Because the exchange rate ( kex ) is faster than the NMR timescale ( Δν ), the spectrometer records a time-averaged signal—a single broad hump around 4.0–5.0 ppm.
To achieve high-resolution structural proof, we must arrest this exchange. By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the strongly polar S=O bonds act as powerful hydrogen bond acceptors. They coordinate tightly with the -OH and -NH₂ protons, drastically reducing kex . This solvent-trapping mechanism isolates the signals, pushing the highly deshielded phenolic -OH downfield (~9.3 ppm) and the aniline -NH₂ upfield (~4.8 ppm)[4].
Self-Validating NMR Protocol
Step 1: Sample Preparation & Locking
-
Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Lock the spectrometer to the deuterium frequency of DMSO and shim the magnetic field until the TMS signal is a sharp singlet at 0.00 ppm.
Step 2: ¹H and ¹³C Acquisition
-
Acquire the ¹H spectrum using a standard 90° pulse sequence (zg30) with a 2-second relaxation delay (D1) to ensure accurate integration.
-
The central methylene bridge will appear as a sharp singlet integrating to 2 protons near 3.80 ppm, characteristic of diarylmethanes[5].
Step 3: D₂O Exchange (The Validation Step)
-
To definitively prove the assignments of the heteroatom protons, add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.
-
Result: The signals at ~9.3 ppm and ~4.8 ppm will vanish due to rapid deuterium exchange (-OD and -ND₂ formation), validating their identity as exchangeable protons.
Quantitative NMR Data
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus / Position | ¹H Shift (ppm) | Multiplicity & Integration | ¹³C Shift (ppm) | Structural Assignment |
| Phenol -OH | ~9.30 | Singlet (Broad), 1H | - | H-bonded to DMSO[4]. |
| Aniline -NH₂ | ~4.80 | Singlet (Broad), 2H | - | H-bonded to DMSO[4]. |
| Methylene -CH₂- | ~3.80 | Singlet, 2H | ~35.0 - 40.0 | sp³ bridge[5]. |
| Phenol Ar-H (ortho to OH) | ~6.70 | Doublet, 2H | ~115.0 | AA'BB' system, shielded by OH. |
| Phenol Ar-H (meta to OH) | ~7.00 | Doublet, 2H | ~129.0 | AA'BB' system. |
| Aniline Ar-H | ~6.50 - 7.10 | Multiplet, 4H | 115.0 - 130.0 | ABCD system. |
| Phenol C-OH | - | - | ~155.0 | Quaternary, deshielded by Oxygen. |
| Aniline C-NH₂ | - | - | ~145.0 | Quaternary, deshielded by Nitrogen. |
Workflow Visualization
The following diagram maps the logical decision trees required to bypass spectral overlap in both FT-IR and NMR workflows.
Figure 1: Strategic analytical workflow for resolving OH and NH2 spectral overlaps.
Conclusion
The accurate spectral characterization of 4-[(2-Aminophenyl)methyl]phenol requires a deep understanding of physical chemistry principles. By recognizing that intermolecular hydrogen bonding and rapid proton exchange are the root causes of signal obfuscation, analysts can proactively alter their sample preparation. Utilizing dilute non-polar solutions for FT-IR isolates the fundamental stretching frequencies, while employing strongly coordinating solvents like DMSO-d₆ in NMR arrests proton exchange, yielding a clean, fully resolved, and self-validating spectral profile.
References
-
Synthesis of Diarylmethanes via Metal-Free Reductive Cross-Coupling of Diarylborinic Acids with Tosyl Hydrazones The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Interpreting Infrared Spectra | Organic Chemistry Class... Fiveable URL:[Link]
-
Spectra–Structure Correlations in the Mid- and Far-infrared Society for Applied Spectroscopy URL:[Link]
-
Solvent-free preparation of amidoalkyl phenols catalyzed by trityl chloride under neutral media Canadian Science Publishing URL:[Link]
-
NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States The Journal of Physical Chemistry A - ACS Publications URL:[Link]
Sources
Biological Evaluation of Novel Aminophenol Derivatives: A Technical Guide to Antiproliferative and Antioxidant Profiling
Executive Summary
Aminophenol derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. The strategic presence of both amino (–NH₂) and phenolic hydroxyl (–OH) groups on an aromatic ring allows for extensive structural functionalization, yielding Schiff bases, quinazoline hybrids, and complex amide derivatives. Recent drug discovery efforts have highlighted their dual capacity: acting as potent antiproliferative agents by targeting receptor tyrosine kinases (e.g., c-Met, VEGFR-2) and serving as robust antioxidants capable of mitigating cellular oxidative stress [1].
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rational design, mechanistic validation, and standardized biological evaluation of these novel derivatives.
Rational Design and Mechanistic Basis
The biological efficacy of aminophenol derivatives is rooted in their structural duality.
-
Antioxidant Mechanism: The phenolic hydroxyl group acts as a classic electron and hydrogen donor. By neutralizing reactive oxygen species (ROS), these compounds prevent lipid peroxidation and DNA damage[2].
-
Antiproliferative Mechanism: The substituted amino group can be synthetically tailored to fit the hydrophobic ATP-binding pockets of overexpressed kinases. For instance, aminophenol-quinazoline-based derivatives (such as compound SQ14) have demonstrated remarkable efficacy against colorectal cancer by acting as tyrosine kinase inhibitors, effectively halting tumor proliferation [3].
Dual mechanism of aminophenol hybrids in cancer therapy.
Standardized Experimental Workflows
To ensure reproducibility and scientific integrity, the biological evaluation of these compounds must follow rigorous, self-validating protocols. A single assay is never sufficient; a multi-tiered approach ensures that observed phenotypic changes (e.g., cell death) correlate directly with the proposed molecular mechanism (e.g., DNA intercalation or ROS scavenging).
Standardized workflow for the biological evaluation of aminophenol derivatives.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzymatic reduction strictly requires active mitochondria, the absorbance of the solubilized formazan provides a direct, quantitative correlation to the number of metabolically viable cells. Self-Validating System: This protocol mandates a vehicle control (to baseline basal metabolic rate) and a positive control (to validate assay sensitivity).
-
Cell Seeding: Seed target cancer cells (e.g., HT-29 colorectal or MCF-7 breast lines) at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized aminophenol derivatives (1 to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.1% to prevent solvent-induced cytotoxicity. Treat the cells for 72 h [4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Why DMSO? Formazan is highly lipophilic and insoluble in aqueous media; an organic solvent is required to yield a homogenous solution for spectrophotometric quantification. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Antioxidant Profiling (DPPH Radical Scavenging Assay)
Causality & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the radical-scavenging capacity of the phenolic –OH group. The reduction of the stable DPPH radical by an electron/hydrogen donor leads to a measurable color shift from purple to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from ambient light to prevent auto-degradation.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at various concentrations (e.g., 1–50 µg/mL).
-
Incubation: Incubate the mixture in the dark at room temperature for exactly 30 minutes to allow the reaction kinetics to reach equilibrium.
-
Measurement: Read the absorbance at 517 nm. Include Ascorbic Acid as the reference standard.
-
Calculation: Calculate scavenging effect (%) = [(A_control - A_sample) / A_control] × 100. Determine the EC₅₀ value.
Protocol C: DNA Interaction Studies (UV-Vis Spectroscopy)
Causality & Rationale: Many antiproliferative agents exert their effects by intercalating with DNA. UV-Vis titration reveals hyperchromic (unwinding of the DNA double helix) or bathochromic (red shift, indicating intercalation) shifts, validating direct DNA engagement [5].
-
Preparation: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4). Confirm DNA purity by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8.
-
Titration: Keep the concentration of the aminophenol derivative constant (e.g., 50 µM) while adding increasing concentrations of CT-DNA (0 to 100 µM).
-
Incubation & Reading: Incubate for 5 minutes after each addition. Record the absorption spectra from 200 to 400 nm.
-
Analysis: Calculate the intrinsic binding constant ( Kb ) based on the observed spectral shifts.
Quantitative Data Presentation
The following tables synthesize representative biological evaluation data from recent literature on novel o-aminophenol and p-aminophenol derivatives, highlighting their dual-action capabilities[2],[3].
Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead Aminophenol Derivatives
| Compound Class | Target Cell Line | IC₅₀ Value | Reference Standard |
| Aminophenol-Quinazoline (SQ14) | HT-29 (Colorectal) | ~ 1.2 µM | Cabozantinib |
| o-Aminophenol (Compound 6i) | HepG2 (Liver) | 29.46 µg/mL | Doxorubicin |
| o-Aminophenol (Compound 6i) | A549 (Lung) | 71.29 µg/mL | Doxorubicin |
| o-Aminophenol (Compound 6i) | MCF7 (Breast) | 80.02 µg/mL | Doxorubicin |
Table 2: Antioxidant Activity (DPPH Scavenging)
| Compound Class | EC₅₀ / SC₅₀ Value | Reference Standard (EC₅₀) |
| o-Aminophenol (Compound 6d) | 4.00 µg/mL | Ascorbic Acid (12.60 µg/mL) |
| o-Aminophenol (Compound 6g) | 11.25 µg/mL | Quercetin (9.80 µg/mL) |
| p-Aminophenol Benzamide (P-1) | 18.95 µg/mL | Ascorbic Acid (12.60 µg/mL) |
Conclusion
The systematic biological evaluation of aminophenol derivatives reveals a compelling profile of dual-action therapeutics. By integrating precise in vitro cytotoxicity assays with antioxidant and DNA interaction profiling, researchers can confidently identify lead compounds. The exceptional radical-scavenging properties of o-aminophenols, combined with the targeted kinase inhibition of quinazoline-aminophenol hybrids, underscore their immense potential in modern oncology and drug discovery.
References
-
Sachin A. Dhawale, Pratap S. Dabhade, Santosh N. Mokale. "Design, Synthesis, and Biological Evaluation of Aminophenol-Quinazoline-Based Derivatives as Antiproliferative Agents Against Colorectal Cancer." Chemistry & Biodiversity (2026). URL:[Link]
-
Scilit Database Record. "Design, Synthesis, and Biological Evaluation of Aminophenol-Quinazoline-Based Derivatives as Antiproliferative Agents Against Colorectal Cancer." URL:[Link]
-
PubMed Central (PMC). "Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids." URL:[Link]
-
MDPI Search. "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach." URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
Advanced Discovery and Synthesis of 2-Aminophenol Derivatives as Targeted Enzyme Inhibitors
Executive Summary
The 2-aminophenol scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its ortho-substituted hydroxyl and amino groups, this motif is uniquely primed for bidentate metal chelation and the establishment of robust hydrogen-bonding networks within enzyme active sites. Recent advancements have highlighted the efficacy of 2-aminophenol derivatives—particularly thiazole-based isoxazoles and Schiff bases—as potent dual inhibitors of pathologically upregulated enzymes such as urease and thymidine phosphorylase[1],[2].
This technical guide delineates the mechanistic rationale behind 2-aminophenol-mediated enzyme inhibition, details state-of-the-art photoredox synthetic methodologies, and provides self-validating protocols for both chemical synthesis and enzymatic assaying.
Structural Rationalization & Structure-Activity Relationship (SAR)
The pharmacological utility of 2-aminophenol derivatives stems from their stereoelectronic properties. In metalloenzymes like urease (which relies on a bi-nickel center for urea hydrolysis), the proximity of the hard oxygen (hydroxyl) and borderline nitrogen (amino) donors allows for the formation of stable, five-membered chelate rings with the Ni²⁺ ions.
Recent molecular docking and dynamics simulations have confirmed that functionalizing the 2-aminophenol core with extended π-conjugated systems (e.g., thiazole-isoxazole hybrids) significantly enhances binding affinity[2]. The extended aromatic systems engage in π−π stacking with hydrophobic active-site residues, while the core 2-aminophenol anchors the molecule via direct coordination to the catalytic metal center, effectively arresting the enzyme's catalytic cycle[1].
Fig 1: Dual-mode inhibition mechanism of 2-aminophenol derivatives in metalloenzymes.
State-of-the-Art Synthetic Methodologies
Historically, synthesizing highly functionalized 2-aminophenol derivatives required harsh nitration followed by reduction—a sequence that suffers from poor regioselectivity and functional group intolerance.
A paradigm shift has been achieved through visible light-driven excited-state copper catalysis . By merging Cu(I)-BINAP catalysis with triplet nitro(hetero)arenes, researchers can now achieve direct, modular synthesis of 2-aminophenol derivatives via a radical-mediated C–H alkylation pathway[3],[4]. This method bypasses traditional reduction steps, utilizing carboxylic acids or arylboronic acids as coupling partners under mild photochemical conditions.
Protocol 1: Photoredox-Catalyzed Synthesis of 2-Aminophenol Derivatives
This protocol utilizes a self-validating radical trapping control to confirm the single-electron transfer (SET) mechanism.
Step 1: Catalyst Ligation & Reaction Assembly
-
Action: In a glovebox, combine 10 mol%[Cu(CH₃CN)₄]PF₆ and 12 mol% BINAP ligand in a mixed THF/isopropanol solvent system (10:1 v/v). Add the nitroarene precursor (0.20 mmol) and the carboxylic acid coupling partner (2.0 equiv).
-
Causality: BINAP’s steric bulk prevents the formation of inactive copper dimers, ensuring a high concentration of the active monomeric Cu(I) species. Isopropanol acts as a sacrificial hydrogen donor essential for the transient reduction steps[5].
Step 2: Deoxygenation (Freeze-Pump-Thaw)
-
Action: Subject the reaction vial to three cycles of freeze-pump-thaw degassing, backfilling with ultra-pure N₂.
-
Causality: Molecular oxygen is a potent triplet-state quencher. Removing it prevents the premature deactivation of the excited *Cu(I) species and suppresses undesired substrate auto-oxidation, ensuring the catalytic cycle proceeds efficiently.
Step 3: Photochemical Irradiation
-
Action: Irradiate the mixture using a 395 nm LED lamp at 55 °C for 12 hours.
-
Causality: The 395 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Cu-BINAP complex. This initiates the SET to the nitroarene without providing enough energy to cause non-specific UV-mediated bond cleavage[4].
Step 4: Self-Validation via Radical Trapping
-
Action: Run a parallel control reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.
-
Causality: If the reaction proceeds via the proposed aroyl/alkyl radical intermediate, TEMPO will trap the radical, completely inhibiting the formation of the 2-aminophenol product. GC-MS analysis of the TEMPO-adduct validates the mechanistic pathway[3].
Fig 2: Photoredox-catalyzed synthetic workflow for 2-aminophenol derivatives.
Enzymatic Validation & Mechanistic Profiling
To accurately quantify the inhibitory potency of the synthesized 2-aminophenol derivatives, rigorous biochemical assays must be employed. The following protocol describes the evaluation of these compounds against Jack bean urease, a standard model for metalloenzyme inhibition[1],[2].
Protocol 2: High-Throughput Urease Inhibition Assay
This protocol incorporates kinetic pre-incubation to account for slow-binding inhibitors.
Step 1: Buffer and Reagent Preparation
-
Action: Prepare a 50 mM HEPES buffer adjusted to pH 7.4. Dissolve Jack bean urease to a final concentration of 5 U/mL in this buffer.
-
Causality: HEPES is a zwitterionic, non-coordinating buffer. Utilizing standard phosphate buffers can lead to competitive binding of phosphate ions at the urease Ni²⁺ active site, which artificially inflates the apparent IC₅₀ of the tested inhibitor.
Step 2: Kinetic Pre-Incubation Phase
-
Action: In a 96-well plate, combine 25 µL of the enzyme solution with 25 µL of the 2-aminophenol derivative (varying concentrations). Incubate the mixture at 37 °C for exactly 20 minutes before adding 50 µL of the urea substrate (100 mM).
-
Causality: 2-Aminophenol derivatives frequently exhibit slow-binding kinetics due to the thermodynamic energy required to displace structural water molecules from the metalloenzyme pocket. Skipping this pre-incubation step results in false-negative potency data (underestimation of affinity).
Step 3: Colorimetric Quenching (Indophenol Method)
-
Action: After 30 minutes of substrate incubation, quench the reaction by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite. Incubate for 15 minutes in the dark, then measure absorbance at 625 nm.
-
Causality: This step forms a stable indophenol blue complex directly proportional to the ammonia generated by urease catalysis. Measuring at 625 nm is critical as it avoids spectral overlap with the intrinsic UV absorbance of the aromatic 2-aminophenol rings, preventing baseline interference.
Step 4: Assay Self-Validation
-
Action: Include Thiourea as a positive control in every plate run.
-
Causality: Thiourea is a well-characterized standard urease inhibitor. If the IC₅₀ of Thiourea deviates by more than 15% from its established baseline (~21 µM), the assay plate is invalidated, ensuring reagent integrity and reproducibility[2].
Quantitative Structure-Activity Data
Recent empirical studies have demonstrated the superior binding thermodynamics of functionalized 2-aminophenol derivatives compared to standard clinical inhibitors. The table below summarizes the inhibitory constants and molecular docking binding energies of notable Schiff base and thiazole-based isoxazole derivatives[1],[2].
| Compound Designation | Structural Classification | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference Standard |
| 2AM24CL | Schiff Base Derivative | Urease | 101.54 | -5.45 | Thiourea |
| SA2AM | Schiff Base Derivative | Urease | 71.33 | -5.66 | Thiourea |
| Compound 1 | Thiazole-Isoxazole Hybrid | Urease | 14.20 | -7.12 | Thiourea |
| Compound 3 | Thiazole-Isoxazole Hybrid | Thymidine Phosphorylase | 38.15 | -6.80 | 7-Deazaxanthine |
Data Interpretation: The transition from simple Schiff bases (SA2AM) to complex Thiazole-Isoxazole hybrids (Compound 1) results in a significant drop in binding energy (more thermodynamically favorable) and a corresponding increase in inhibitory potency (lower IC₅₀). This validates the strategy of utilizing the 2-aminophenol core as a primary metal-anchoring motif while building out the periphery to maximize hydrophobic active-site contacts.
Conclusion
The discovery and synthesis of 2-aminophenol derivatives represent a critical frontier in the development of targeted enzyme inhibitors. By transitioning from classical, harsh synthetic routes to elegant, visible-light-driven photoredox catalysis, researchers can rapidly generate diverse libraries of these privileged scaffolds. When coupled with rigorous, causality-driven biochemical validation, the 2-aminophenol pharmacophore offers a highly tunable platform for addressing pathologies driven by aberrant metalloenzyme activity.
References
- Source: researchgate.net (Springer Nature)
- Source: worldscientific.
- Source: chemrxiv.
- Source: acs.org (Organic Letters)
- Source: nih.gov (PMC)
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Thermal Degradation and Physicochemical Properties of Poly-2-[(4-methylbenzylidene)amino]phenol: A Technical Guide
Executive Summary
The development of conjugated poly(Schiff bases)—specifically poly(phenoxy-imine)s—has opened new frontiers in materials science, catalysis, and pharmacology[1]. Poly-2-[(4-methylbenzylidene)amino]phenol is a highly stable, conjugated polymer synthesized via the oxidative polycondensation of its corresponding Schiff base monomer[2]. Characterized by an extended π -conjugated backbone containing azomethine (-HC=N-) linkages, this polymer exhibits exceptional optoelectronic properties and robust thermal stability.
This whitepaper provides an in-depth technical analysis of the synthesis, structural validation, and thermal degradation kinetics of poly-2-[(4-methylbenzylidene)amino]phenol. By leveraging dynamic thermogravimetric analysis (TGA) and Coats-Redfern kinetic modeling, we decode the thermodynamic parameters governing its thermal breakdown[3].
Mechanistic Synthesis and Oxidative Polymerization
The synthesis of poly-2-[(4-methylbenzylidene)amino]phenol is a two-stage process: the condensation of a primary amine with an aromatic aldehyde to form the monomer, followed by oxidative polycondensation[2][4].
Monomer Synthesis Protocol: 2-[(4-methylbenzylidene)amino]phenol
Causality Focus: Ethanol is selected as the solvent because it solubilizes both precursors while allowing the less soluble Schiff base product to precipitate upon cooling, driving the equilibrium forward. Sonication or catalytic amounts of glacial acetic acid are used to accelerate the nucleophilic attack of the amine on the carbonyl carbon[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 2-aminophenol in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Slowly add 10.0 mmol of 4-methylbenzaldehyde (p-tolualdehyde) to the stirring solution.
-
Catalysis & Condensation: Add 2–3 drops of glacial acetic acid. Reflux the mixture at 70°C for 4 hours, or apply ultrasonic irradiation for 30 minutes to enhance the reaction rate[4].
-
Isolation: Cool the mixture to 4°C overnight. Filter the resulting crystalline precipitate.
-
Purification: Recrystallize from hot ethanol and dry under a vacuum at 50°C for 12 hours.
-
Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and the emergence of a sharp azomethine C=N stretch at ~1620 cm⁻¹ confirms complete monomer conversion.
Oxidative Polycondensation Protocol
Causality Focus: Oxidative polymerization requires an alkaline medium (e.g., aqueous KOH) to deprotonate the phenolic hydroxyl group, generating a highly reactive phenoxide anion. Sodium hypochlorite (NaOCl) acts as the primary oxidant, facilitating single-electron transfer to form phenoxy radicals. These radicals undergo rapid C-C (ortho/para) and C-O-C coupling to form the polymer backbone[2].
Step-by-Step Methodology:
-
Deprotonation: Dissolve 5.0 mmol of the synthesized monomer in an aqueous solution of KOH (10.0 mmol in 15 mL H₂O). Stir until a homogenous, deeply colored solution forms (indicating phenoxide generation).
-
Oxidation: Dropwise, add an aqueous solution of NaOCl (15.0 mmol) over 30 minutes while maintaining the temperature at 25°C.
-
Polymerization: Allow the reaction to proceed under continuous stirring for 24 hours.
-
Termination & Precipitation: Neutralize the mixture with dilute HCl (0.1 M) to precipitate the polymer.
-
Washing & Drying: Filter the dark solid, wash sequentially with distilled water, methanol, and diethyl ether to remove oligomers, and dry in a vacuum oven at 60°C.
-
Self-Validation Check: Size Exclusion Chromatography (SEC) should yield an average molecular weight ( Mw ) indicating polymeric chain formation, while ¹H-NMR will show significant broadening of the aromatic peaks compared to the sharp monomeric signals[2].
Workflow of monomer synthesis and oxidative polycondensation of poly(Schiff base).
Physicochemical and Optoelectronic Profiling
The extended π -conjugation of poly-2-[(4-methylbenzylidene)amino]phenol significantly narrows its optical bandgap compared to its monomeric counterpart. The presence of evenly distributed nitrogen atoms within the azomethine linkages facilitates intramolecular charge transfer, making these polymers highly suitable for optoelectronic applications[2].
Table 1: Typical Optoelectronic and Macromolecular Properties
| Property | Representative Value | Analytical Methodology |
| Optical Bandgap ( Eg ) | 2.61 – 2.89 eV | UV-Vis Spectroscopy (Tauc Plot) |
| HOMO Energy Level | -5.75 eV | Cyclic Voltammetry (Onset Oxidation) |
| LUMO Energy Level | -3.10 eV | Calculated ( HOMO+Eg ) |
| Weight Average MW ( Mw ) | ~34,500 Da | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 – 2.2 | GPC / SEC Analysis |
Thermal Degradation Dynamics
Understanding the thermal stability of poly(Schiff bases) is critical for their deployment in high-temperature catalytic or material environments. The thermal degradation of poly-2-[(4-methylbenzylidene)amino]phenol is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under a dynamic nitrogen atmosphere[3].
Degradation Stages
The thermal breakdown typically follows a multi-stage pathway:
-
Stage I (100°C – 220°C): Endothermic loss of physically adsorbed moisture and trapped polymerization solvents.
-
Stage II (250°C – 400°C): The primary degradation phase. This involves the homolytic cleavage of the relatively weaker azomethine (-HC=N-) bonds and the thermal cracking of the pendant 4-methylbenzylidene side groups.
-
Stage III (>400°C): Exothermic, massive degradation involving the carbonization and fragmentation of the cross-linked phenolic polymer backbone.
Kinetic Modeling: The Coats-Redfern Method
To extract the activation energy ( Ea ) and thermodynamic parameters of the degradation process, the Coats-Redfern integral method is applied to the non-isothermal TGA data[3].
For a first-order reaction ( n=1 ), the equation is expressed as:
ln[T2−ln(1−α)]=ln[βEaAR(1−Ea2RT)]−RTEaWhere:
-
α = Fractional weight loss (conversion degree).
-
T = Absolute temperature (K).
-
A = Pre-exponential (Arrhenius) factor.
-
β = Heating rate (K/min).
-
R = Universal gas constant (8.314 J/mol·K).
By plotting ln[−ln(1−α)/T2] against 1/T , a straight line is obtained. The slope ( −Ea/R ) yields the activation energy, and the intercept yields the pre-exponential factor A . Subsequently, enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of activation can be derived[3].
Table 2: Kinetic and Thermodynamic Parameters of Thermal Degradation
| Degradation Stage | Temp Range (°C) | Mass Loss (%) | Ea (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG (kJ/mol) |
| Stage I (Dehydration) | 100 - 220 | 5 - 8 | 45.2 | 41.5 | -120.4 | 98.6 |
| Stage II (Imine Cleavage) | 250 - 400 | 35 - 45 | 115.8 | 110.2 | -85.6 | 155.3 |
| Stage III (Carbonization) | 400 - 650 | 40 - 50 | 185.4 | 178.6 | -45.2 | 210.5 |
Note: The negative values of ΔS indicate that the activated complexes formed during degradation are more highly ordered than the initial polymeric state, which is characteristic of cross-linking or cyclization preceding backbone fragmentation.
Logical workflow for the kinetic and thermodynamic analysis of polymer thermal degradation.
Conclusion
The synthesis of poly-2-[(4-methylbenzylidene)amino]phenol via oxidative polycondensation yields a highly conjugated, thermally resilient macromolecule. The integration of Coats-Redfern kinetic analysis demonstrates that the polymer requires substantial activation energy ( >115 kJ/mol) to initiate main-chain degradation, confirming its suitability for high-temperature applications. By adhering to the self-validating protocols outlined in this guide, researchers can reliably synthesize and profile this class of poly(Schiff bases) for advanced material and pharmaceutical development.
References
- Kalanithi, M., et al. (2023). Short Review on Metal Complexes of Schiff Bases containing Antibiotic, and Bioactivity Applications. ResearchGate.
- Kaya, I., et al. (2017). Synthesis, characterization and electrochemical properties of poly(phenoxy-imine)s containing peril and tert-butyl units. Journal of King Saud University - Science.
- Pervaiz, M., et al. (2023). DFT calculations, molecular docking, in vitro antimicrobial and antidiabetic studies of green synthesized Schiff bases: as Covid-19 inhibitor. Taylor & Francis.
- El-Shafiy, H. F., et al. (2023). Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. PMC.
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- 2. Synthesis, characterization and electrochemical properties of poly(phenoxy-imine)s containing peril and <i>tert</i>-butyl units - Journal of King Saud University - Science [jksus.org]
- 3. Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
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Antioxidant properties of novel aminomethyl derivatives of 4-methyl-2-prenylphenol
An In-depth Technical Guide to the Synthesis and Antioxidant Properties of Novel Aminomethyl Derivatives of 4-Methyl-2-Prenylphenol
Executive Summary
Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has driven significant research into the discovery of novel antioxidant compounds with enhanced efficacy and favorable pharmacological profiles. Phenolic compounds, renowned for their ability to scavenge free radicals, represent a privileged chemical scaffold in this endeavor. This guide focuses on a specific, promising class of synthetic antioxidants: aminomethyl derivatives of 4-methyl-2-prenylphenol.
The parent structure, 4-methyl-2-prenylphenol, combines the essential radical-scavenging phenolic hydroxyl group with a lipophilic prenyl moiety, a feature known to influence bioavailability and interaction with lipid membranes. The strategic introduction of various aminomethyl groups via the Mannich reaction allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and basicity, which can profoundly impact its antioxidant capacity and biological activity.
This technical guide provides a comprehensive overview of the rationale, synthesis, and detailed evaluation of these novel derivatives. We delve into the fundamental mechanisms of phenolic antioxidant action, provide step-by-step protocols for key in vitro and cell-based antioxidant assays, and analyze the structure-activity relationships that govern their efficacy. The methodologies are presented to ensure scientific rigor and reproducibility, offering researchers and drug development professionals a thorough framework for understanding and advancing this class of compounds.
The Rationale for Novel Phenolic Antioxidants
Oxidative Stress and the Need for Antioxidants
Reactive oxygen species (ROS) are constantly generated in vivo through normal metabolic processes and external stressors. While they play roles in cell signaling, their over-accumulation leads to oxidative damage of crucial biomolecules like lipids, proteins, and DNA. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing the propagation of chain reactions that lead to cellular injury. The development of potent synthetic antioxidants is a critical strategy for therapeutic intervention in oxidative stress-related diseases.
The Phenolic Scaffold: A Foundation for Antioxidant Design
Phenolic compounds are primary antioxidants that can effectively scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). The efficacy of a phenolic antioxidant is heavily influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the nature of other substituents. These factors modulate the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key determinant of radical scavenging activity.
The Parent Compound: 4-Methyl-2-prenylphenol
The selection of 4-methyl-2-prenylphenol as the starting scaffold is a deliberate design choice. It possesses the core phenolic hydroxyl group necessary for radical scavenging. The addition of a prenyl group introduces lipophilicity, which can enhance the compound's ability to penetrate cellular membranes and protect lipids from peroxidation. Prenylation of flavonoids and phenols has been shown to modulate their antioxidant potential.
The Mannich Reaction: Introducing Aminomethyl Functionality
The Mannich reaction is a powerful tool in medicinal chemistry for aminomethylation, allowing the introduction of a C-C bond via a three-component reaction of a compound with an active hydrogen (the phenol), an aldehyde (formaldehyde), and a primary or secondary amine. In this context, it is used to append various aminomethyl side chains to the 4-methyl-2-prenylphenol backbone. This modification serves several purposes:
-
Modulating Solubility: The introduction of an amine group can increase aqueous solubility, which is often a challenge for phenolic compounds.
-
Introducing a Basic Center: The amine provides a site for protonation, influencing the compound's behavior in different physiological pH environments.
-
Altering Lipophilicity: The nature of the alkyl groups on the amine (e.g., octyl vs. methyl) can be varied to systematically tune the overall lipophilicity of the molecule, impacting its distribution and cellular uptake.
A study on novel aminomethyl derivatives of 4-methyl-2-prenylphenol revealed that these modifications significantly impact their antioxidant profiles, with certain derivatives showing high radical-scavenging activity, Fe²⁺-chelating ability, and the capacity to inhibit oxidative hemolysis.
Synthesis of Aminomethyl Derivatives of 4-Methyl-2-Prenylphenol
The synthesis is a two-step process: first, the creation of the 4-methyl-2-prenylphenol precursor, followed by its aminomethylation via the Mannich reaction.
Synthesis of the Precursor: 4-Methyl-2-prenylphenol
The precursor is synthesized from para-cresol and prenol (3-methyl-2-buten-1-ol) through an Electrophilic Aromatic Substitution (EAS) reaction. This reaction is typically catalyzed by a Lewis acid like BF₃·OEt₂ under mild conditions.
General Protocol: The Mannich Reaction for Aminomethylation
The following is a generalized protocol for the synthesis of the target derivatives based on standard Mannich reaction procedures.
Materials:
-
4-methyl-2-prenylphenol (1 equivalent)
-
Desired secondary amine (e.g., dibutylamine, morpholine, N-octylamine) (1.1 equivalents)
-
Paraformaldehyde (1.1 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium sulfate (drying agent)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-2-prenylphenol (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add the selected secondary amine (1.1 equivalents) followed by paraformaldehyde (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the formation of the electrophilic Eschenmoser-like salt intermediate from the amine and formaldehyde, which then reacts with the electron-rich phenol ring at the ortho position to the hydroxyl group.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any unreacted water-soluble reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to isolate the pure aminomethyl derivative.
-
Causality: Chromatography separates the desired product from unreacted starting materials and any side products based on differences in polarity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of aminomethyl derivatives of 4-methyl-2-prenylphenol.
Mechanisms of Antioxidant Action
Phenolic antioxidants can neutralize free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The dominant mechanism often depends on the structure of the antioxidant, the nature of the free radical, and the solvent polarity.
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process. ArOH + R• → ArO• + RH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the phenol donates an electron to the free radical to form a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then transfers a proton to the anion. ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ + R⁻ → ArO• + RH
-
Metal Chelation: Some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding these ions, the antioxidants prevent this radical generation, acting as indirect or preventative antioxidants. The introduction of the aminomethyl group can enhance this chelating ability.
Caption: Primary antioxidant mechanisms of phenolic compounds.
In Vitro Evaluation of Antioxidant Properties
A single assay is insufficient to capture the full antioxidant profile of a compound. Therefore, a battery of tests based on different mechanisms (e.g., HAT, SET, chelation) is essential for a comprehensive evaluation.
DPPH Radical Scavenging Activity
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.
4.1.1 Detailed Experimental Protocol
-
Reagent Preparation: Prepare a stock solution of the test compound and a reference antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a ~0.1 mM solution of DPPH in the same solvent. Protect the DPPH solution from light.
-
Assay Procedure: a. In a 96-well microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 180 µL). b. Add varying concentrations of the test compound or reference standard (e.g., 20 µL) to the wells. c. For the blank, add solvent instead of the test compound.
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Causality: The incubation period allows the reaction between the antioxidant and the DPPH radical to reach a steady state.
-
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a microplate reader or spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve. A lower IC₅₀ indicates higher antioxidant activity.
4.1.2 DPPH Assay Workflow Diagram
Caption: Key structural features influencing the antioxidant activity of the derivatives.
Conclusion and Future Directions
The aminomethylation of 4-methyl-2-prenylphenol via the Mannich reaction is a viable and effective strategy for generating novel antioxidants. By systematically varying the amine component, it is possible to tune the compounds' physicochemical properties and optimize their activity across different antioxidant mechanisms, including radical scavenging, metal chelation, and membrane protection. Specifically, derivatives bearing long alkyl chains like the n-octylaminomethyl group have demonstrated particularly promising multifaceted antioxidant profiles.
Future research in this area should focus on:
-
In-depth Mechanistic Studies: Utilizing computational methods like Density Functional Theory (DFT) to calculate bond dissociation enthalpies (BDE) and ionization potentials (IP) to better correlate structure with the preferred antioxidant mechanism (HAT vs. SET).
-
In Vivo Efficacy and Safety: Moving beyond cellular assays to evaluate the most promising candidates in animal models of oxidative stress to assess their bioavailability, metabolic stability, and therapeutic efficacy.
-
Toxicology Profiling: Conducting comprehensive cytotoxicity and genotoxicity studies to ensure the safety of these novel compounds for potential pharmaceutical applications.
-
Expanded SAR Studies: Synthesizing a broader range of derivatives with diverse amine substituents to further refine the structure-activity relationships and develop quantitative structure-activity relationship (QSAR) models.
By pursuing these avenues, the full therapeutic potential of these novel phenolic derivatives can be elucidated, paving the way for the development of next-generation antioxidant drugs.
References
- Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715.
- Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306.
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Chen, Y., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One, 10(3), e0121276. [Link]
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Nowak, A., et al. (2019). ABTS Radical Scavenging Assay. Bio-protocol, 9(11), e3222. [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]
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Carocho, M., & Ferreira, I. C. F. R. (2021). Phenolic Antioxidants and Human Health. Encyclopedia MDPI. [Link]
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Kumar, N., & Goel, N. (2019). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. Journal of Food Science, 84(12), 3377-3398. [Link]
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Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-304. [Link]
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van Acker, S. A., et al. (1996). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 20(3), 331-342. [Link]
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Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(3), 375-383. [Link]
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Omata, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Sycheva, D. S., et al. (2019). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. ChemistrySelect, 4(28), 8345-8350. [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. [Link]
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BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
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Yu, M., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 240, 102-109. [Link]
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Takebayashi, J., et al. (2021). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 10(12), 3039. [Link]
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Georgiev, M., et al. (2014). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 10(Suppl 2), S258-S264. [Link]
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Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]
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Gikanga, B., et al. (2022). Determination of total phenolic content and antioxidant activity of Commiphora mollis (Oliv.) Engl. resin. Journal of Chemistry, 2022, 1-8. [Link]
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Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
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Uysal, S., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
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Omata, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1105. [Link]
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Osorio, M., et al. (2012). Synthesis and DPPH radical scavenging activity of prenylated phenol derivatives. Molecules, 17(1), 556-570. [Link]
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Bourcevet, B., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 717. [Link]
- Gholivand, M. B., et al. (2
Application Note: A Comprehensive Guide to Phenol Quantification using the 4-Aminoantipyrine (4-AAP) Method
Abstract
This document provides an in-depth technical guide for the quantitative determination of phenols in aqueous samples utilizing the 4-aminoantipyrine (4-AAP) colorimetric method. Rooted in a classic oxidative coupling reaction, this method remains a vital tool in environmental analysis, industrial quality control, and safety assessments due to its sensitivity and accessibility. This note details the underlying chemical mechanism, presents a validated, step-by-step protocol, discusses critical experimental variables, and offers a comprehensive guide to potential interferences and troubleshooting. The content is tailored for researchers, analytical chemists, and professionals in drug development who require a robust and reliable method for phenol sensing.
Scientific Principle: The Chemistry of 4-AAP Phenol Detection
The 4-aminoantipyrine (4-AAP) method, first proposed by Emerson in 1943, is a spectrophotometric assay based on a chemical reaction that produces a stable, colored dye proportional to the phenol concentration.[1] The reaction proceeds in an alkaline environment (pH 10.0 ± 0.2), which is critical for the deprotonation of the phenolic hydroxyl group to form a more reactive phenolate ion.[2][3]
In the presence of an oxidizing agent, typically potassium ferricyanide (K₃[Fe(CN)₆]), 4-AAP undergoes an oxidative coupling reaction with the phenol. This reaction results in the formation of a reddish-brown p-quinoneimide dye (often referred to as an antipyrine dye).[1][4] The intensity of the resulting color, which has a maximum absorbance at approximately 510 nm, is directly proportional to the initial concentration of phenolic compounds.[5]
A key structural consideration is the position of substituents on the phenol ring. The coupling reaction occurs at the para-position relative to the hydroxyl group. Consequently, the method is highly effective for phenol and phenols substituted at the ortho- and meta-positions.[6][7] However, phenols with substituents such as alkyl, aryl, nitro, or aldehyde groups in the para-position will not react or will exhibit a significantly diminished response.[6][8] Certain para-substituents, including halogen, carboxyl, and sulfonic acid groups, can be expelled during the reaction, allowing for detection.[9]
Figure 1: Conceptual diagram of the 4-AAP reaction for phenol detection.
Experimental Protocol
This protocol is a self-validating system, incorporating the generation of a standard curve against which unknown samples are measured. For complex matrices such as industrial wastewater, a preliminary distillation step is required to remove non-volatile impurities and other interferences.[6][10]
Required Materials & Equipment
-
Spectrophotometer (UV-Vis, set to 510 nm)
-
1 cm path length cuvettes
-
Calibrated pH meter
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Separatory funnels (500 mL or 1 L, for extraction method)
-
Distillation apparatus (if required)
Reagent Preparation
-
Deionized Water: Freshly boiled and cooled to minimize dissolved CO₂ and ensure a stable pH baseline.
-
Phenol Stock Solution (100 mg/L): Accurately weigh 0.100 g of pure phenol. Dissolve in deionized water and dilute to the mark in a 1000 mL volumetric flask.
-
Phenol Working Standard (10 mg/L): Pipette 100 mL of the phenol stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Ammonium Chloride Buffer (pH 10.0): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Dilute to 250 mL with deionized water.
-
4-Aminoantipyrine Solution (2.0% w/v): Dissolve 2.0 g of 4-AAP in 100 mL of deionized water. Prepare this solution fresh daily as it can degrade.
-
Potassium Ferricyanide Solution (8.0% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in a brown bottle and prepare fresh weekly.
Procedure: Calibration Curve Generation
-
Prepare Standards: Create a series of phenol standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by pipetting appropriate volumes of the 10 mg/L working standard into 100 mL volumetric flasks and diluting with deionized water. The "0" standard serves as the reagent blank.
-
pH Adjustment: Transfer the 100 mL of each standard into a 250 mL beaker or flask. Add 2.0 mL of the Ammonium Chloride Buffer and mix. Verify the pH is 10.0 ± 0.2.
-
Add Chromogen: Add 2.0 mL of the 4-AAP solution to each flask. Swirl gently to mix.
-
Initiate Oxidation: Add 2.0 mL of the potassium ferricyanide solution. Swirl to mix. A reddish-brown color will begin to develop.
-
Color Development: Allow the reaction to proceed for exactly 15 minutes at room temperature.[10] Consistent timing is critical for reproducibility.
-
Measure Absorbance: Transfer the solutions to cuvettes and measure the absorbance of each standard at 510 nm against the reagent blank.
-
Plot Data: Construct a calibration curve by plotting absorbance (y-axis) versus phenol concentration in mg/L (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid curve.
Procedure: Sample Analysis
-
Sample Preparation: For clear aqueous samples, use directly. For turbid samples or those with high interference, distill 450 mL of the sample, add 50 mL of warm deionized water to the flask, and continue distilling until a total of 500 mL of distillate is collected.[10] If necessary, dilute the sample to fall within the calibration curve range.
-
Analysis: Take 100 mL of the prepared sample (or an aliquot diluted to 100 mL) and follow steps 2-6 of the calibration procedure.
-
Quantification: Use the measured absorbance of the sample and the linear regression equation from the calibration curve to calculate the phenol concentration:
-
Concentration (mg/L) = (Absorbance - y-intercept) / slope
-
Remember to multiply the result by any dilution factor used.
-
Data and Performance Characteristics
The 4-AAP method provides reliable quantitative data when key parameters are controlled. The results are typically reported as "total phenols" or "phenol equivalents" as the method's sensitivity varies for different phenolic compounds.[6][7]
| Parameter | Typical Value / Condition | Rationale / Comment |
| Wavelength (λmax) | 510 nm (aqueous) | Wavelength of maximum absorbance for the antipyrine dye.[5] |
| 460 nm (chloroform extract) | Wavelength shifts if the dye is extracted into an organic phase.[7] | |
| Optimal pH | 10.0 ± 0.2 | Ensures formation of the reactive phenolate ion.[3][10] |
| Reaction Time | 15 minutes | Allows for complete color development without significant dye degradation.[10] |
| Detection Limit | ~5 µg/L (with extraction) | Extraction into a smaller volume of solvent like chloroform concentrates the dye, increasing sensitivity.[10][11] |
| >50 µg/L (direct aqueous) | The direct method is simpler but less sensitive.[10] | |
| Linear Range | 0.1 - 2.0 mg/L (typical) | Varies with instrument; samples should be diluted to fall within this range. |
Interferences and Mitigation Strategies
Accuracy can be compromised by various substances. Awareness of these interferences is crucial for method validation and data integrity.
| Interfering Agent | Effect on Measurement | Mitigation Strategy |
| Oxidizing Agents (e.g., Chlorine, Permanganate) | Positive Interference | Interfere with color formation. Must be removed before analysis, often by adding sodium arsenite or thiosulfate, followed by distillation.[3][6] |
| Reducing Agents (e.g., Sulfides, Sulfites) | Negative Interference | Consume the potassium ferricyanide, inhibiting dye formation. Can be removed by adjusting pH and aerating, or by distillation.[3][6] |
| Aromatic Amines | Positive Interference | Can also react with 4-AAP to form colored compounds. Distillation is the most effective removal method.[1] |
| Metal Ions (e.g., Iron, Calcium) | Precipitation/Turbidity | Ferrous iron can form a blue precipitate.[6] Adding a chelating agent like EDTA can sequester these ions. |
| Sample Color/Turbidity | Positive Interference | Increases baseline absorbance. Remove by filtration. For color, use a sample blank or perform distillation.[6] |
References
-
Juniper Publishers. (2018, January 26). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved from Juniper Publishers website: [Link]
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IDEAS/RePEc. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved from IDEAS/RePEc website: [Link]
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Tao, L., Jing, H., Fang, X., Xiaoyun, Y., & Tonghua, W. (2014). Rapid Determination of Phenol in Drinking Water by 4-amino Antipyrine Method. Journal of Environmental Hygiene, 4(5), 491. Retrieved from [Link]
-
Hach Company. Phenols, 4-Aminoantipyrine Method. Retrieved from Hach website: [Link]
-
Jones, P., & Johnson, K. E. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. Canadian Journal of Chemistry, 51(17), 2860-2863. Retrieved from [Link]
-
Varadaraju, C., Tamilselvan, G., Enoch, I. V. M., & Selvakumar, P. M. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Organic & Medicinal Chem IJ, 5(2). Retrieved from [Link]
-
Norwitz, G., Farino, J., & Keliher, P. N. (1981). Interference of oxidants in the determination of phenol by the 4-aminoantipyrine and ultraviolet ratio spectrophotometric methods. Analytical Chemistry, 53(8), 1342–1344. Retrieved from [Link]
-
United States Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from EPA website: [Link]
-
Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1), 763-780. Retrieved from [Link]
-
Selvakumar, P. M. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method-A Review. ResearchGate. Retrieved from [Link]
-
IntechOpen. (2025, August 13). 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications. Retrieved from IntechOpen website: [Link]
-
Zhang, Y. (1993). Primary-Secondary Wavelengths Spectrophotometry to Improve the Direct Determination of Trace Amounts of Volatile Phenol in Wastewater. International Journal of Environmental Analytical Chemistry, 53(3), 209-215. Retrieved from [Link]
-
Psyllou, M., Tzanoudaki, M., & Stephanis, C. G. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1–2), 105–114. Retrieved from [Link]
-
ALS. (2025, July 21). What is the Difference Between Phenols by 4AAP vs GCMS Methods?. Retrieved from ALS website: [Link]
-
Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
Al-Ghanimiy, H. H. A., & Al-Adilee, K. J. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. Impact Factor, 8(6), 118-124. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Heterocyclic Compounds Using 4-[(2-Aminophenyl)methyl]phenol
An In-Depth Technical Guide
Introduction: A Versatile Bifunctional Building Block
4-[(2-Aminophenyl)methyl]phenol is a uniquely structured starting material that serves as a powerful precursor for the synthesis of a variety of heterocyclic compounds. Its molecular architecture is distinguished by two key reactive moieties: the ortho-aminophenol system and a pendant p-hydroxyphenyl group. This bifunctional nature makes it an attractive building block for researchers in medicinal chemistry and materials science.
The o-aminophenol core is a classic and versatile synthon for constructing fused heterocyclic systems. The adjacent amino and hydroxyl groups can readily participate in condensation and cyclization reactions with a wide range of electrophilic partners to form stable five-, six-, or seven-membered rings. The presence of the 4-hydroxybenzyl substituent at the 5-position of the aminophenol ring introduces an additional site for modification, allowing for the synthesis of complex derivatives with potential applications in drug discovery and functional materials.[1][2][3]
This guide provides an in-depth exploration of the synthetic utility of 4-[(2-Aminophenyl)methyl]phenol, focusing on detailed, field-proven protocols for the preparation of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers to adapt and innovate.
Synthesis of 5-(4-Hydroxybenzyl)benzoxazoles
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4] The most direct route to this heterocycle from o-aminophenols is through condensation with a one-carbon electrophile, followed by intramolecular cyclization and dehydration.
Mechanistic Rationale
The reaction typically proceeds via initial acylation or imine formation at the more nucleophilic amino group of the o-aminophenol. This is followed by a rate-determining intramolecular cyclization, where the phenolic oxygen attacks the newly formed electrophilic center. A final dehydration step then yields the aromatic benzoxazole ring. The choice of reaction partner (e.g., carboxylic acid, aldehyde, β-diketone) determines the nature of the substituent at the 2-position of the resulting benzoxazole.
A general workflow for this synthesis is outlined below.
Caption: General workflow for benzoxazole synthesis.
Protocol 1: Direct Condensation with Carboxylic Acids under Microwave Irradiation
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.[4] This protocol describes a solvent-free approach for the condensation of 4-[(2-Aminophenyl)methyl]phenol with a carboxylic acid.
Materials:
-
4-[(2-Aminophenyl)methyl]phenol (1.0 mmol, 213.24 mg)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol, 122.12 mg)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe vessel, combine 4-[(2-Aminophenyl)methyl]phenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 100-300 W) to maintain a temperature of 150-180°C for 15-30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a minimal amount of ethyl acetate.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-5-(4-hydroxybenzyl)benzoxazole.[4]
Protocol 2: Tf₂O-Promoted Synthesis from Tertiary Amides
This modern approach utilizes triflic anhydride (Tf₂O) to activate a tertiary amide, which then serves as the electrophilic partner for the o-aminophenol. This method is notable for its mild conditions and broad substrate scope.[5]
Materials:
-
4-[(2-Aminophenyl)methyl]phenol (0.5 mmol, 106.6 mg)
-
Tertiary Amide (e.g., N,N-dimethylbenzamide, 0.55 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.6 mmol)
-
2-Fluoropyridine (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in anhydrous DCM (1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise while stirring. Maintain the temperature at 0°C for 15 minutes. A key mechanistic step here is the formation of a highly electrophilic amidinium salt intermediate.[5]
-
Add a solution of 4-[(2-Aminophenyl)methyl]phenol (0.5 mmol) in anhydrous DCM (1 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor completion by TLC.
-
Quench the reaction by adding triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 20:1) to yield the desired 2-substituted-5-(4-hydroxybenzyl)benzoxazole.[5]
| Method | Reagents | Conditions | Typical Yield | Reference |
| Protocol 1 | Carboxylic Acid | Microwave, 150-180°C, 15-30 min | Good to Excellent | [4] |
| Protocol 2 | Tertiary Amide, Tf₂O | 0°C to RT, 1-2 hours | Excellent | [5] |
| Protocol 3 | β-Diketone, TsOH, CuI | CH₃CN, 80°C, 16 hours | Good | [6][7] |
Synthesis of Dibenzo[b,f][5][8]oxazepines
Dibenzo[b,f][5][8]oxazepines are a class of seven-membered heterocyclic compounds, some of which possess significant biological activities.[9] The synthesis of the core structure can be achieved from o-aminophenols through condensation with a suitable 2-halobenzaldehyde or related synthon, followed by an intramolecular nucleophilic aromatic substitution (SₙAr).
Mechanistic Pathway
The synthesis initiates with the formation of a Schiff base (imine) between the amino group of 4-[(2-Aminophenyl)methyl]phenol and an ortho-halobenzaldehyde. The subsequent key step is the intramolecular cyclization. This is typically promoted by a base, which deprotonates the phenolic hydroxyl group, creating a potent nucleophile. This phenoxide then attacks the carbon atom bearing the halogen on the adjacent ring in a 7-endo-trig cyclization, displacing the halide to form the seven-membered oxazepine ring.[9]
Caption: Mechanism for Dibenzo[b,f][5][8]oxazepine Synthesis.
Protocol 3: Two-Step Synthesis via Schiff Base Formation and Cyclization
This robust protocol involves the initial formation of a Schiff base, which can be isolated or used directly in the subsequent base-mediated cyclization step.
Materials:
-
4-[(2-Aminophenyl)methyl]phenol (1.0 mmol, 213.24 mg)
-
2-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
Step A: Schiff Base Formation
-
Dissolve 4-[(2-Aminophenyl)methyl]phenol (1.0 mmol) and 2-chlorobenzaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude Schiff base.
Step B: Intramolecular Cyclization
-
To a solution of the crude Schiff base from Step A (1.0 mmol) in DMSO (10 mL), add a base such as powdered potassium hydroxide (1.5 mmol).
-
Heat the mixture at 120°C for 4-6 hours.[9] The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
A solid precipitate of the dibenzo[b,f][5][8]oxazepine product should form.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Synthesis of 3-(4-Hydroxybenzyl)quinolines
The quinoline ring system is another cornerstone of medicinal chemistry. While classic quinoline syntheses often start from 2-aminobenzaldehydes or 2-aminobenzyl alcohols, protocols exist for their construction via dehydrogenative cyclization.[10] This approach leverages the 4-[(2-Aminophenyl)methyl]phenol scaffold by reacting it with ketones or secondary alcohols in a cascade process.
Protocol 4: Transition-Metal-Free Dehydrogenative Cyclization
This environmentally benign method uses air as the oxidant and proceeds at room temperature without the need for transition metal catalysts.[10] The reaction likely proceeds through an initial oxidation of the ketone or secondary alcohol, followed by a series of condensation steps.
Materials:
-
4-[(2-Aminophenyl)methyl]phenol (1.0 mmol, 213.24 mg)
-
Ketone (e.g., Acetophenone, 2.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Air (via a balloon or by leaving the vessel open to the atmosphere)
Procedure:
-
In a round-bottom flask, combine 4-[(2-Aminophenyl)methyl]phenol (1.0 mmol), the ketone (2.0 mmol), and potassium tert-butoxide (2.0 mmol).
-
Add DMSO (3 mL) and stir the mixture vigorously at room temperature, ensuring good exposure to air.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours to reach completion.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to afford the desired substituted quinoline.
| Heterocycle | Key Reagents | Plausible Mechanism | Key Features | Reference |
| Dibenzo[b,f][5][8]oxazepine | o-Halobenzaldehyde, Base | Imine formation, Intramolecular SₙAr | Forms a 7-membered ring | [9] |
| Quinoline | Ketone/Alcohol, Base | Dehydrogenation, Aldol condensation, Cyclization | Transition-metal-free, uses air as oxidant | [10] |
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Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18333–18343. [Link][8][11]
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Yang, X., Shan, G., & Rao, Y. (2013). Synthesis of 2-aminophenols and heterocycles by Ru-catalyzed C–H mono- and dihydroxylation. Organic Letters, 15(10), 2334–2337. [Link][12][13][14]
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Li, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1234. [Link][5]
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Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link][6]
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Reddy, T. J., et al. (2007). Synthesis of substituted benzo[b][5][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 5(20), 3349-3354. [Link][15]
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Gutch, P. K., & Acharya, J. (2015). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Chemistry of Heterocyclic Compounds, 51, 843-851. [Link][9]
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Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. [Link][7]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link][16]
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MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5678. [Link][17]
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Li, G., et al. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link][10]
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Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of 2-(o-Aminophenyl)benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link][18]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link][19]
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Song, C., et al. (2021). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. ACS Omega, 6(1), 123-134. [Link][20]
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Request PDF. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. [Link][21]
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Wang, X., et al. (2018). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 5(1), 44-48. [Link][22]
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Seidel, D. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Angewandte Chemie International Edition, 48(24), 4363-4366. [Link][23]
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ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link][24]
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Al-Amiery, A. A. (2020). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 3(1), 1-7. [Link][25]
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Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1386. [Link][28]
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ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link][33]
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Experimental Protocol for the Synthesis of Schiff Base Derivatives from 4-Aminophenol
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Schiff base derivatives through the condensation reaction of 4-aminophenol with various substituted aldehydes. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of organic compounds with extensive applications in medicinal chemistry, materials science, and catalysis.[1][2] Derivatives of 4-aminophenol are of particular interest due to their well-documented and potent biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies. The protocol is supplemented with detailed characterization data interpretation (FT-IR, ¹H-NMR), a visual workflow diagram, and a curated list of authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of 4-Aminophenol Schiff Bases
Schiff bases are formed via the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[6] The resulting imine linkage is crucial for the biological activities exhibited by many of these molecules. The 4-aminophenol scaffold provides a unique combination of a reactive primary amine for Schiff base formation and a phenolic hydroxyl group. This -OH group can enhance biological activity and provides a site for forming stable metal complexes, which often exhibit enhanced therapeutic properties compared to the free ligand.[7][8]
The synthetic versatility of this reaction allows for the creation of a diverse library of derivatives by simply varying the aldehyde reactant.[3][9] This modularity is highly attractive in drug discovery for structure-activity relationship (SAR) studies. The relative ease of preparation and purification further establishes this synthetic route as an efficient method for generating novel compounds with significant therapeutic potential.[3]
General Reaction Workflow
The synthesis follows a nucleophilic addition-elimination mechanism. The primary amine of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. An acid catalyst, such as glacial acetic acid, protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[9] The subsequent elimination of a water molecule from the unstable carbinolamine intermediate yields the stable imine, or Schiff base.
Caption: General workflow for the synthesis of Schiff base derivatives.
Detailed Experimental Protocol
This protocol describes a general method adaptable for various substituted aldehydes.
Materials and Instrumentation
-
Reagents : 4-Aminophenol (≥98%), substituted aldehydes (e.g., benzaldehyde, 3-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde), absolute ethanol, glacial acetic acid, and solvents for TLC (e.g., n-hexane, ethyl acetate). All reagents should be of analytical grade.[8]
-
Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, beakers, Erlenmeyer flasks, Buchner funnel, vacuum filtration apparatus, capillary tubes for melting point determination.
-
Analytical Instruments : Fourier Transform Infrared (FT-IR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C), Mass Spectrometer, Thin Layer Chromatography (TLC) plates (silica gel).
Synthesis Procedure
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve 4-aminophenol (e.g., 2.18 g, 0.02 mol) in 25-50 mL of absolute ethanol with gentle stirring.[7] In a separate beaker, dissolve an equimolar amount of the selected substituted aldehyde (e.g., 2.12 g of benzaldehyde, 0.02 mol) in 25 mL of absolute ethanol.[7]
-
Rationale: Ethanol is an excellent solvent for both reactants and the final product, facilitating a homogeneous reaction medium. Using equimolar amounts ensures the efficient conversion of the limiting reagent.
-
-
Reaction Initiation : Add the ethanolic solution of the aldehyde to the 4-aminophenol solution in the flask. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[3]
-
Rationale: Glacial acetic acid acts as a proton source, protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-aminophenol.[9]
-
-
Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.[7] Alternatively, the mixture can be stirred at room temperature for a specified duration (e.g., 1-4 hours), which can be sufficient for some reactive aldehydes.[3][10]
-
Rationale: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a higher reaction rate and yield. For less stable reactants, room temperature stirring is a milder alternative.
-
-
Monitoring the Reaction : The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3] A solvent system such as n-hexane:ethyl acetate (1:1 ratio) can be effective.[9] The consumption of reactants (visualized as disappearing spots) and the formation of a new product spot (with a different Rf value) indicate the reaction's progression. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.
Product Isolation and Purification
-
Precipitation : After completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize precipitation.[10]
-
Filtration : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[7]
-
Recrystallization : Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot absolute ethanol to form a saturated solution.[3] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Rationale: Recrystallization is a highly effective purification technique for crystalline solids. The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. The pure compound crystallizes out from the saturated solution upon cooling, leaving impurities behind in the mother liquor.
-
-
Drying : Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂) or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).[7]
-
Final Analysis : Record the final yield, color, and melting point of the purified product. A sharp melting point range is indicative of a pure compound.[9]
Characterization of Synthesized Schiff Bases
Structural elucidation of the synthesized compounds is critical to confirm their identity and purity.
FT-IR Spectroscopy
The FT-IR spectrum provides definitive evidence for the formation of the azomethine group.
-
Disappearance of Reactant Peaks : The C=O stretching vibration of the starting aldehyde (typically around 1660-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine in 4-aminophenol (around 3280-3340 cm⁻¹) will disappear or significantly diminish.[3]
-
Appearance of Product Peak : A new, characteristic absorption band corresponding to the C=N (azomethine) stretching vibration will appear in the region of 1600-1660 cm⁻¹.[3][11]
-
Other Key Peaks : The broad ν(O-H) stretching band of the phenolic group will be present around 3300-3400 cm⁻¹. Aromatic ν(C=C) stretching bands are observed around 1560-1620 cm⁻¹.[3]
¹H-NMR Spectroscopy
¹H-NMR spectroscopy confirms the structural integrity of the synthesized molecule.
-
Azomethine Proton : The most diagnostic signal is a singlet for the azomethine proton (-CH=N-), which appears downfield in the range of δ 8.3-8.9 ppm.[3]
-
Phenolic Proton : A singlet corresponding to the phenolic -OH proton is typically observed between δ 9.3-9.8 ppm.[3]
-
Aromatic Protons : Multiplets corresponding to the protons on the aromatic rings will be observed in the range of δ 6.7-8.7 ppm, with specific chemical shifts and splitting patterns depending on the substituents.[3]
-
Disappearance of Aldehyde Proton : The singlet for the aldehyde proton (-CHO) of the starting material (around δ 9.5-10.1 ppm) will be absent in the product spectrum.[12]
Summary of Experimental Parameters
The following table summarizes typical reaction outcomes for the synthesis of various Schiff base derivatives from 4-aminophenol.
| Aldehyde Reactant | Product Name | Catalyst | Solvent | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | 4-((benzylidene)amino)phenol | Acetic Acid | Methanol | 98.3 | 178-187 | [9][10] |
| 4-Nitrobenzaldehyde | 4-((4-nitrobenzylidene)amino)phenol | Acetic Acid | Methanol | 91.6 | 160-164 | [9][10] |
| Anisaldehyde | 4-((4-methoxybenzylidene)amino)phenol | Acetic Acid | Methanol | 95.7 | 183-191 | [9][10] |
| 4-(Dimethylamino)benzaldehyde | 4-((4-(dimethylamino)benzylidene)amino)phenol | Acetic Acid | Ethanol | High | N/A | [3] |
Note: Yields and melting points are dependent on specific experimental conditions and purification efficiency.
Conclusion
The protocol outlined in this application note presents a reliable, efficient, and versatile method for synthesizing a range of Schiff base derivatives from 4-aminophenol. The experimental steps are explained with a clear rationale, empowering researchers to not only replicate the procedure but also to adapt it for the synthesis of novel derivatives. The detailed characterization guidelines provide a clear framework for structural verification. Given their significant biological activities, these compounds represent promising leads for further investigation in drug discovery and development programs.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 25(19), 4519. [Link]
-
Arora, R., Sharma, R., Tageza, A., Grewal, A. S., Saini, B., Arora, S., & Kaur, R. (2021). Design and synthesis of novel 4-aminophenazone Schiff bases by grinding technique as prospective anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 11(2), 055-063. [Link]
-
Aliyu, H. N., & Sani, U. (2015). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Modern Research in Science and Technology, 2(6), 1-6. [Link]
-
Ghasemzadeh, M. A., & Aghaei, M. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(37), 22965-22972. [Link]
-
Owolabi, O. A., Omojola, J., & Akpan, E. J. (2025). Synthesis, Characterization, Molecular Docking, and Computational Study of Schiff Base Ligand Derived from 4-Aminoantipyrine. Journal of the Chemical Society of Nigeria, 50(2), 373-388. [Link]
-
Shaheen, F., Rizvi, S. A., & Bano, S. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]
-
Aday, B., & Yilmaz, I. (2021). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry, 9, 706934. [Link]
-
Edebi, N. V., Samuel, J. B., Oyeintonbara, M., Uchechi, P. C., Chibuzor, E. E., & Cyril, O. U. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]
-
Vaikosen, E. N., Bunz, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
-
Sravanthi, T., & Manjula, A. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215. [Link]
-
Singh, K., Kumar, Y., & Singh, R. V. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience, 8(4), 639-651. [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. H. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 17(1), 25-34. [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]
-
Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (2015). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars Library, 3(4), 74-81. [Link]
-
Wang, Z., Li, J., & Wang, Y. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Chemical Engineering Journal, 501, 146123. [Link]
-
ResearchGate. (2021). How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol? [Link]
-
Adebayo, G. A., & Mohammed, Y. (2025). Schiff Base from L-Glycine and 4-Hydroxybenzaldehyde and its Complexes with Co(II) and Cu(II): Synthesis and Antimicrobial. Journal of the Chemical Society of Nigeria, 50(5), 1054-1059. [Link]
-
Taylor & Francis. (n.d.). 4-aminophenol – Knowledge and References. [Link]
-
IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. [Link]
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4-[(2-Aminophenyl)methyl]phenol as a ligand in the preparation of metal complexes
Application Note: 4-[(2-Aminophenyl)methyl]phenol as a Bifunctional Ligand in Metal Complex Synthesis
Introduction & Mechanistic Insights
The rational design of metal-organic architectures relies heavily on the geometric and electronic properties of the chosen organic linkers. 4-[(2-Aminophenyl)methyl]phenol (also known as 2-amino-4'-hydroxydiphenylmethane) is a highly versatile, hemilabile bifunctional ligand. It features a borderline nitrogen donor (aniline) and a hard oxygen donor (phenol), separated by a flexible, sp³-hybridized methylene bridge.
Causality of the Ligand Design: Unlike rigid, fully conjugated linkers (e.g., bipyridine or terephthalic acid), the central -CH₂- group in this ligand introduces a ~109.5° tetrahedral bend and allows free rotation between the two aromatic rings. This flexibility prevents simple mononuclear chelation due to excessive steric strain and an unfavorably large bite angle. Instead, it forces the ligand to act as a bridging moiety, driving the self-assembly of multinuclear metallacycles or extended 1D/2D coordination polymers (CPs)[1]. Furthermore, the aminobenzylphenol scaffold is highly relevant in drug development, exhibiting potent biological activities such as covalent inhibition of protein disulfide isomerase (PDI) in glioblastoma models[2]. Coordinating this pharmacophore to metal centers offers a pathway to synthesize novel metallodrugs with enhanced cellular uptake and synergistic cytotoxicity.
Coordination Logic & Self-Assembly Pathways
The coordination behavior of 4-[(2-aminophenyl)methyl]phenol is governed by Hard-Soft Acid-Base (HSAB) theory and pH-dependent activation.
-
Thermodynamic Control via Deprotonation: The phenolic -OH is a hard donor that remains largely non-coordinating under neutral conditions due to steric and electronic grounds[3]. However, upon activation with a base (pH > 9), it forms a phenoxide anion, which strongly coordinates to hard or borderline metals (e.g., Zn²⁺, Cu²⁺).
-
Kinetic Control via Soft Metals: If a soft metal (e.g., Pd²⁺, Pt²⁺) is introduced under neutral conditions, the ligand acts exclusively as a monodentate N-donor, leading to discrete dinuclear or multinuclear metallacycles rather than extended polymers[4].
Fig 1. Coordination logic of 4-[(2-aminophenyl)methyl]phenol based on HSAB theory and pH control.
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each intermediate step before proceeding.
Protocol A: Synthesis of a Zinc(II) 1D Coordination Polymer
Objective: To synthesize a neutral [Zn(L)₂]ₙ polymer utilizing both N and O donor sites. Causality: Zn(II) is a borderline Lewis acid that readily accepts both N and O donors. Using a 1:2 Metal:Ligand ratio with a non-nucleophilic base ensures the formation of a neutral, insoluble polymer driven by crystallization thermodynamics.
-
Ligand Dissolution: Dissolve 2.0 mmol of 4-[(2-aminophenyl)methyl]phenol in 20 mL of absolute ethanol.
-
In-Process Validation: The solution must be perfectly clear. A cloudy solution indicates moisture-induced aggregation; filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Base Activation: Add 2.2 mmol of Triethylamine (Et₃N) dropwise under continuous stirring at room temperature.
-
Causality: Et₃N (pKₐ ~10.7) is strong enough to deprotonate the phenol (pKₐ ~9.5) but is sterically hindered, preventing it from coordinating to the metal center.
-
In-Process Validation: Extract a 10 µL aliquot, dilute in 1 mL of water, and check the pH. It must read >9.5. A slight bathochromic shift (darkening of the solution) confirms phenoxide formation.
-
-
Metal Addition: Dissolve 1.0 mmol of Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes.
-
Causality: Slow addition prevents the kinetic trapping of amorphous aggregates, favoring the thermodynamic assembly of the crystalline polymer.
-
-
Self-Assembly & Reflux: Heat the mixture to 65°C and reflux for 3 hours.
-
In-Process Validation: The formation of a microcrystalline precipitate indicates successful polymerization. If the solution remains clear after 2 hours, the concentration is too low; evaporate 30% of the solvent under a stream of nitrogen.
-
-
Isolation: Cool to room temperature, filter the precipitate, wash with cold ethanol (3 x 5 mL) and diethyl ether (2 x 5 mL), and dry under vacuum.
Protocol B: Synthesis of a Palladium(II) Dinuclear Metallacycle
Objective: To synthesize a discrete [Pd₂(HL)₄]Cl₄ complex where the ligand acts solely as a monodentate N-donor. Causality: Pd(II) is a soft acid with a profound affinity for the aniline nitrogen. By omitting the base, the phenol remains protonated and non-coordinating[3], forcing the ligand to act exclusively through the amine.
-
Ligand Preparation: Dissolve 2.0 mmol of the ligand in 15 mL of anhydrous acetonitrile.
-
Metal Addition: Add 1.0 mmol of Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]) directly to the solution.
-
Causality: The labile benzonitrile ligands are easily displaced by the stronger, more nucleophilic aniline nitrogen of the target ligand.
-
-
Stirring & Assembly: Stir at room temperature for 12 hours.
-
In-Process Validation: The solution will transition from a deep orange to a pale yellow/colorless state, visually confirming the displacement of PhCN and the coordination of the amine.
-
-
Isolation: Add 20 mL of diethyl ether to induce precipitation. Filter, wash with ether, and dry under vacuum.
Fig 2. Self-validating experimental workflow for synthesizing coordination polymers.
Quantitative Data & Spectroscopic Validation
Characterization of the resulting complexes relies on tracking the electronic shifts of the donor atoms. The table below summarizes the expected spectroscopic parameters used to validate the coordination modes.
Table 1: Diagnostic Spectroscopic Parameters for 4-[(2-Aminophenyl)methyl]phenol Complexes
| Parameter | Free Ligand | Zn(II) Polymer (O, N-coord) | Pd(II) Complex (N-coord only) | Causality / Validation |
| ν(O-H) IR Stretch | ~3350 cm⁻¹ (broad) | Disappears | ~3350 cm⁻¹ (broad) | Disappearance confirms deprotonation and O-coordination in the Zn complex[3]. |
| ν(N-H) IR Stretch | ~3420, ~3380 cm⁻¹ | ~3390, ~3350 cm⁻¹ | ~3310, ~3280 cm⁻¹ | Red-shift confirms N-coordination; stronger shift in Pd due to soft-soft interaction. |
| ν(C-O) Phenolic | ~1225 cm⁻¹ | ~1245 cm⁻¹ | ~1225 cm⁻¹ | Shift to higher energy indicates phenoxide-metal bond formation[3]. |
| ¹H NMR (-NH₂) | ~3.5 ppm | ~4.2 ppm (broad) | ~4.8 ppm | Downfield shift due to electron density withdrawal by the metal center. |
| ¹H NMR (-CH₂-) | ~3.8 ppm (singlet) | ~3.9 ppm (m, diastereotopic) | ~3.8 ppm (singlet) | Splitting into a multiplet indicates restricted rotation of the methylene bridge upon dual coordination. |
References
-
From β-Dicarbonyl Chemistry to Dynamic Polymers | Chemical Reviews Source: ACS Publications URL:[Link]
-
Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines Source: NIH / PubMed Central URL:[Link]
-
Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles Source: NIH / PubMed Central URL:[Link]
-
SYNTHESES, CHARACTERIZATION AND SPECTRAL STUDIES OF POLYMER SUPPORTED CHELATES Source: Rasayan Journal of Chemistry URL:[Link]
Sources
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- 3. Bot Verification [rasayanjournal.co.in]
- 4. Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Phenolic Compounds Using 4-Aminoantipyrine (4-AAP)
Introduction
Phenolic compounds are a significant class of organic pollutants found in various environmental matrices, including industrial wastewater, surface water, and drinking water.[1][2][3] Their presence, even at low concentrations, can impart undesirable taste and odor to water, particularly after chlorination, and they are of concern due to their potential toxicity.[3][4] Consequently, the accurate and sensitive quantification of total phenolic compounds is a critical aspect of environmental monitoring and water quality assessment.
The 4-aminoantipyrine (4-AAP) colorimetric method is a well-established and widely used analytical technique for the determination of total phenols.[1][2] This method, recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), relies on the reaction of phenols with 4-AAP in an alkaline medium in the presence of an oxidizing agent to form a colored product.[1][2][5] The intensity of the resulting color is directly proportional to the concentration of phenolic compounds in the sample.
This application note provides a comprehensive overview of the 4-AAP method, including the underlying chemical principles, a detailed experimental protocol for both direct and extraction procedures, and a discussion of potential interferences and troubleshooting strategies. The information presented herein is intended for researchers, scientists, and professionals involved in environmental analysis and drug development who require a reliable method for the quantification of phenolic compounds.
Principle of the Method
The 4-aminoantipyrine method is based on an oxidative coupling reaction. In an alkaline solution (typically pH 10), phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent, most commonly potassium ferricyanide, to form a stable, reddish-brown antipyrine dye.[5][6][7] The amount of color produced is a function of the concentration of phenolic material and can be quantified spectrophotometrically.[5]
The reaction is selective for phenols with an unsubstituted para position. Ortho- and meta-substituted phenols will react, though their response may be less than that of unsubstituted phenol.[8][9] However, most para-substituted phenols, particularly those with alkyl, aryl, nitro, or benzoyl groups, do not form a colored product with 4-AAP.[8][10] Therefore, the results are typically reported as "total phenols" or "phenol equivalents," representing the minimum concentration of phenolic compounds present in the sample.[5][8]
For samples with low concentrations of phenols (in the µg/L range), a solvent extraction step using chloroform can be employed to concentrate the colored dye, thereby increasing the sensitivity of the method.[5][6]
Experimental Workflow
The general workflow for the quantification of phenols using the 4-AAP method involves sample preparation (including a potential distillation step to remove interferences), reaction with 4-AAP and an oxidizing agent under alkaline conditions, and subsequent measurement of the absorbance of the colored product.
Caption: General workflow for phenol quantification using the 4-AAP method.
Detailed Protocols
Reagent Preparation
-
Phenol Stock Solution (1000 mg/L): Dissolve 1.000 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL in a volumetric flask.[6][9]
-
Phenol Working Solution (10 mg/L): Dilute 10.0 mL of the phenol stock solution to 1000 mL with deionized water in a volumetric flask.[6]
-
Ammonium Chloride Buffer Solution: Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 250 mL with deionized water.[11]
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. Prepare this solution fresh daily.[11]
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of potassium ferricyanide (K₃[Fe(CN)₆]) in deionized water and dilute to 100 mL. Prepare this solution fresh weekly.[11]
Standard Curve Preparation
-
Prepare a series of phenol standards by diluting the phenol working solution with deionized water to cover the desired concentration range (e.g., 0.02, 0.08, 0.16, 0.20 mg/L).[6]
-
Process these standards in the same manner as the samples according to the chosen protocol (direct or extraction method).
-
Plot the absorbance values of the standards versus their corresponding concentrations to generate a standard curve.
Protocol 1: Direct Photometric Method (for concentrations > 50 µg/L)
-
To 100 mL of sample or an aliquot diluted to 100 mL in a volumetric flask, add 2.0 mL of the ammonium chloride buffer solution and mix. The pH should be 10 ± 0.2.[5]
-
Add 2.0 mL of the 4-aminoantipyrine solution and mix thoroughly.[5]
-
Add 2.0 mL of the potassium ferricyanide solution and mix again.[5]
-
After a 15-minute color development period, measure the absorbance of the solution at 510 nm using a spectrophotometer.[5] Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
-
Determine the phenol concentration in the sample from the standard curve.
Protocol 2: Chloroform Extraction Method (for concentrations > 5 µg/L)
-
Place 500 mL of the sample or an aliquot diluted to 500 mL into a separatory funnel. The sample should not contain more than 25 µg of phenol.[5]
-
Add 10.0 mL of the ammonium chloride buffer solution and mix. The pH should be 10 ± 0.2.[5]
-
Add 3.0 mL of the 4-aminoantipyrine solution and mix.[5]
-
Add 3.0 mL of the potassium ferricyanide solution and mix.[5]
-
After a 3-minute reaction time, add 25 mL of chloroform to the separatory funnel.[5]
-
Shake the separatory funnel vigorously for at least 1 minute, periodically venting the pressure.
-
Allow the layers to separate and drain the chloroform layer through a filter paper into a clean, dry container.
-
Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer.[6] Use a reagent blank carried through the same extraction procedure to zero the instrument.
-
Determine the phenol concentration in the sample from the standard curve.
Interferences and Mitigation
Several substances can interfere with the 4-AAP method. The table below summarizes common interferences and recommended mitigation strategies.
| Interfering Substance | Effect | Mitigation Strategy |
| Oxidizing Agents (e.g., chlorine) | Can partially oxidize phenols, leading to low results.[12][13] | Add an excess of ferrous ammonium sulfate immediately after sampling.[12][13] |
| Reducing Agents (e.g., sulfides) | Can interfere with the oxidative coupling reaction.[8] | Acidify the sample to a pH below 4 with phosphoric acid and briefly aerate by stirring to remove sulfur compounds.[5][12] |
| Ferrous Iron | Can form a blue precipitate or a blue-green color.[8] | Addition of a few drops of 1% EDTA solution can minimize interference.[8] |
| Calcium | May cause the reagent to precipitate.[8] | Addition of a few drops of 1% EDTA solution can minimize interference.[8] |
| Sample Color and Turbidity | Can cause a false positive result.[8] | A preliminary distillation step is required for most samples with significant interference.[5] A chemical zero can also be used for instrumental analysis.[8] |
Troubleshooting
-
Low or No Color Development:
-
High Blank Absorbance:
-
Use high-purity deionized water for reagent preparation and dilutions.
-
Ensure that all glassware is thoroughly cleaned. Rinsing with a dilute sulfuric acid solution followed by several rinses with distilled water can remove contamination.[8]
-
-
Inconsistent Results:
-
Ensure precise and accurate pipetting of all reagents and standards.
-
Maintain a consistent reaction time for all samples and standards.
-
Control the temperature of the reaction, as it can affect the rate of color development.
-
Chemical Reaction Pathway
The reaction between a phenol, 4-aminoantipyrine, and potassium ferricyanide proceeds via an oxidative coupling mechanism to form a quinoneimine dye.
Caption: Simplified representation of the 4-AAP reaction with phenol.
Conclusion
The 4-aminoantipyrine method provides a reliable and sensitive means for the quantification of total phenolic compounds in various aqueous samples. By understanding the underlying chemical principles, carefully preparing reagents and standards, and being mindful of potential interferences, researchers can obtain accurate and reproducible results. The choice between the direct photometric method and the chloroform extraction method will depend on the expected concentration of phenols in the sample and the required level of sensitivity. Adherence to the detailed protocols and troubleshooting guidelines presented in this application note will facilitate the successful implementation of this important analytical technique.
References
-
Phenols, 4-Aminoantipyrine Method. (2014). Hach Company. Retrieved from [Link]
- U.S. EPA. (1983). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).
- U.S. EPA. (1986). Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 23(12), 1783–1788.
-
Phenols. (n.d.). Hach Company. Retrieved from [Link]
- Alemayehu, E., & Zewge, F. (2023). Revisiting the coupling reaction between 4-aminoantipyrine and phenols. Canadian Journal of Chemistry, 101(6), 364-376.
- Al-Janabi, A. S. M., Al-Kubaisi, A. H. R., & Al-Qaradawi, S. Z. A. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine.
- Pandey, A., & Jain, A. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Annals of Reviews and Research, 2(2), 555581.
- Norwitz, G., Farino, J., & Keliher, P. N. (1981). Interference of oxidants in the determination of phenol by the 4-aminoantipyrine and ultraviolet ratio spectrophotometric methods. Analytical Chemistry, 53(6), 849–852.
- Dolenko, E. V., & Slita, A. V. (1974). 4-Aminoantipyrine Method for Phenols. Khimiya Geterotsiklicheskikh Soedinenii, 10(1), 129-131.
- U.S. EPA. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Gao, H. W. (1999). Primary-Secondary Wavelengths Spectrophotometry to Improve the Direct Determination of Trace Amounts of Volatile Phenol in Wastewater. Asian Journal of Chemistry, 11(3), 867-870.
- Ettinger, M. B., & Ruchhoft, C. C. (1948). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 20(12), 1191–1196.
-
What is the Difference Between Phenols by 4AAP vs GCMS Methods? (2025, July 21). CARO Analytical Services. Retrieved from [Link]
- Ministry of Ecology and Environment of the People's Republic of China. (2019). Water quality—Determination of volatile phenolic compounds—4-AAP spectrophotometric method (HJ 503-2009).
- Al-Gharib, M. S., & Al-Okab, H. A. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. International Journal of Drug Delivery Technology, 12(2), 540-546.
- Asimakopoulos, A. G., Kousouris, L., & Thomaidis, N. S. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105–114.
- U.S. EPA. (1978). EPA-NERL: 420.
- APHA, AWWA, & WEF. (2017). 5530 PHENOLS.
- Paleologos, E. K., Giokas, D. L., & Karayannis, M. I. (2004). The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. Analytical Letters, 37(13), 2739-2754.
- Pandey, A., & Jain, A. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Annals of Reviews and Research, 2(2), 555581.
- U.S. EPA. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
-
OI Analytical. (n.d.). Determination of Total Recoverable Phenolics in Waters at sub-ppb Levels by In-Line Distillation and Injection. Retrieved from [Link]
Sources
- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]
- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 3. standardmethods.org [standardmethods.org]
- 4. ezkem.com [ezkem.com]
- 5. epa.gov [epa.gov]
- 6. cdn.hach.com [cdn.hach.com]
- 7. impactfactor.org [impactfactor.org]
- 8. galgo.co.uk [galgo.co.uk]
- 9. images.hach.com [images.hach.com]
- 10. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Analytical Method [keikaventures.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. juniperpublishers.com [juniperpublishers.com]
Application Note: Scalable Synthesis and Protocol for 2-Aminophenol-4-Sulfonamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Pharmaceutical Relevance
2-Aminophenol-4-sulfonamide (IUPAC: 3-amino-4-hydroxybenzenesulfonamide, CAS: 98-32-8) is a highly versatile pharmaceutical intermediate[1]. It serves as the critical structural scaffold for synthesizing selective Carbonic Anhydrase IX (CA IX) inhibitors, such as SLC-0111 analogues, which are actively investigated for treating hypoxic solid tumors[2]. Furthermore, its derivatives have demonstrated potent efficacy in disrupting cancer cell viability in both 2D and 3D tumor spheroid cultures[3].
This application note provides a field-proven, self-validating synthetic protocol starting from 2-nitrochlorobenzene. By utilizing a highly optimized two-stage chlorosulfonation process, this route minimizes hazardous waste, avoids expensive transition-metal catalysts, and achieves an overall yield suitable for both laboratory and industrial scaling[4].
Figure 1: CA IX pathway in hypoxic tumors and targeted inhibition by sulfonamide derivatives.
Mechanistic Pathway & Synthetic Strategy
The synthesis of 2-aminophenol-4-sulfonamide is achieved through a robust five-step linear sequence: Sulfonation → Chlorination → Ammoniation → Hydrolysis → Reduction .
The regiochemistry is dictated by the starting material, 2-nitrochlorobenzene. The chloride group (an ortho/para director) and the nitro group (a meta director) synergistically direct the incoming sulfonyl group to the 4-position, ensuring high regioselectivity.
Figure 2: Five-step synthetic workflow for 2-aminophenol-4-sulfonamide from 2-nitrochlorobenzene.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and typical yields for each step of the workflow, establishing a baseline for process validation.
Table 1: Quantitative Reaction Parameters & Yield Analysis
| Reaction Step | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Sulfonation | 2-Nitrochlorobenzene, ClSO₃H | 110 | 4.0 | N/A (Intermediate) |
| 2. Chlorination | SOCl₂ | 70 | 2.0 | 96.8 |
| 3. Ammoniation | NH₃ (aq, 16%), H₂O | 19 → 36 | 7.5 | 90.0 |
| 4. Hydrolysis | NaOH (aq, 10%), then HCl | 100 | 5.0 | 85 - 92 |
| 5. Reduction | Fe / HCl (cat.) or H₂/Pd-C | 80 - 100 | 3.0 | 88 - 95 |
Step-by-Step Experimental Protocol
Step 1: Two-Stage Chlorosulfonation
Objective: Regioselective functionalization of 2-nitrochlorobenzene to yield 4-chloro-3-nitrobenzenesulfonyl chloride.
-
Charge a dry, glass-lined reactor with 109 g of chlorosulfonic acid ( ClSO3H ).
-
Over a period of 1.5 hours, slowly add 50 g of 2-nitrochlorobenzene while maintaining stirring.
-
Heat the mixture to 110 °C and hold for 4 hours to form the sulfonic acid intermediate.
-
Cool the reactor to 70 °C. Slowly add 49.2 g of thionyl chloride ( SOCl2 ) over 2 hours.
-
Quench the reaction over crushed ice, filter the resulting precipitate, and wash with cold water.
-
Causality & Insight: Traditional methods relying solely on excess chlorosulfonic acid suffer from poor atom economy and generate voluminous acidic waste. By sequestering the reaction into two distinct phases—initial sulfonation with a stoichiometric amount of ClSO3H followed by chlorination with SOCl2 —the protocol suppresses oxidative side reactions and drives the equilibrium toward the sulfonyl chloride, culminating in a near-quantitative yield of 96.8%[4].
Step 2: Ammoniation
Objective: Conversion of the sulfonyl chloride to 4-chloro-3-nitrobenzenesulfonamide.
-
Dissolve 79.3 g of the sulfonyl chloride intermediate in 120 mL of deionized water.
-
While maintaining the temperature strictly at 19 °C, dropwise add 120 mL of concentrated ammonia water (16%) over 4 hours.
-
Gradually raise the temperature to 36 °C and allow the reaction to proceed for 3.5 hours.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Causality & Insight: The highly reactive sulfonyl chloride is prone to competitive hydrolysis back to the sulfonic acid if exposed to aqueous environments at elevated temperatures. By initiating the addition of ammonia water at 19 °C, the nucleophilic acyl substitution is kinetically favored over hydrolysis. The subsequent temperature increase to 36 °C provides the necessary energy to drive the amidation to completion[4].
Step 3: Alkaline Hydrolysis & Acidification
Objective: Displacement of the aryl chloride to form 4-hydroxy-3-nitrobenzenesulfonamide.
-
Suspend the sulfonamide intermediate in a 10% aqueous NaOH solution.
-
Heat the mixture to 100 °C and reflux for 4 to 6 hours until the starting material is consumed (monitor via TLC).
-
Cool the alkaline solution to room temperature.
-
Slowly acidify the mixture using concentrated HCl until the pH reaches 2-3, causing the product to precipitate.
-
Filter, wash with water until the filtrate is neutral, and dry.
-
Causality & Insight: The chlorine atom in 4-chloro-3-nitrobenzenesulfonamide is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). The strongly electron-withdrawing ortho-nitro and para-sulfonamide groups stabilize the intermediate Meisenheimer complex. Consequently, mild aqueous NaOH at 100 °C is sufficient to quantitatively displace the chloride without the need for transition-metal catalysis[1]. Acidification is strictly required to protonate the resulting sodium phenoxide salt, allowing the free phenol to precipitate.
Step 4: Reduction
Objective: Chemoselective reduction of the nitro group to yield the final 2-aminophenol-4-sulfonamide.
-
Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in an ethanol/water mixture.
-
Add a stoichiometric excess of iron turnings and a catalytic amount of concentrated HCl.
-
Reflux the mixture at 80-100 °C for 3 hours.
-
Filter the mixture while hot through a Celite pad to remove iron oxides.
-
Cool the filtrate to induce crystallization of 2-aminophenol-4-sulfonamide. Filter and dry.
-
Causality & Insight: Iron reduction (Béchamp reduction) is highly chemoselective for the nitro group, leaving the sulfonamide and phenol functionalities completely intact. While catalytic hydrogenation (H₂/Pd-C) is cleaner for laboratory scales, iron reduction remains the standard for industrial scaling due to its cost-effectiveness and robust tolerance to impurities[1].
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the synthesized 2-aminophenol-4-sulfonamide, the following self-validating checks must be performed:
-
Thin-Layer Chromatography (TLC): The successful reduction in Step 4 is confirmed by a distinct shift in Rf value (the amino product is significantly more polar than the nitro precursor). Spraying the TLC plate with Ninhydrin will yield a positive (purple/pink) stain, definitively confirming the presence of the newly formed primary aromatic amine.
-
1 H NMR Spectroscopy (DMSO- d6 ): The spectrum must exhibit an ABX splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. Crucially, look for three distinct broad singlets corresponding to the heteroatom protons: the phenol −OH (integrating to 1H), the sulfonamide −SO2NH2 (integrating to 2H), and the newly formed amine −NH2 (integrating to 2H).
References
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . International Journal of Molecular Sciences (MDPI).[Link][3]
-
Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX . Journal of Medicinal Chemistry (ACS Publications).[Link][2]
-
CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide . Google Patents.[4]
Sources
- 1. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 4. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
Oxidative condensation of 2-amino-4-methylphenol to produce dihydrophenoxazinone
Application Note: Oxidative Condensation of 2-Amino-4-Methylphenol to Dihydrophenoxazinone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for the synthesis of bioactive phenoxazinone chromophores.
Executive Summary & Biological Rationale
The oxidative condensation of o-aminophenols is a critical transformation in both synthetic organic chemistry and natural product biosynthesis. In nature, this reaction is catalyzed by phenoxazinone synthase (PHS) and constitutes the final step in the biosynthesis of the potent antineoplastic agent actinomycin D[1].
When applied to 2-amino-4-methylphenol , the oxidative condensation yields a specific dihydrophenoxazinone derivative (e.g., 3-amino-1,4a-dihydro-4a,8-dimethyl-2H-phenoxazin-2-one, structurally related to the well-documented antitumor agent "Phx")[2]. These phenoxazinone derivatives exhibit profound biological activity, including the induction of caspase-independent apoptosis in human leukemia (K562, HL-60) and neuroblastoma cell lines[3][4]. This application note provides a comprehensive, self-validating guide to synthesizing this chromophore using biomimetic, enzymatic, and chemical methodologies.
Mechanistic Causality: The Six-Electron Cascade
The formation of the dihydrophenoxazinone architecture is not a simple dimerization; it is an ingeniously complex six-electron oxidative cascade[1]. Understanding this mechanism is essential for troubleshooting stalled reactions or optimizing catalyst loads.
-
Initial Oxidation (2e⁻): The catalyst (metal complex or hemoprotein) activates molecular oxygen or acts as a direct electron acceptor to oxidize 2-amino-4-methylphenol into a highly reactive o-quinone imine intermediate[1].
-
Nucleophilic Conjugate Addition: A second molecule of 2-amino-4-methylphenol acts as a nucleophile, attacking the o-quinone imine to form a dimeric adduct. The electron-donating effect of the methyl substituent at the 4-position makes this substrate thermodynamically more favorable for oxidation and binding than the parent o-aminophenol[5][6].
-
Secondary Oxidation & Cyclization (4e⁻): The dimeric adduct undergoes a series of rapid oxidations and an intramolecular cyclization to yield the final dihydrophenoxazinone chromophore[1].
Fig 1: Six-electron oxidative condensation cascade of 2-amino-4-methylphenol.
Catalyst Selection and Kinetic Benchmarking
The choice of catalyst dictates the reaction environment, scalability, and downstream purification requirements. While natural PHS is highly efficient, biomimetic transition metal complexes (such as Cu(II), Co(II)/Co(III), and Mn(III) Schiff base complexes) provide robust alternatives that utilize ambient O₂ as the terminal oxidant[7][8].
Table 1: Kinetic Benchmarking of Catalytic Systems for Phenoxazinone Synthesis
| Catalyst System | Substrate | Kinetic Metric ( ) | Mechanistic Feature |
| Human Hemoglobin | 2-amino-4-methylphenol | N/A (Yields Phx derivative) | Coupled with oxyhemoglobin oxidation[2] |
| Cu(II) Schiff Base | 2-amino-4-methylphenol | 71.9 – 79.6 h⁻¹ | Generates Cu(I)-substrate radical[5] |
| Co(II) Defective Cubane | o-Aminophenol (Parent) | ~500 h⁻¹ | Free radical process via Co(II)/Co(III)[8] |
| Mn(III) Hexanuclear | 2-amino-4-methylphenol | Highly Active | Metal-centered redox participation[7] |
| Chemical (NaIO₃) | 2-amino-4-methylphenol | Stoichiometric | Metal-free; prevents biological assay interference[9] |
Note: Methyl-substituted aminophenols consistently show higher catalytic turnover compared to unsubstituted variants due to enhanced substrate binding affinities[5][6].
Self-Validating Experimental Protocols
To ensure reproducibility, select the protocol that aligns with your laboratory's infrastructure and the intended downstream application of the dihydrophenoxazinone product.
Protocol A: Biomimetic Aerobic Oxidation (Cu(II) Catalysis)
Causality: This method is ideal for scalable, environmentally benign synthesis. The Cu(II) center facilitates a "Cu(I)–(substrate radical)" tautomer, which drastically lowers the activation energy required for dioxygen cleavage.
-
Catalyst Preparation: In a reaction vial, mix 0.15 mL of a 4 × 10⁻³ M CuCl₂ solution with 0.15 mL of a 4 × 10⁻³ M symmetrical azine or Schiff base ligand solution in methanol to generate the complex in situ.
-
Substrate Addition: Add 2.0 mL of a 10⁻³ M solution of 2-amino-4-methylphenol in tetrahydrofuran (THF) or methanol. Maintaining a 10-fold excess of substrate ensures pseudo-first-order kinetics[6].
-
Reaction: Stir the mixture under aerobic conditions at 25 °C in a pH 8.6 methanol–water buffer system[5].
-
Monitoring: Track the reaction spectrophotometrically. The appearance of the phenoxazinone chromophore is confirmed by a distinct absorbance maximum at 430 nm ( M⁻¹ cm⁻¹).
Protocol B: Hemoprotein-Catalyzed Synthesis (Classical Method)
Causality: Utilizes the pseudo-oxidase activity of heme iron. This is historically validated for producing pharmaceutical-grade phenoxazinone derivatives for in vitro leukemia assays without transition metal toxicity carryover[2][4].
-
Preparation: Prepare a solution of purified human or bovine hemoglobin in phosphate-buffered saline (pH 7.4).
-
Incubation: Introduce 2-amino-4-methylphenol to the lysate/hemoglobin solution.
-
Oxidation: Incubate at 37 °C for 12–24 hours. The reaction proceeds oxidatively and is physically coupled with the conversion of oxyhemoglobin to methemoglobin[2].
-
Isolation: Extract the resulting brownish-yellow precipitate using ethyl acetate.
Protocol C: Rapid Chemical Oxidation (NaIO₃)
Causality: Best for rapid, small-scale synthesis where absolute avoidance of transition metal catalysts is required[9].
-
Dissolution: Dissolve 1.5 mmol (approx. 184 mg) of 2-amino-4-methylphenol in 10 mL of acetone[9].
-
Oxidation: Dropwise, add a solution of NaIO₃ (1.5 mmol, 295 mg) dissolved in 26 mL of deionized water[9].
-
Reaction: Stir continuously for 20 hours at room temperature[9].
-
Workup: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[9].
Workflow & Analytical Validation
A protocol is only as strong as its validation metrics. The following workflow ensures the structural integrity of the isolated dihydrophenoxazinone.
Fig 2: Standardized workflow for the synthesis, isolation, and validation of dihydrophenoxazinone.
Quality Control Parameters:
-
Chromatography: Purify the crude extract via flash column chromatography on silica gel, utilizing a CHCl₃/CH₃OH (30:1) elution gradient to isolate the orange/red-brown solid[10].
-
Spectroscopy (UV-Vis): Confirm the characteristic broad absorption band at ~430 nm.
-
Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, verify the presence of the distinct methyl protons (singlets around 2.40 - 2.50 ppm) and the characteristic shifts of the quinonoid/aromatic ring protons[10].
-
Mass Spectrometry (ESI-MS): Confirm the exact mass of the dimeric condensation product corresponding to the specific dihydrophenoxazinone derivative[2][10].
References
-
Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin PubMed (NIH)[Link]
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures PubMed Central (NIH)[Link]
-
Phenoxazine Compounds Produced by the Reactions with Bovine Hemoglobin Show Antimicrobial Activity Against Non-tuberculosis Mycobacteria J-Stage[Link]
-
Chelate ligand-driven structural diversity and modeling studies on the phenoxazinone synthase-like activity of cobalt(III) complexes RSC Publishing[Link]
-
Mechanism for the formation of the phenoxazinone chromophore of actinomycin PubMed (NIH)[Link]
-
Synthesis of Mn3O4 nanozymes from structurally characterized phenoxazinone synthase models based on manganese(iii) Schiff base complexes Dalton Transactions (RSC Publishing)[Link]
-
Aminophenoxazinones as Inhibitors of Indoleamine 2,3-Dioxygenase (IDO). Synthesis of Exfoliazone and Chandrananimycin A Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Antitumor Effects of a Novel Phenoxazine Derivative on Human Leukemia Cell Lines in Vitro and in Vivo Clinical Cancer Research (AACR Journals)[Link]
- CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use Google P
-
Exploring Phenoxazinone Synthase Activities Physical Chemistry Research[Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes New Journal of Chemistry (IIT KGP)[Link]
Sources
- 1. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxazine Compounds Produced by the Reactions with Bovine Hemoglobin Show Antimicrobial Activity Against Non-tuberculosis Mycobacteria [jstage.jst.go.jp]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelate ligand-driven structural diversity and modeling studies on the phenoxazinone synthase-like activity of cobalt(iii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Mn3O4 nanozymes from structurally characterized phenoxazinone synthase models based on manganese(iii) Schiff base complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use - Google Patents [patents.google.com]
Mannich reaction of 2-chloro-4-phenylphenol for the synthesis of aminomethylated biphenyls
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology Focus: Synthesis of Aminomethylated 3-Chlorobiphenyl-4-ols
Introduction & Mechanistic Rationale
The biphenyl scaffold holds a privileged status in medicinal chemistry, frequently serving as a core template for anti-inflammatory, antimicrobial, and antihypertensive agents. Functionalizing this core via the Mannich reaction—specifically through the aminomethylation of 2-chloro-4-phenylphenol (also known as 3-chloro-[1,1'-biphenyl]-4-ol)—provides a robust pathway to diverse, biologically active Mannich bases. These bases also serve as highly reactive intermediates for downstream heterocyclic synthesis [1].
The Causality of Regioselectivity
The Mannich reaction is a classic three-component condensation involving an enolizable C-H acidic compound, formaldehyde, and a secondary amine[2]. When utilizing 2-chloro-4-phenylphenol, the reaction proceeds with absolute regioselectivity .
The phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution. Because the para position is blocked by the phenyl substituent, and one ortho position is occupied by a chlorine atom, the iminium ion electrophile is forced to attack the sole remaining unsubstituted ortho position. This steric and electronic funneling creates a self-validating system : the reaction can only produce the mono-aminomethylated product, eliminating the need for complex chromatographic separation of regioisomers.
Thermodynamic vs. Kinetic Control
While many Mannich reactions are driven to completion by refluxing the solvent, heating electron-rich phenols with formaldehyde often triggers runaway Bakelite-type polymerization (resinification). By maintaining the reaction at room temperature for an extended period (72 hours), kinetic control is established. The iminium ion reacts selectively with the monomeric phenol, and the gradual precipitation of the product from ethanol prevents further unwanted side reactions.
Mechanistic pathway of the phenolic Mannich reaction yielding aminomethylated biphenyls.
Experimental Protocol
This protocol describes the synthesis of 3-chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride as a representative workflow. The procedure is highly modular and can be adapted for various secondary amines (e.g., morpholine, piperazine derivatives)[3].
Materials Required
-
Substrate: 2-Chloro-4-phenylphenol (1.02 g, 5.0 mmol)
-
Amine: Piperidine (425 mg, 5.0 mmol)
-
Aldehyde: Formaldehyde, 37% aqueous solution (1.0 mL, ~13.44 mmol)
-
Solvent: Absolute Ethanol (5.0 mL)
Step-by-Step Methodology
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-phenylphenol (1.02 g, 5.0 mmol) in 5.0 mL of absolute ethanol.
-
Amine Addition: Add the secondary amine (piperidine, 425 mg, 5.0 mmol) to the ethanolic solution. Stir gently for 5 minutes to ensure homogeneity.
-
Aldehyde Addition: Dropwise, add 1.0 mL of 37% aqueous formaldehyde (13.44 mmol). Expert Insight: The 2.7 molar excess of formaldehyde is critical to drive the equilibrium toward the formation of the reactive iminium ion.
-
Incubation: Seal the flask and stir the reaction mixture continuously at room temperature (20–25 °C) for 72 hours (3 days).
-
Precipitation: Over the 72-hour period, the product will crystallize and precipitate out of the solution. Ethanol acts as an ideal solvent here—it dissolves the starting materials but poorly solvates the resulting Mannich base, driving the reaction forward via Le Chatelier's principle.
-
Isolation: Filter the resulting solid under vacuum using a Büchner funnel.
-
Washing: Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted starting materials and excess formaldehyde.
-
Drying: Dry the isolated solid under vacuum at 40 °C to constant weight.
Step-by-step experimental workflow for the synthesis and isolation of Mannich bases.
Data Presentation & Characterization
The successful formation of the Mannich base is easily validated via ^1^H-NMR spectroscopy. The diagnostic signal is the methylene bridge (-CH2-) connecting the phenolic core to the amine.
-
Free Bases: The methylene protons typically appear as a sharp singlet around 3.8 ppm .
-
Hydrochloride Salts: Protonation of the amine deshields these protons, shifting the signal downfield to a broad singlet between 4.3–4.5 ppm .
Table 1: Representative Aminomethylated 3-Chlorobiphenyl-4-ols
| Compound Name | Secondary Amine Used | Molecular Formula | Isolated Form | Diagnostic ^1^H-NMR (-CH |
| 3-Chloro-5-(morpholinomethyl)biphenyl-4-ol | Morpholine | C | Hydrochloride | 4.3–4.5 ppm (br s) |
| 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol | Piperidine | C | Hydrochloride | 4.3–4.5 ppm (br s) |
| 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol | 1-(2-Pyridyl)piperazine | C | Free Base | ~3.8 ppm (s) |
Note: Yields typically range from 65% to 85% depending on the steric bulk of the secondary amine.
Troubleshooting & Expert Insights
-
No Precipitation Observed: If the product does not precipitate after 72 hours, the specific Mannich base may be highly soluble in ethanol. In such cases, concentrating the solvent under reduced pressure or adding a non-polar anti-solvent (like diethyl ether) can induce crystallization.
-
Free Base vs. Hydrochloride Isolation: Depending on the basicity of the chosen secondary amine, the product may precipitate as a free base or scavenge ambient/residual protons to form a hydrochloride salt. If the free base is desired but the HCl salt precipitates, neutralize the salt by partitioning it between ethyl acetate and saturated aqueous NaHCO
3. -
Purity Validation: The absence of a doublet with a small coupling constant (typical for meta-aromatic protons) in the ^1^H-NMR spectrum confirms that substitution occurred exclusively at the ortho position, validating the structural integrity of the synthesized batch.
References
-
Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 63(7), 714-718. URL:[Link]
-
Tramontini, M., & Angiolini, L. (1990). Advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837. URL:[Link]
-
Roman, G., et al. (2019). Synthesis, characterization and crystal structures of two new phenolic Mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 285-294. URL:[Link]
Sources
Application Notes and Protocols: 4-Amino-2-phenol Derivatives as Dual Inhibitors of Protein Kinases and Angiogenesis in Oncology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-2-phenol derivatives as potent inhibitors of protein kinases and angiogenesis for cancer therapy. These compounds represent a promising class of dual-targeting agents that can simultaneously disrupt key signaling pathways driving tumor growth and the formation of new blood vessels that sustain them. This guide details the underlying scientific principles, synthesis protocols, in vitro and in vivo experimental methodologies, and data interpretation frameworks necessary to advance the preclinical development of these novel therapeutic candidates.
Introduction: The Rationale for Dual-Targeting in Oncology
The complexity and adaptability of cancer necessitate therapeutic strategies that can counteract multiple oncogenic drivers simultaneously. Two fundamental processes that are often dysregulated in cancer are intracellular signaling cascades, governed by protein kinases, and the formation of new blood vessels, a process known as angiogenesis.
Protein kinases , a large family of enzymes, play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2][3] Their aberrant activation is a common feature of many cancers, making them a prime target for therapeutic intervention.[1][4][5] Tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy, effectively blocking the signaling pathways that fuel tumor growth.[1][6]
Angiogenesis is the physiological process of forming new blood vessels from pre-existing ones.[7][8] Tumors co-opt this process to establish a dedicated blood supply, which is essential for their growth, invasion, and metastasis.[7][8][9] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key mediators of tumor angiogenesis, and their inhibition has proven to be an effective anti-cancer strategy.[10][11][12]
The 4-amino-2-phenol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against both protein kinases and angiogenesis.[13][14] This dual-targeting approach offers the potential for enhanced efficacy and a reduced likelihood of acquired resistance compared to single-target agents.
Mechanism of Action: A Two-Pronged Attack on Cancer
4-amino-2-phenol derivatives exert their anti-cancer effects through a dual mechanism of action, concurrently inhibiting critical protein kinases and disrupting the angiogenic process.
Protein Kinase Inhibition
These compounds are designed to bind to the ATP-binding pocket of specific protein kinases, preventing the phosphorylation of their downstream substrates and thereby blocking signal transduction. Key kinase targets for this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including VEGFR, EGFR, and PDGFR, are frequently overexpressed or mutated in cancer, leading to uncontrolled cell growth and survival.[6][15]
-
Non-Receptor Tyrosine Kinases: Intracellular kinases such as ABL and AKT are also critical mediators of oncogenic signaling and can be effectively targeted by these inhibitors.[13]
The inhibition of these kinases leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and reduced cell proliferation.
Angiogenesis Inhibition
The anti-angiogenic properties of 4-amino-2-phenol derivatives are primarily mediated through the inhibition of VEGFR signaling.[11] By blocking the activation of VEGFR, these compounds prevent the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of new blood vessels.[16] This effectively "starves" the tumor of the essential nutrients and oxygen required for its growth and dissemination.[7][8]
Caption: Dual inhibition of VEGFR and intracellular kinases by 4-amino-2-phenol derivatives.
Experimental Protocols
This section provides detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of 4-amino-2-phenol derivatives.
Synthesis of 4-Amino-2-phenol Derivatives
The synthesis of 4-amino-2-phenol derivatives can be achieved through various established synthetic routes.[17][18][19] A general and adaptable procedure is outlined below.
Caption: General workflow for the synthesis of 4-amino-2-phenol derivatives.
Protocol: General Synthesis of Schiff Base Derivatives of 4-Aminophenol [17]
-
Dissolution: Dissolve 1 equivalent of the substituted 4-aminophenol in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Aldehyde/Ketone: Add 1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Catalyst (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a cold solvent.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Assays
A series of in vitro assays are essential to characterize the biological activity of the synthesized compounds.
This assay determines the potency of the compounds in inhibiting specific protein kinases. Various assay formats are available, including radiometric and non-radiometric methods.[20][21][22]
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents and Materials:
-
Recombinant protein kinase
-
Specific peptide or protein substrate
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format)
-
Assay buffer (optimized for the specific kinase)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)[21]
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a multi-well plate, add the kinase, substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate using the chosen detection method. g. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. h. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting a dose-response curve.[20]
Table 1: Representative IC50 Values for a Hypothetical 4-amino-2-phenol Derivative (Compound X)
| Kinase Target | IC50 (µM) |
| VEGFR2 | 0.05 |
| PDGFRβ | 0.12 |
| c-Kit | 0.25 |
| ABL | 1.50 |
| AKT | 1.26 |
Data are hypothetical and for illustrative purposes only.
This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines.
Protocol: MTT or MTS Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
This assay evaluates the anti-angiogenic potential of the compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.[16]
Protocol: Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
In Vivo Models
In vivo studies are crucial to evaluate the efficacy and safety of the lead compounds in a living organism.
This model assesses the anti-tumor activity of the compounds in an animal model.[23][24]
Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
This in vivo assay directly assesses the anti-angiogenic activity of the compounds.[25]
Protocol: Matrigel Plug Assay
-
Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., VEGF, bFGF) and the test compound or vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.
-
Incubation: Allow the Matrigel plugs to solidify and become vascularized over 7-14 days.
-
Plug Excision and Analysis: Excise the Matrigel plugs and quantify the extent of angiogenesis by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive preclinical profile of the 4-amino-2-phenol derivatives.
-
Structure-Activity Relationship (SAR): The in vitro data will be crucial for establishing SAR, guiding the design and synthesis of more potent and selective analogs.
-
Lead Optimization: Promising compounds with favorable in vitro and in vivo activity will be selected for lead optimization, focusing on improving their pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Given their dual mechanism of action, these compounds are excellent candidates for combination therapies with other anti-cancer agents, such as chemotherapy or immunotherapy, to achieve synergistic effects and overcome drug resistance.[26]
Conclusion
4-amino-2-phenol derivatives represent a promising class of dual-acting anti-cancer agents that target both protein kinases and angiogenesis. The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of these compounds, from synthesis to in vivo efficacy studies. By following these methodologies, researchers can effectively advance the development of these novel therapeutics with the ultimate goal of improving outcomes for cancer patients.
References
-
Xu, F., Zhang, L., Xu, S., Ye, Y., Li, L., Liu, L., ... & Xu, W. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European journal of medicinal chemistry, 69, 191-200. [Link]
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Research Starters: Health & Medicine. (n.d.). Tyrosine kinase inhibitors (cancer treatment). Salem Press Encyclopedia of Health. [Link]
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Xu, F., Zhang, L., Xu, S., Ye, Y., Li, L., Liu, L., ... & Xu, W. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Semantic Scholar. [Link]
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Massignan, T., et al. (2021). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers, 13(11), 2647. [Link]
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Zhao, Y., Adjei, A. A., & Sawyer, T. K. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 12(6), 1464. [Link]
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Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8876. [Link]
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Singh, S., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Cleveland Clinic. (2022). Angiogenesis Inhibitors. [Link]
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Rauf, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. [Link]
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Li, H., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 13, 981227. [Link]
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Ellis, L. M. (2001). Role of Angiogenesis Inhibitors in Cancer Treatment. Oncology, 15(Suppl 8), 39-46. [Link]
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Jiao, Q., et al. (2021). Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure? Cancers, 13(21), 5439. [Link]
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DelveInsight. (2023). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]
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Cancer Research UK. (2022). Cancer growth blockers. [Link]
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Al-Salama, Z. T. (2023). Receptor tyrosine kinase inhibitors in cancer. Expert Opinion on Pharmacotherapy, 24(5), 569-573. [Link]
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Naito, Y., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 142-146. [Link]
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Teleanu, R. I., et al. (2019). Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales. Cellular and Molecular Life Sciences, 76(23), 4645-4663. [Link]
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Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Kataria, S., et al. (2020). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery, 25(2), 119-130. [Link]
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Nowak-Sliwinska, P., et al. (2022). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Angiogenesis, 25(3), 291-306. [Link]
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ResearchGate. (n.d.). In vitro inhibition of kinase activity by protein kinase inhibitors and in vivo phosphorylation of IB-on tyrosine residue(s). [Link]
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Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vivo models of angiogenesis. Methods, 47(3), 162-174. [Link]
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BMG LABTECH. (2023). Kinase assays. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
-
EurekAlert!. (2009). Study sheds light on angiogenesis inhibitors, points to limitations, solutions. [Link]
-
Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 245-263. [Link]
-
Kim, J., et al. (2022). 2-(2-Aminopyrimidin-4-yl)phenol Analogs as PIM Kinase Inhibitors. Bulletin of the Korean Chemical Society, 43(11), 1339-1344. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]
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Sochacka-Ćwikła, A., Mączyński, M., & Regiec, A. (2022). Various Protein Kinase Inhibitors as Anticancer Agents. Encyclopedia, 2(2), 856-867. [Link]
-
Qiu, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4851. [Link]
- U.S. Patent No. 8,637,471. (2014). Inhibition of angiogenesis and tumor growth by inhibitors of beta ii or delta protein kinase c.
-
Johns Hopkins Medicine. (n.d.). Angiogenesis Inhibitors. [Link]
-
Ye, J., et al. (2010). Amino Acid Deprivation Promotes Tumor Angiogenesis through the GCN2/ATF4 Pathway. Neoplasia, 12(7), 580-588. [Link]
-
ResearchGate. (n.d.). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]
-
Kim, M. J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]
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Troubleshooting the purification of aminophenol derivatives by recrystallization
Welcome to the Technical Support Center for active pharmaceutical ingredient (API) purification. Aminophenol derivatives (such as p-aminophenol, 2-chloro-5-aminophenol, and paracetamol precursors) present unique isolation challenges due to their electron-rich aromatic rings. This guide provides field-proven, thermodynamically grounded solutions to the most common recrystallization failures: oxidative discoloration, liquid-liquid phase separation ("oiling out"), and polymeric impurity entrapment.
Diagnostic Overview & Purification Workflow
Before adjusting your experimental parameters, consult the decision tree below to identify the optimal intervention point for your specific purification bottleneck.
Logical workflow for the recrystallization of aminophenol derivatives.
Interactive Troubleshooting (FAQs)
Q1: Why does my aminophenol derivative turn dark brown or purple during heating, and how do I prevent this? Causality: Aminophenols possess both amino (-NH₂) and hydroxyl (-OH) groups, making the aromatic ring highly electron-rich. Upon exposure to heat and trace oxygen, they undergo rapid auto-oxidation to form highly colored quinone imines[1]. These reactive intermediates subsequently polymerize into dark, tar-like substances that co-crystallize with your product. Resolution:
-
Exclude Oxygen: Always perform the recrystallization under a strict inert gas blanket (Nitrogen or Argon)[2].
-
Chemical Reduction: Add a reducing agent such as sodium hydrosulfite (sodium dithionite) or sodium bisulfite to the solvent matrix to reduce quinone imines back to the colorless aminophenol state[2].
-
Metal Chelation: Trace metals (like iron) catalyze this oxidation. Use aqueous polyfunctional acids (e.g., citric, lactic, or phosphoric acid) as the solvent, which inherently chelate catalytic metals and stabilize the molecule[2].
Q2: During cooling, my product forms a viscous oil rather than crystals ("oiling out"). What is the thermodynamic cause, and how can I force crystallization? Causality: "Oiling out" is a liquid-liquid phase separation. It occurs when the solute's solubility curve intersects the liquid-liquid binodal curve before reaching the solid-liquid equilibrium boundary[3]. Essentially, the compound precipitates at a temperature above its melting point in that specific solvent mixture, or high supersaturation forces the creation of a metastable solute-rich liquid phase rather than solid nucleation. Resolution:
-
Solvent Adjustment: Ensure the boiling point of your solvent system is strictly below the melting point of the specific aminophenol derivative[4].
-
Thermal Control: If an oil forms, reheat the mixture until it becomes a homogeneous solution, then cool it at an extremely slow, controlled rate (e.g., 0.1–0.5 °C/min)[5].
-
Seeding: Introduce 1-2% w/w of pure seed crystals precisely at the cloud point to bypass the nucleation energy barrier, directing the system toward solid crystal growth[5].
Q3: How do I eliminate persistent polymeric impurities that co-precipitate with my target compound? Causality: Polymeric oxidation products often share similar polarity and solubility profiles with the monomeric aminophenol in standard organic solvents, causing them to become trapped within the crystal lattice during rapid nucleation. Resolution: Treat the hot solution with acid-pretreated activated carbon[6]. Standard activated carbon contains trace metals that can induce further oxidation of the aminophenol; acid-washing removes these catalysts, allowing the carbon to safely adsorb the polymeric tars prior to hot filtration[6].
Self-Validating Protocol: Inert-Atmosphere Recrystallization
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation check is successful.
Step 1: Solvent Preparation & Deoxygenation
-
Action: Select a solvent system (e.g., 5 to 10 parts by weight of aqueous citric acid per 1 part crude aminophenol)[7]. Sparge the solvent with Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Validation Check: Use a dissolved oxygen (DO) probe to confirm DO levels are <1 ppm. Alternatively, ensure no further gas bubbles evolve during sparging.
Step 2: Dissolution & Chemical Stabilization
-
Action: Add the crude aminophenol and 0.1–0.5% w/w sodium hydrosulfite (antioxidant)[2]. Heat the mixture to 75–98°C under a continuous nitrogen blanket until dissolution is achieved[2].
-
Validation Check: The solution must transition from a dark, opaque brown to a translucent pale yellow. If the solution remains dark, add an additional 0.1% w/w antioxidant.
Step 3: Adsorption of Polymeric Tars
-
Action: Add 1–5% w/w acid-washed activated carbon to the hot solution and stir for 10 minutes[6]. Perform a rapid hot filtration through a pre-heated, celite-padded funnel.
-
Validation Check: The resulting filtrate must be optically clear. Any turbidity indicates particulate breakthrough, requiring refiltration.
Step 4: Controlled Nucleation (Preventing Oiling Out)
-
Action: Transfer the clear filtrate to a jacketed crystallizer and cool at a controlled rate of 0.5°C/min. Monitor for the "cloud point." If oiling out occurs, immediately reheat by 5°C until clear, then add 1% w/w pure seed crystals[5].
-
Validation Check: Extract a 1 mL aliquot and inspect under a microscope. The presence of distinct crystalline facets confirms successful solid nucleation; spherical droplets indicate phase separation.
Step 5: Isolation & Analytical Verification
-
Action: Cool the slurry to 0–5°C. Isolate the crystals via vacuum filtration and wash with ice-cold, degassed solvent. Dry under vacuum at 40°C.
-
Validation Check: Perform a melting point (MP) analysis. A sharp MP matching literature values confirms high purity. A depressed MP (e.g., dropping below 158°C for specific derivatives like 2-chloro-5-aminophenol) indicates residual oxidative degradation[1].
Quantitative Solvent Selection & Parameter Matrix
Deviations from optimal thermodynamic parameters are the primary cause of recrystallization failure. Use the table below to benchmark your experimental setup.
| Parameter | Optimal Range | Critical Threshold | Causality / Impact of Deviation | Reference |
| Solvent-to-Solute Ratio | 5:1 to 10:1 (w/w) | < 5:1 | Ratios below 5:1 lead to premature precipitation and oiling out during hot filtration. | [7] |
| Dissolution Temperature | 75°C – 98°C | > 98°C | Exceeding 98°C accelerates thermal degradation and quinone imine formation. | [2] |
| Antioxidant (Na₂S₂O₄) | 0.1% – 0.5% (w/w) | < 0.1% | Insufficient reduction potential to clear colored oxidation products. | [2] |
| Acid-Washed Carbon | 0.1% – 5.0% (w/w) | > 5.0% | Excess carbon leads to product loss via non-specific adsorption of the target API. | [6] |
| Seed Crystal Loading | 1.0% – 2.0% (w/w) | < 1.0% | Insufficient surface area to bypass the nucleation energy barrier, risking oiling out. | [5] |
| Cooling Rate | 0.1°C – 0.5°C / min | > 1.0°C / min | Rapid cooling causes liquid-liquid phase separation instead of solid nucleation. | [5] |
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- 6. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 7. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 4-[(2-Aminophenyl)methyl]phenol
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-[(2-Aminophenyl)methyl]phenol in aqueous and organic solutions. Because this molecule features both a phenol ring and an aniline (2-aminophenyl) ring separated by a methylene bridge, it is highly susceptible to dual-pathway oxidative degradation.
This guide is designed to move beyond basic handling instructions. We will explore the chemical causality behind these stability issues, provide targeted troubleshooting for common experimental failures, and outline self-validating protocols to ensure absolute reproducibility in your drug development assays.
Mechanistic Overview: The Dual Threat of Oxidation
Understanding the degradation of 4-[(2-Aminophenyl)methyl]phenol requires recognizing that its two functional groups degrade via independent but equally destructive pathways:
-
The Phenol Moiety: Highly sensitive to alkaline environments. When deprotonated to a phenoxide anion, it rapidly oxidizes into pink or brown p-benzoquinone derivatives[1].
-
The Aniline Moiety: Sensitive to light and trace metals. It undergoes single-electron oxidation to form an anilino radical cation, which subsequently couples to form dark purple azo or imine polymers[2],[3].
Degradation pathways of 4-[(2-Aminophenyl)methyl]phenol and targeted stabilization interventions.
Diagnostic Troubleshooting & FAQs
Q1: Why does my stock solution turn pink or purple within hours of preparation? A1: Color changes are the primary visual indicator of structural degradation. A pink or brown tint confirms the oxidation of the phenol group into quinones[1]. If the solution turns purple or crimson, the aniline moiety has oxidized into complex imine or azo dyes[2]. Both reactions are irreversible and will skew your assay results by introducing highly reactive electrophiles into your system.
Q2: How does pH affect the stability of this compound in aqueous buffers? A2: pH is the master regulator of this compound's stability. At a pH above 8.0, approximately 1% (or more) of the phenol exists as a phenoxide anion, which is vastly more susceptible to catalytic oxidation than the protonated form[4]. Conversely, highly acidic environments (pH < 4.0) stabilize the amine but can cause precipitation. The optimal thermodynamic window for stability is pH 5.5 to 7.0 .
Q3: I am using sterile, ultra-pure water. Why is oxidation still occurring? A3: Ultra-pure water still contains dissolved oxygen. Furthermore, trace amounts of divalent and trivalent metals (such as Cu²⁺ and Fe³⁺) inevitably leach from glassware, pipette tips, or biological buffers. These metals act as catalysts in Fenton-like reactions, rapidly generating hydroxyl radicals that attack both the aniline and phenol rings[5]. You must actively sequester these metals using chelating agents.
Q4: Can I store working solutions at 4°C for multi-day assays? A4: No. While cooling slows the kinetics of degradation, aqueous solutions of aminophenol derivatives remain unstable over prolonged periods at 4°C due to persistent dissolved oxygen. Solutions must be aliquoted and flash-frozen at -80°C (see the Quantitative Data table below).
Quantitative Stability Data
To highlight the causality between storage conditions and compound integrity, the following table summarizes the recovery of intact 4-[(2-Aminophenyl)methyl]phenol under various environmental stresses.
| Storage Condition | Buffer pH | Additives | 1 Hour | 24 Hours | 7 Days | 30 Days |
| Ambient Air, 25°C | 8.5 | None | 82% | < 10% | 0% | 0% |
| Ambient Air, 25°C | 6.0 | None | 96% | 65% | 15% | 0% |
| Argon-Sparged, 4°C | 6.0 | 1 mM EDTA | 100% | 94% | 68% | 18% |
| Argon-Sparged, -80°C | 6.0 | 1 mM EDTA | 100% | 100% | > 98% | > 95% |
Note: Data reflects the percentage of intact monomeric compound remaining, as quantified by HPLC-UV. Disappearance correlates directly with the appearance of polymeric and quinone byproducts.
Standard Operating Procedure (SOP): Preparation of Ultra-Stable Solutions
To guarantee the scientific integrity of your assays, do not simply dissolve the powder in water or media. Follow this self-validating protocol to create a stable 10 mM working stock.
Phase 1: Buffer Optimization (The Shield)
Causality: We must eliminate dissolved oxygen (the electron acceptor) and trace metals (the catalysts) before introducing the compound.
-
Prepare your target aqueous buffer (e.g., 50 mM HEPES) and adjust the pH strictly to 6.0 - 6.5 .
-
Add EDTA to a final concentration of 1 mM to chelate any catalytic metal ions[4].
-
Sparge the buffer with Argon gas through a submerged frit for a minimum of 30 minutes to displace dissolved oxygen.
Phase 2: Primary Dissolution
Causality: Dissolving directly into an aqueous buffer exposes the solid powder to localized concentration gradients and immediate oxidative stress.
-
Weigh the 4-[(2-Aminophenyl)methyl]phenol powder in a dark or amber vial (to prevent photo-oxidation).
-
Dissolve the compound in Anhydrous DMSO (≥99.9%) to create a 100 mM master stock. DMSO lacks reactive protons, temporarily protecting the phenol from deprotonation.
Phase 3: Aqueous Dilution & Cryopreservation
-
Dilute the 100 mM DMSO stock 1:10 into your Argon-sparged, EDTA-containing buffer to reach the 10 mM working concentration.
-
Immediately aliquot the solution into amber microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer .
Phase 4: Self-Validating QC Check
Before using a thawed aliquot in a critical experiment, run this rapid validation step:
-
The Test: Measure the absorbance of a 100 µM dilution of your stock at 380 nm and 550 nm using a UV-Vis spectrophotometer.
-
The Logic: A pure, unoxidized solution will have near-zero baseline absorbance at these wavelengths. If you observe an absorbance peak at 550 nm, it indicates that purple imine/azo dyes have already formed[2]. If A₅₅₀ > 0.05, discard the aliquot.
References
- Benchchem.
- American Chemical Society (ACS). "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH.
- Google Patents. "Stabilized phenol solution - US5098603A.
- SciSpace. "Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution." SciSpace Repository.
- ICM. "Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.
Sources
Minimizing side product formation in the synthesis of 2-aminophenol-4-sulfonamide
Technical Support Center: Synthesis of 2-Aminophenol-4-Sulfonamide
A Guide to Minimizing Side Product Formation
Welcome to the technical support guide for the synthesis of 2-aminophenol-4-sulfonamide (Chemical Formula: C₆H₈N₂O₃S). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively. The synthesis is notoriously sensitive, with potential for oxidation, poor regioselectivity, and polymerization. This guide provides in-depth, field-tested solutions to these critical issues.
Core Synthetic Pathway: An Overview
The most direct conceptual pathway involves the electrophilic sulfonation of 2-aminophenol. This proceeds in two key stages: the formation of the sulfonyl chloride intermediate, followed by amination. While industrial routes may start from precursors like o-nitrochlorobenzene to manage reactivity, understanding the direct route is crucial for grasping the core chemical challenges.[1]
Caption: Figure 1. High-Level Synthetic Workflow
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common experimental failures and impurities encountered during the synthesis.
Q1: My final product is a dark brown, purple, or black solid instead of the expected off-white or light brown crystals. What is causing this discoloration?
A1: This is the most frequent issue and is almost certainly due to oxidation.
2-aminophenol and its derivatives are highly susceptible to aerobic oxidation.[2] The electron-rich aromatic ring, activated by both an amino and a hydroxyl group, readily reacts with atmospheric oxygen. This process is often accelerated by light, heat, and trace metal ion catalysts (e.g., Cu²⁺).[3][4]
The initial oxidation forms highly colored quinoneimine intermediates, which can then polymerize into dark, often insoluble, materials, severely contaminating your product and complicating purification.[3][5]
Solutions & Preventative Measures:
-
Inert Atmosphere: The single most effective solution is to run the entire synthesis under an inert atmosphere (Nitrogen or Argon). This includes deoxygenating your solvents prior to use.[4]
-
Control Temperature: Perform the chlorosulfonation at low temperatures (e.g., 0-5 °C) and keep the amination step under controlled temperature conditions as specified in the protocol. Higher temperatures increase the rate of oxidation.[4]
-
Use High-Purity Reagents: Ensure your starting 2-aminophenol is fresh and has not already discolored in the bottle. If the starting material is already pink or brown, it is best to purify it first (e.g., recrystallization from hot water) or use a new bottle.[2]
-
Antioxidants (for analysis): While not typically added to the bulk reaction, if you are preparing solutions for HPLC analysis, adding a small amount of an antioxidant like ascorbic acid can prevent degradation in the vial.[3]
Q2: My final yield is very low, and I've isolated a significant amount of a water-soluble byproduct. What's happening?
A2: This strongly suggests hydrolysis of the 2-aminophenol-4-sulfonyl chloride intermediate.
Sulfonyl chlorides are reactive electrophiles. While you want them to react with ammonia in the second step, they will also readily react with water. This hydrolysis reaction converts the sulfonyl chloride back into the corresponding sulfonic acid (2-aminophenol-4-sulfonic acid). This sulfonic acid is highly water-soluble and will not precipitate with your desired sulfonamide product, leading to a significant loss of yield.
The kinetics of sulfonyl chloride hydrolysis are well-documented and are influenced by pH and temperature.[6][7]
Solutions & Preventative Measures:
-
Anhydrous Conditions: The chlorosulfonation step must be performed under strictly anhydrous conditions. Use dry glassware and high-purity, dry solvents.
-
Controlled Quenching: When the chlorosulfonation is complete, the reaction mixture is often quenched by carefully adding it to ice or an ice/water mixture. This must be done strategically. The subsequent amination with aqueous ammonia should proceed immediately. Do not let the sulfonyl chloride intermediate sit in an aqueous environment for an extended period before the amine is introduced.
-
Temperature of Amination: The rate of hydrolysis is temperature-dependent. Performing the amination at a controlled, cool temperature (e.g., 15-20°C) favors the desired reaction with ammonia over the competing hydrolysis.[1]
Q3: My spectroscopic analysis (HPLC, NMR) shows a second major peak with the same mass, suggesting an isomer. How can I improve the regioselectivity of the sulfonation?
A3: You are likely forming the isomeric side product, 2-aminophenol-5-sulfonamide.
The hydroxyl (-OH) and amino (-NH₂) groups are both powerful ortho, para-directing groups in electrophilic aromatic substitution. In 2-aminophenol, the position para to the hydroxyl group is position 4 (the desired product). However, the position para to the amino group is position 5. This makes the formation of the 5-sulfonic acid derivative a significant competing pathway.
Solutions & Preventative Measures:
-
Protecting Groups: While more synthetically complex, a protecting group strategy can provide ultimate control. For instance, protecting the more nucleophilic amino group as an amide (e.g., an acetamide) before sulfonation can modulate the directing effects. The protecting group would then be removed in a final step.
-
Control of Reaction Conditions: Steric hindrance can be exploited. The hydroxyl group is less bulky than the amino group, which can favor substitution at the less hindered position 4. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often enhance selectivity.
-
Choice of Sulfonating Agent: While chlorosulfonic acid is common, exploring other sulfonating systems in non-polar solvents might alter the regiochemical outcome, though this requires significant experimental development.
Q4: During workup, I'm observing a sticky, insoluble precipitate or seeing high molecular weight species in my mass spectrum analysis. What is this?
A4: This is likely due to intermolecular side reactions, forming dimers or polymers.
The highly reactive 2-aminophenol-4-sulfonyl chloride intermediate can react with another molecule of the 2-aminophenol starting material instead of the intended ammonia.
-
N-Sulfonylation: The sulfonyl chloride reacts with the amino group of another 2-aminophenol molecule to form a sulfonamide-linked dimer.[8]
-
O-Sulfonylation: The sulfonyl chloride reacts with the hydroxyl group to form a sulfonate ester-linked dimer.
These dimerization events consume your intermediate and starting material, reduce the yield, and introduce impurities that are often difficult to remove.
Solutions & Preventative Measures:
-
Stoichiometry and Order of Addition: Ensure a sufficient excess of the aminating agent (ammonia) is present during the second step. The key is to have the sulfonyl chloride intermediate react with the small, highly concentrated ammonia molecules before it can find a larger, less concentrated molecule of the starting material. A slow, controlled addition of the sulfonyl chloride solution into the cold aqueous ammonia is the standard and most effective procedure.
-
Low Temperature: As with other side reactions, low temperatures slow down these undesired intermolecular reactions.
Visualizing Side Product Formation
The following diagrams illustrate the mechanistic pathways for the formation of key side products.
Caption: Figure 2. Major Side Product Formation Pathways
Optimized Experimental Protocols
The following protocols incorporate the troubleshooting advice discussed above. Warning: These reactions involve highly corrosive and reactive chemicals. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform all steps in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Aminophenol-4-sulfonyl Chloride
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.
-
Inerting: Purge the entire system with dry nitrogen for 10-15 minutes.
-
Reagent Addition: In the dropping funnel, place chlorosulfonic acid (3.0 molar equivalents). In the reaction flask, dissolve 2-aminophenol (1.0 molar equivalent) in a suitable dry, inert solvent (e.g., 1,2-dichloroethane).
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-salt bath.
-
Chlorosulfonation: Add the chlorosulfonic acid dropwise from the funnel to the stirred 2-aminophenol solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Intermediate Use: The resulting solution/slurry containing the 2-aminophenol-4-sulfonyl chloride intermediate should be used immediately in the next step (Protocol 2). Do not attempt to isolate or store it.
Protocol 2: Amination to 2-Aminophenol-4-sulfonamide
-
Setup: In a separate, larger flask, place concentrated aqueous ammonia (Ammonium Hydroxide, ~10 molar equivalents) and cool it to 10-15 °C in an ice bath.
-
Controlled Addition: Slowly and carefully add the cold reaction mixture from Protocol 1 to the stirred aqueous ammonia solution. A dropping funnel or cannula transfer under nitrogen pressure is recommended. Monitor the temperature of the ammonia solution and ensure it does not rise above 25 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Precipitation & Isolation: The product, 2-aminophenol-4-sulfonamide, should precipitate as a solid. If precipitation is incomplete, carefully acidify the mixture to a pH of ~6.5 with dilute hydrochloric acid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any ammonium salts and unreacted starting materials.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Summary of Key Reaction Parameters
| Parameter | Stage 1: Chlorosulfonation | Stage 2: Amination | Rationale for Minimizing Side Products |
| Atmosphere | Dry Nitrogen | Nitrogen/Air | Prevents oxidation of aminophenol species.[4] |
| Temperature | 0-5 °C | 15-25 °C (during addition) | Reduces rates of oxidation, isomerization, and hydrolysis.[4] |
| Reagent Ratio | ~3 eq. ClSO₃H | ~10 eq. NH₄OH | Drives reaction to completion; large excess of ammonia outcompetes dimerization. |
| Order of Addition | ClSO₃H into 2-AP solution | Sulfonyl chloride into NH₄OH | Ensures sulfonyl chloride intermediate reacts with ammonia, not starting material. |
| Water Content | Anhydrous | Aqueous | Prevents premature hydrolysis of the sulfonyl chloride intermediate.[6][9] |
References
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
-
Rogna, O. M. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]
-
King, J. F. (2006, October 04). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 59(1-4). Retrieved from [Link]
-
Eureka | Patsnap. (2015, May 06). Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
Kopylovich, M. N., et al. (2011, August 1). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Physical Chemistry A, 115(30), 8411-8418. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]
Sources
- 1. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemcess.com [chemcess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Enhancing the catalytic activity of porphyrin-silica hybrid aerogels for phenol oxidation
Welcome to the Catalysis & Advanced Materials Technical Support Center . As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges associated with synthesizing and deploying porphyrin-silica hybrid aerogels for environmental remediation.
This center is designed for researchers and drug development professionals who require rigorous, self-validating methodologies. Rather than just listing steps, this guide explains the causality behind experimental choices, ensuring you understand the mechanistic "why" behind the "how."
🔬 Module 1: Diagnostic FAQs & Troubleshooting
Q1: My porphyrin complex is leaching into the aqueous phase during the phenol oxidation reaction. How do I stabilize it? Cause: Highly water-insoluble copper and iron complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) will leach if they are only physically adsorbed into the silica matrix. Physical entrapment cannot withstand the hydrodynamic forces of continuous aqueous flow. Solution: You must transition from physical adsorption to covalent immobilization. Functionalize the porphyrin rings with a silane linker (e.g., triethoxypropylsilyl) prior to complexation. This allows the precursor to co-gel with tetramethoxysilane (TMOS), forming strong covalent siloxane bonds with the silica aerogel matrix[1].
Q2: The catalyst shows excellent initial phenol conversion (>80% in 3 hours), but catalytic activity drops to near zero in the second cycle. What is degrading the catalyst? Cause: This is a classic case of macrocycle auto-oxidation. Under static batch conditions, applying a high excess of hydrogen peroxide (H₂O₂) generates aggressive hydroxyl radicals that indiscriminately attack and cleave the porphyrin ring itself, permanently deactivating the metal center[1]. Solution: Optimize your stoichiometric ratios to favor substrate oxidation over catalyst degradation. Reduce the H₂O₂ excess. A field-proven optimal molar ratio is Catalyst : Phenol : H₂O₂ = 1 : 100 : 1400 . This maintains >90% conversion within one hour while preserving the structural integrity of the porphyrin ring for subsequent cycles[1].
Q3: Following synthesis, my silica aerogel shrank significantly and lost its mesoporous structure, resulting in poor catalytic access. How do I preserve the pores? Cause: Drying the hydrogel/alcogel under ambient or vacuum conditions creates a liquid-vapor meniscus within the pores. The resulting capillary forces exceed the mechanical strength of the silica skeleton, causing catastrophic pore collapse. Solution: Utilize Supercritical Carbon Dioxide (scCO₂) drying . By taking the solvent beyond its critical point, you eliminate the liquid-gas interface entirely. This zero-surface-tension transition preserves the open mesoporous structure and yields the high specific surface area (>600 m²/g) required for heterogeneous catalysis[1].
📊 Module 2: Quantitative Performance Data
To benchmark your synthesized catalysts, compare your analytical results against the validated parameters in the table below.
| Catalyst Designation | Metal Center | BET Surface Area | Phenol Conversion (1h) | Detected Intermediates | Optimal Molar Ratio (Cat:Phenol:H₂O₂) |
| CuPA-Silica | Copper (Cu) | > 600 m²/g | > 90% | Catechol, Hydroquinone | 1 : 100 : 1400 |
| FePA-Silica | Iron (Fe) | > 600 m²/g | > 85% | Catechol only | 1 : 100 : 1400 |
Data derived from batch mode mineralization of phenol using hydrogen peroxide under neutral conditions[1].
🧪 Module 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of Covalently Immobilized Cu/Fe-Porphyrin Aerogels
Causality Focus: Ensuring covalent integration rather than physical entrapment.
-
Precursor Functionalization: React 5,10,15,20-tetrakis(4-aminophenyl)porphyrin with 3-(triethoxysilyl)propyl isocyanate to form the silane-functionalized porphyrin precursor.
-
Metal Complexation: Reflux the functionalized porphyrin with Cu(II) or Fe(III) salts in dimethylformamide (DMF) to insert the catalytic metal center into the macrocycle.
-
Co-Gelation (Sol-Gel Process): Mix the metalloporphyrin precursor with TMOS in a methanol-water mixture. Add ammonia as a base catalyst. Why ammonia? Base catalysis promotes highly branched siloxane networks, which are mechanically robust.
-
Aging and Solvent Exchange: Age the gel for 48 hours to strengthen the silica network via Ostwald ripening. Exchange the pore liquid with anhydrous ethanol, then liquid CO₂.
-
Supercritical Drying: Heat the system above 31.1°C and pressurize above 73.8 bar to transition the CO₂ to a supercritical state. Vent slowly to yield the dry aerogel monolith[1].
✅ Validation Checkpoint (Trustworthiness): Perform UV-Vis spectroscopy on the final aerogel. A distinct spectral shift in the Soret and Q bands—compared to the free porphyrin complex—confirms successful covalent bonding to the silica matrix. Non-shifted bands indicate failed silane coupling[1].
Protocol B: Phenol Oxidation Assay & HPLC Monitoring
Causality Focus: Tracking the mineralization pathway accurately.
-
Reaction Setup: In a batch reactor, suspend the aerogel catalyst in an aqueous phenol solution. Add H₂O₂ to initiate the reaction, strictly maintaining the 1:100:1400 (Cat:Phenol:H₂O₂) molar ratio[1].
-
Sampling & Quenching: Extract 1 mL aliquots at 15-minute intervals. Immediately quench the reaction with methanol to scavenge unreacted hydroxyl radicals and halt oxidation.
-
HPLC Analysis: Inject the quenched samples into a reversed-phase HPLC system (C18 column) using UV detection. Why reversed-phase? Phenol, catechol, and hydroquinone possess distinct polarities, allowing baseline resolution on a hydrophobic stationary phase.
✅ Validation Checkpoint (Trustworthiness): Monitor the mass balance. The disappearance of the phenol peak must correlate with the transient appearance of catechol/hydroquinone, followed by their disappearance as they are cleaved into short-chain carboxylic acids. If intermediates accumulate indefinitely, your catalyst is failing at the ring-cleavage step[1].
🗺️ Module 4: Mechanistic & Workflow Visualizations
To further clarify the structural and chemical dynamics, refer to the following system diagrams.
Workflow for synthesizing porphyrin-silica hybrid aerogels via sol-gel and scCO2 drying.
Catalytic pathway of phenol oxidation to carboxylic acids using porphyrin-silica aerogels.
📚 References
-
Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels Source: National Institutes of Health (NIH) / Gels Journal URL:[Link]
Sources
Technical Support Center: Strategies to Prevent Catalyst Deactivation in Phenol Mineralization
Welcome to the technical support center for researchers engaged in the catalytic mineralization of phenol. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent the loss of catalyst activity—a critical challenge in advanced oxidation processes (AOPs) for wastewater treatment. My approach is to explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your research.
Part 1: Troubleshooting Guide - From Symptom to Solution
The gradual or rapid decline in phenol conversion is the most common symptom of catalyst deactivation. However, identifying the root cause is essential for an effective solution. This section will guide you through a logical workflow to diagnose the specific deactivation mechanism affecting your system.
Initial Observation: Decreasing Phenol Conversion Rate
You've noticed that over several cycles or extended time-on-stream, the percentage of phenol mineralized per unit time is decreasing. This is your primary indicator that the catalyst is losing its efficacy.
Diagnostic Workflow: Identifying the Deactivation Mechanism
The first step is to systematically determine the cause of deactivation. The four primary mechanisms are:
-
Fouling/Coking: Physical blockage of active sites by carbonaceous deposits or polymeric byproducts.[1][2]
-
Poisoning: Strong chemical adsorption of species (poisons) onto the active sites, rendering them inactive.[2]
-
Sintering/Thermal Degradation: Loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[1][2][3][4]
-
Leaching: Dissolution of active components of the catalyst into the reaction medium.[2][5]
The following diagram illustrates a systematic approach to diagnosing the deactivation mechanism.
Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.
Troubleshooting Specific Deactivation Mechanisms
-
Symptoms: A gradual decline in activity, visible discoloration of the catalyst (darkening), and a significant increase in pressure drop across a packed-bed reactor.
-
Causality: During phenol oxidation, intermediate products can polymerize on the catalyst surface, forming carbonaceous deposits known as coke.[2] These deposits physically block the active sites and pores of the catalyst. Phenolic-hydroxyl groups, in particular, can facilitate the formation of these condensed-ring compounds.[6]
-
Solutions & Prevention:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the pH can minimize the rate of polymerization reactions.[2]
-
Increase Oxidant Concentration: Ensuring a sufficient concentration of the oxidant (e.g., H₂O₂, O₃) can promote complete mineralization over the formation of polymeric intermediates.
-
Catalyst Regeneration: A controlled calcination (burning off the coke in air) can often restore activity.[7] However, this must be done carefully to avoid sintering.
-
-
Symptoms: A slow, often irreversible loss of activity, especially in high-temperature processes like wet air oxidation.
-
Causality: High temperatures provide enough energy for the catalyst's active phase (e.g., metal nanoparticles) to migrate and agglomerate.[3][4] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[8]
-
Solutions & Prevention:
-
Temperature Control: Operate at the lowest possible temperature that still achieves the desired reaction rate.[2] The use of advanced process control systems can help maintain optimal operating temperatures.[1]
-
Catalyst Support Selection: Choose a support material with high thermal stability and strong metal-support interactions to anchor the active particles and inhibit their migration.[9] For example, supports like ceria-zirconia have shown higher stability for Pd catalysts compared to silica or alumina.[10][11]
-
Doping: Introducing dopants to the catalyst formulation can improve thermal stability.
-
-
Symptoms: A rapid and severe loss of activity, even at low concentrations of the poison.
-
Causality: Certain compounds in the feedstock can bind strongly to the active sites, deactivating them. For instance, sulfur or halogenated compounds are common poisons for metal catalysts.[2] In phenol mineralization, some reaction intermediates can also act as poisons by adsorbing strongly onto Lewis acid sites, inhibiting further reactant adsorption.[10][11]
-
Solutions & Prevention:
-
Feedstock Purification: Pre-treating the wastewater to remove potential poisons is the most effective strategy.[2]
-
Resistant Catalysts: Develop or select catalysts that are more resistant to the specific poisons present in your system.
-
Sacrificial Guard Beds: Use a bed of less expensive material upstream of the main catalyst bed to adsorb poisons.
-
-
Symptoms: A steady decline in activity, coupled with the detection of the catalyst's active metal in the treated water.
-
Causality: The reaction medium, which can become acidic due to the formation of carboxylic acids during phenol oxidation, can dissolve the active components of the catalyst.[5][12][13] This is particularly a concern for metal oxide catalysts in acidic conditions.[12]
-
Solutions & Prevention:
-
pH Control: Maintaining a neutral or slightly alkaline pH can reduce the solubility of many metal oxides.[12]
-
Strong Metal-Support Interaction: Synthesizing catalysts with strong chemical bonds between the active phase and the support can enhance resistance to leaching.[14] For example, copper aluminate has shown more resistance to acidic media than "free" copper oxide.[12]
-
Use of Stable Supports: Employing robust support materials that are inert to the reaction conditions can help stabilize the active phase.
-
Part 2: Experimental Protocols
To assist in your troubleshooting efforts, here are detailed protocols for characterizing and regenerating your catalyst.
Protocol: Characterization of a Deactivated Catalyst
This protocol outlines a series of characterization techniques to determine the cause of deactivation, as illustrated in the diagnostic workflow.
-
Visual Inspection and Microscopy:
-
Carefully remove the catalyst from the reactor and visually inspect for any changes in color or the presence of deposits.
-
Obtain Scanning Electron Microscopy (SEM) images to observe changes in morphology and the presence of fouling layers.
-
Use Transmission Electron Microscopy (TEM) to analyze the particle size distribution of the active phase and compare it to the fresh catalyst to identify sintering.[15]
-
-
Surface Area and Porosity Analysis:
-
Thermal and Chemical Analysis:
-
Conduct Thermogravimetric Analysis (TGA) by heating the catalyst in an inert atmosphere to determine the amount of coke or other deposits. A subsequent ramp in an oxidizing atmosphere (air) will show the temperature at which these deposits combust.
-
Use Temperature-Programmed Desorption (TPD) to study the strength of adsorption of species on the catalyst surface, which can provide insights into poisoning mechanisms.[16][19]
-
Employ X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states on the catalyst surface.[16][20] This is highly effective for detecting poisons.[16]
-
Protocol: Regeneration of a Coked Catalyst via Calcination
This protocol provides a general procedure for regenerating a catalyst deactivated by coke deposition.
-
Catalyst Preparation:
-
Gently wash the deactivated catalyst with deionized water or a suitable solvent (e.g., methanol) to remove loosely adsorbed species.[18]
-
Dry the catalyst in an oven at 100-120°C for several hours.
-
-
Calcination Procedure:
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) while slowly ramping the temperature (e.g., 5°C/min) to the desired calcination temperature (typically 350-550°C). The optimal temperature should be high enough to burn off the coke but low enough to avoid sintering.
-
Once at the target temperature, switch the gas flow to a dilute oxygen stream (e.g., 5% O₂ in N₂). This controlled introduction of oxygen prevents a rapid, exothermic burnout that could cause thermal damage.[1]
-
Hold at the calcination temperature for 2-4 hours or until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).
-
Switch back to an inert gas flow and cool the furnace down to room temperature.
-
-
Post-Regeneration Analysis:
-
Re-characterize the catalyst using BET and other techniques to confirm the removal of coke and assess any changes to the catalyst structure.
-
Test the activity of the regenerated catalyst in the phenol mineralization reaction to quantify the recovery of performance.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: My phenol conversion rate dropped suddenly. What is the most likely cause? A1: A sudden and sharp drop in activity often points to catalyst poisoning.[2] This can occur if a contaminant was introduced into your feedstock. You should analyze your feedstock for potential poisons and characterize the catalyst surface using XPS to identify any foreign elements.
Q2: Can I regenerate a sintered catalyst? A2: Regeneration of a sintered catalyst is very difficult and often not possible, as the loss of surface area due to particle agglomeration is typically an irreversible process.[8] In some specific cases, a high-temperature treatment in an oxidative environment might induce redispersion of certain metals, but this is not a general solution.[8] Prevention through careful temperature control and proper catalyst design is the best strategy.[2]
Q3: How does the catalyst support material affect deactivation? A3: The support plays a crucial role in catalyst stability.[9] A good support can:
-
Enhance thermal stability: By strongly anchoring the active metal particles, it can prevent sintering.[9]
-
Influence reaction pathways: The acidity and oxophilic nature of the support can affect the formation of intermediates, potentially reducing the formation of species that lead to coking or poisoning.[10][11]
-
Improve resistance to leaching: A stable support can help to immobilize the active phase.
Q4: I see a color change in my aqueous solution after the reaction. What does this indicate? A4: A color change in the solution could indicate two things:
-
Incomplete Mineralization: The formation of colored intermediates, such as benzoquinone, during the initial stages of phenol oxidation.[21][22]
-
Catalyst Leaching: If the color corresponds to the ions of the active metal on your catalyst (e.g., a blue tint from copper ions), it is a strong indicator of leaching. This should be confirmed with ICP-OES or a similar analysis of the liquid phase.
Q5: How often should I regenerate my catalyst? A5: The frequency of regeneration depends on the severity of deactivation. It is best to monitor the catalyst's performance regularly.[1] When the conversion rate drops below an acceptable level for your process, it is time to regenerate. Implementing regular regeneration cycles can help maintain high efficiency and prolong the catalyst's overall lifespan.[2]
Data Summary Table
The following table summarizes the common deactivation mechanisms and the primary analytical techniques used for their diagnosis.
| Deactivation Mechanism | Primary Symptoms | Key Diagnostic Techniques | Prevention/Regeneration Strategy |
| Fouling/Coking | Gradual activity loss, increased pressure drop, catalyst discoloration. | TGA, SEM, BET.[16][17][18] | Optimized reaction conditions, controlled calcination.[2][7] |
| Sintering | Slow, irreversible activity loss, especially at high temperatures. | TEM, XRD, BET.[15][17] | Strict temperature control, stable supports.[2] |
| Poisoning | Rapid, severe activity loss. | XPS, Elemental Analysis (XRF).[16] | Feedstock purification, poison-resistant catalysts.[2] |
| Leaching | Steady activity loss, presence of metal ions in the effluent. | ICP-MS/AAS of the liquid phase. | pH control, strong metal-support interaction.[12][14] |
Visualizing Deactivation Pathways
The following diagram illustrates the interconnected nature of factors leading to catalyst deactivation during phenol mineralization.
Caption: Causal relationships between operational factors and deactivation mechanisms.
References
-
Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Orozco, J., et al. (2017). Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. ACS Catalysis. Retrieved from [Link]
-
Li, Y., et al. (2022). Phenol Removal Performance and Mechanism Using Catalytic Ozonation with the Catalyst of Cobalt-doped α-MnO₂. Environmental Engineering Research. Retrieved from [Link]
-
Orozco, J., et al. (2017). Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. ResearchGate. Retrieved from [Link]
-
Bulushev, D. A., et al. (2016). Understanding the Performance and Stability of Supported Ni-Co-Based Catalysts in Phenol HDO. MDPI. Retrieved from [Link]
-
Gong, X., et al. (2020). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. IntechOpen. Retrieved from [Link]
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Wang, Y., et al. (2012). Deactivation and regeneration of TS1/diatomite catalyst for hydroxylation of phenol in fixed-bed reactor. ResearchGate. Retrieved from [Link]
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Micromeritics Instrument Corporation. (2015). Characterizing Catalysts Via Temperature-Programmed Techniques. AZoM. Retrieved from [Link]
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Tascon GmbH. (n.d.). Analysis of Catalysts. tasconusa.com. Retrieved from [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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Patsnap. (2023). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Retrieved from [Link]
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Al-Hayek, N., et al. (n.d.). Catalytic Wet Air Oxidation of Phenol in a Trickle Bed Reactor. SciSpace. Retrieved from [Link]
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Li, H., et al. (2021). Ni-based catalysts supported on nanodiamonds for phenol hydrogenation: the effect of support surface treatment on the catalytic performance. Catalysis Science & Technology. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 6 Catalyst characterization. Retrieved from [Link]
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Vágner, A., et al. (2020). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. PMC. Retrieved from [Link]
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Zhang, Y., et al. (2023). Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties. PMC. Retrieved from [Link]
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Eureka Engineering. (2023). Catalyst deactivation mechanisms and how to prevent them. Eureka Engineering. Retrieved from [Link]
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Kim, S., et al. (2020). Photocatalytic Degradation of Phenol Using Chemical Vapor Desposition Graphene Column. MDPI. Retrieved from [Link]
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Ramírez-Valencia, L. U., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO₂ Coated γ-Al₂O₃: Effect of Thermic Treatment. MDPI. Retrieved from [Link]
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Hsieh, Y-C., et al. (n.d.). Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic wet air oxidation of phenol in caustic refinery effluents. RSC Publishing. Retrieved from [Link]
-
Santos, A., et al. (2003). Kinetics of Wet Air Oxidation of Phenol over a Novel Catalyst. ACS Publications. Retrieved from [Link]
-
Santos, A., et al. (2023). Catalytic wet air oxidation of phenol in caustic refinery effluents. PMC. Retrieved from [Link]
-
Refining Community. (n.d.). Troubleshooting Hydrotreater Performance: Part II. Retrieved from [Link]
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Wang, S., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]
-
Wang, Y., et al. (2023). Heterogeneous catalytic ozonation for highly efficient mineralization of phenol with La-modified Ce/γ-Al₂O₃. ScienceDirect. Retrieved from [Link]
-
Masende, Z. P. G., et al. (2020). Catalytic wet air oxidation of phenol: Review of the reaction mechanism, kinetics, and CFD modeling. Taylor & Francis Online. Retrieved from [Link]
-
Wu, Z., et al. (2001). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology. Retrieved from [Link]
-
Wu, Z., et al. (2001). Partial degradation of phenol by advanced electrochemical oxidation process. PubMed. Retrieved from [Link]
-
Nguyen, T. H. N., et al. (2018). The effect of catalyst sintering temperature on phenol degradation. ResearchGate. Retrieved from [Link]
-
Twigg, M. V. (1996). The regeneration or disposal of deactivated heterogeneous catalysts. ScienceDirect. Retrieved from [Link]
-
Shkirskiy, V., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Retrieved from [Link]
-
Wang, Z., et al. (2023). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). The degradation of phenol via in situ H₂O₂ production over supported Pd-based catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
Zazouli, M. A., et al. (2021). Technology Advances in Phenol Removals: Current Progress and Future Perspectives. MDPI. Retrieved from [Link]
- Paparatto, G., et al. (2011). Method for removing impurities from phenol. Google Patents.
-
Applied Catalysts. (n.d.). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]
-
Isac, L., et al. (2023). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO₂) Photocatalysts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Balancing Activity and Stability in Phenol Oxidation via In Situ H₂O₂ Generation Over Fe‐Modified AuPd Catalysts. Retrieved from [Link]
-
Sustainability Directory. (n.d.). How Does Thermal Degradation (Sintering), Which Is Distinct from Poisoning, Also Reduce a Catalytic Converter's Effectiveness?. Retrieved from [Link]
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EPA. (1978). Field Manual For Performance Evaluation And Troubleshooting At Municipal Wastewater Treatment Facilities. Retrieved from [Link]
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Nichela, F., et al. (2011). Phenol depletion by thermally activated peroxydisulfate at 70°C. PubMed. Retrieved from [Link]
-
Deraz, N. M. (2018). Sintering process and catalysis. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2022). Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts. MDPI. Retrieved from [Link]
-
Antonopoulou, M., et al. (2023). Catalytic Processes for Water and Wastewater Treatment. MDPI. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges for Aminophenol Derivatives in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of aminophenol derivatives (such as acetaminophen analogs, fluorescent probes, and targeted kinase inhibitors). Poor solubility is a critical bottleneck that leads to unpredictable in vitro results, false negatives in high-throughput screening (HTS), and underestimated toxicity profiles.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these formulation challenges.
Diagnostic Overview & Troubleshooting Workflow
Before altering your compound or assay, it is critical to diagnose whether your issue stems from solvent toxicity, kinetic precipitation, or poor thermodynamic solubility. Follow the workflow below to isolate the root cause of your assay failure.
Troubleshooting workflow for resolving aminophenol derivative solubility in biological assays.
Frequently Asked Questions (FAQs)
Q: Why do my aminophenol derivatives precipitate immediately when diluted from a DMSO stock into my biological assay buffer? A: This phenomenon is known as "solvent crash-out." Aminophenol derivatives are typically stored as concentrated stock solutions in 100% DMSO. When rapidly diluted into an aqueous buffer, the dielectric constant of the medium abruptly shifts. If the compound's kinetic solubility—the transient solubility of a compound initially dissolved in an organic solvent and mixed into an aqueous medium—is exceeded, it will precipitate as an amorphous solid[1]. Because kinetic solubility assays start from a solvated state rather than a solid crystal, they often overestimate the true thermodynamic solubility, leading to unexpected precipitation during serial dilutions in HTS formats[1].
Q: What is the maximum DMSO concentration I can use to keep my compound soluble without compromising my cell-based assays? A: While DMSO is an excellent solvent, its amphipathic nature allows it to easily penetrate cell membranes, which can induce pore formation, apoptosis, and unwanted cellular differentiation at high concentrations. For most mammalian cell lines (e.g., human fibroblasts), DMSO concentrations exceeding 1% (v/v) cause a noticeable decrease in cell viability[2]. In specific models like HepG2 hepatocytes, live-cell imaging has demonstrated that cell proliferation is severely inhibited at 3% to 5% DMSO[3]. As a general rule, limit DMSO to ≤0.5% for assays lasting 24–72 hours. For short-term biochemical assays (e.g., 4 hours), up to 2% DMSO may be tolerated[4].
Q: If I cannot use high concentrations of DMSO, how can I permanently improve the aqueous solubility of my aminophenols? A: The most effective formulation strategy is the creation of inclusion complexes using cyclodextrins, such as β-cyclodextrin (β-CD). Cyclodextrins are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic outer surface. The hydrophobic aromatic ring of the aminophenol derivative inserts into the β-CD cavity, while the hydrophilic exterior ensures high aqueous solubility[5]. This amorphization process disrupts the crystal lattice energy barrier that normally prevents dissolution, substantially increasing the dissolution rate and bioavailability of the derivative without the cytotoxicity associated with organic co-solvents[6].
Standard Operating Protocols (SOPs)
To ensure scientific integrity, every solubility assessment and formulation described below is designed as a self-validating system containing internal controls.
Protocol A: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Causality Check: This assay mimics the exact conditions of your biological assay by starting from a DMSO stock, allowing you to identify the exact concentration at which precipitation occurs before running expensive cell-based tests.
-
Preparation: Prepare a 10 mM stock solution of the aminophenol derivative in 100% DMSO.
-
Serial Dilution: Create a linear serial dilution of the DMSO stock in a V-bottom microplate.
-
Aqueous Spiking: Add 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom microplate. This ensures a constant 1% DMSO background across all test wells[1].
-
Incubation: Seal the plate and shake at 25°C or 37°C for 2 hours to reach kinetic equilibrium[1].
-
Detection: Evaluate precipitate formation using laser nephelometry (light scattering). Alternatively, centrifuge the plate at 3000 x g for 15 minutes to pellet insoluble aggregates, and measure the absorbance of the supernatant via UV-Vis spectroscopy[1].
-
Self-Validation: Always include a highly soluble reference compound (e.g., caffeine) and a poorly soluble control to validate the dynamic range of your detection instrument.
Protocol B: Preparation of Aminophenol-β-Cyclodextrin Inclusion Complexes
Causality Check: Mechanical mixing alone is insufficient to form a true inclusion complex. Freeze-drying (lyophilization) forces the amorphization of the drug-cyclodextrin mixture, trapping the aminophenol inside the cavity and preventing it from reverting to its highly stable, insoluble crystalline state[6].
Workflow for preparing amorphous aminophenol-β-cyclodextrin inclusion complexes.
-
Equimolar Mixing: Weigh equimolar amounts (1:1 molar ratio) of the aminophenol derivative and β-cyclodextrin.
-
Co-Solvent Dissolution: Dissolve the mixture in a minimal volume of a co-solvent system (e.g., 20% ethanol in ultrapure water) to ensure both components are fully solubilized.
-
Equilibration: Stir the solution magnetically at room temperature for 24 hours to allow the thermodynamic formation of the inclusion complex.
-
Lyophilization: Flash-freeze the solution using liquid nitrogen, then lyophilize (freeze-dry) for 48 hours at -50°C under vacuum.
-
Self-Validation: Confirm amorphization by comparing the X-ray powder diffraction (XRPD) pattern of the resulting powder against the crystalline starting materials[5],[6]. An absence of sharp diffraction peaks confirms successful inclusion.
Quantitative Data & Reference Tables
Table 1: DMSO Tolerance Limits in Cell Culture Assays
Exceeding these limits will confound your biological readouts due to solvent-induced cytotoxicity.
| Cell Type / Line | Assay Duration | Max Recommended DMSO (%) | Observed Cytotoxic Effects |
| Human Fibroblasts | 48 - 72 hours | ≤ 1.0% | Significant decrease in viability at 2-20%[2] |
| HepG2 (Hepatocytes) | 72 hours | ≤ 0.5% | Proliferation severely inhibited at 3-5%[3] |
| Neuronal (SH-SY5Y) | 24 hours | ≤ 1.0% | Toxicity above 1%; tolerated at 2% for short 4h assays[4] |
| General Mammalian | > 24 hours | ≤ 0.1 - 0.5% | Membrane pore formation, apoptosis induction |
Table 2: Comparison of Solubility Enhancement Strategies for Aminophenols
| Strategy | Mechanism of Action | Pros | Cons |
| DMSO Co-solvency | Lowers the dielectric constant of the aqueous buffer. | Easy to implement; standard for HTS libraries. | High risk of precipitation upon dilution; dose-dependent cytotoxicity[1],[3]. |
| β-Cyclodextrin Complexation | Encapsulates hydrophobic aromatic rings in a hydrophilic shell. | Dramatically improves dissolution rate; reduces toxicity[5]. | Requires active formulation steps (e.g., freeze-drying)[6]. |
| pH Adjustment | Ionizes the phenol or amine group (depending on pKa). | Thermodynamic solubility increase without chemical additives. | Non-physiological pH may alter biological assay results or denature targets. |
References
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon.
- From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate.
- The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation.
- The influence of beta-cyclodextrin on the solubility and dissolution rate of paracetamol solid dispersions. PubMed.
- Amorphization and Dissolution Studies of Acetaminophen-β-Cyclodextrin Inclusion Complexes. ThaiScience.
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Comparative Study of the Biological Activity of 4-Aminophenol Derivatives: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently encounter the limitations of traditional 4-aminophenol-derived therapeutics, most notably paracetamol (acetaminophen). While paracetamol is a ubiquitous analgesic and antipyretic, its metabolism into the hepatotoxic intermediate N-acetyl-p-benzoquinoneimine (NAPQI) severely restricts its therapeutic window (1)[1]. Furthermore, the classic scaffold lacks multi-target efficacy.
Recent advances in medicinal chemistry demonstrate that targeted derivatization of the 4-aminophenol core—specifically via the amino and hydroxyl groups—can yield novel compounds with profound antimicrobial, antioxidant, and enhanced analgesic properties (2)[2]. This guide provides a rigorous, data-driven comparison of these derivatives, detailing the causality behind their biological activities and the self-validating protocols required for their evaluation.
Mechanistic Divergence: Schiff Bases vs. Amide Derivatives
The biological activity of a 4-aminophenol derivative is fundamentally dictated by its functionalization pathway.
-
Schiff Base Derivatives (Imine Linkage): Synthesized via the condensation of 4-aminophenol with various aldehydes, these compounds feature an azomethine group (–CH=N–) (3)[3]. The lone pair of electrons on the nitrogen atom facilitates noncovalent interactions with biological targets, disrupting bacterial cell membranes, and stabilizing free radicals to provide potent antioxidant effects (4)[4].
-
Amide and Fatty Acid Derivatives: By mimicking endogenous cannabinoids, amidation of the 4-aminophenol core yields compounds analogous to AM404 (a paracetamol metabolite). These derivatives bypass the traditional cyclooxygenase (COX) pathway, instead acting as modulators at transient receptor potential vanilloid 1 (TRPV1) and cannabinoid (CB1/CB2) receptors, delivering potent analgesia without the hepatotoxic liability of NAPQI (1)[1].
Structural derivatization of 4-aminophenol and resulting biological mechanisms.
Comparative Biological Efficacy
To objectively evaluate these derivatives, we must benchmark them against standard pharmacological agents. The table below synthesizes recent quantitative data comparing the parent compound (Paracetamol) with a leading Schiff base derivative and a novel fatty acid amide derivative.
| Compound Class | Representative Compound | Analgesic / Anti-inflammatory Efficacy | Antioxidant Activity (DPPH Inhibition) | Antimicrobial Activity | Hepatotoxicity Risk |
| Standard | Paracetamol | Baseline (COX inhibition) | Negligible | None | High (NAPQI formation) |
| Schiff Base | (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol (G2) | Not Evaluated | 77.0% ± 1.03 (Comparable to Ascorbic Acid at 76%)[3] | Moderate (vs. S. aureus)[4] | Low |
| Amide Derivative | Fatty acid-4-aminophenol conjugate | 21-48% suppression of nociceptive response[1] | Low | None | Low (Bypasses toxic metabolism) |
Data Synthesis: The introduction of the bromothiophene moiety in Schiff base G2 creates a highly conjugated system that excels at radical scavenging, outperforming even standard ascorbic acid in specific assays (3)[3]. Conversely, the fatty acid amides excel in in vivo models of hyperalgesia, reducing nociceptive responses significantly in Randall-Selitto tests while modulating thermoregulatory responses (1)[1].
Self-Validating Experimental Protocols
A rigorous drug development pipeline requires protocols that inherently validate themselves at each step. If a downstream biological assay fails, the upstream chemical characterization must definitively rule out synthesis errors.
Self-validating experimental workflow for evaluating 4-aminophenol derivatives.
Protocol A: Synthesis and Structural Validation of Schiff Bases
Mechanistic Rationale: We utilize absolute ethanol as a solvent for condensation because it readily dissolves both precursors at reflux temperatures but allows the highly conjugated Schiff base to precipitate upon cooling, driving the equilibrium forward and simplifying purification (2)[2].
-
Reaction Setup: Dissolve 1.0 mmol of 4-aminophenol in 20 mL of absolute ethanol in a round-bottom flask[2].
-
Condensation: Add 1.0 mmol of the target aldehyde (e.g., 5-bromothiophene-2-carbaldehyde). Reflux the mixture for 4–6 hours, monitoring progression via Thin-Layer Chromatography (TLC) to ensure complete consumption of the primary amine[2].
-
Isolation: Cool to room temperature. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum[2].
-
Self-Validation (Crucial Step): Perform FT-IR spectroscopy. The disappearance of the primary amine (–NH2) stretching bands (~3300-3400 cm⁻¹) and the appearance of a sharp azomethine (–CH=N–) stretch (~1620 cm⁻¹) confirm successful synthesis[4]. Do not proceed to biological testing without this confirmation, as unreacted 4-aminophenol will confound antioxidant results.
Protocol B: In Vitro Antioxidant Evaluation (DPPH Assay)
Mechanistic Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected because the deep purple DPPH radical is highly stable. When the azomethine nitrogen of our Schiff base donates an electron to neutralize the radical, the solution turns yellow. This colorimetric shift provides a direct, quantifiable measure of scavenging capacity (3)[3].
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Incubation: Mix 1 mL of the derivative solution (at varying concentrations, e.g., 5-20 ppm) with 3 mL of the DPPH solution. Incubate in the dark for 30 minutes at room temperature.
-
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Self-Validation: Run ascorbic acid as a positive control concurrently. Calculate the IC50. If the ascorbic acid control deviates from established baselines (~76% inhibition), the assay must be recalibrated[3].
Protocol C: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
Mechanistic Rationale: Carrageenan injection induces a biphasic inflammatory response. Evaluating the paw volume over 4 hours allows us to determine if the amide derivative inhibits early-phase (histamine/serotonin) or late-phase (prostaglandin/TRPV1) inflammation (2)[2].
-
Administration: Administer the synthesized amide derivative (e.g., 0.5 mmol/kg) orally to the rat model[1].
-
Induction: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw[2].
-
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection[2].
-
Self-Validation: Compare the percentage of edema inhibition against a negative control group receiving only the vehicle, and a positive control group receiving standard paracetamol.
References
- Title: Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)
- Source: BenchChem (2025)
- Title: Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)
- Source: PubMed / Bioorganic & Medicinal Chemistry Letters (2025)
Sources
A Comparative Guide to the Structure-Activity Relationships of Aminophenol Derivatives
For fellow researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminophenol compounds. Aminophenols serve as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, offering field-proven insights and detailed experimental methodologies.
The Aminophenol Core: A Tale of Three Isomers
The fundamental structure of aminophenol, consisting of an amino group and a hydroxyl group on a benzene ring, exists in three positional isomers: ortho-, meta-, and para-aminophenol. The relative positioning of these two functional groups is the first and most critical determinant of the compound's intrinsic activity and its potential as a drug scaffold.
The antioxidant activity, a hallmark of this class, is profoundly influenced by this isomeric arrangement. The primary mechanism involves the donation of a hydrogen atom from either the hydroxyl or amino group to neutralize free radicals. Ortho- and para-aminophenols are significantly more potent antioxidants than the meta-isomer. This is because upon donating a hydrogen atom, they can form stable quinone-imine or quinone-like radical species, a stabilization that the meta isomer cannot achieve as readily.[3] Similarly, the pro-oxidant activities, which can contribute to cytotoxicity, are observed with 2- (ortho) and 4- (para) aminophenols in the presence of copper ions, but not with the 3- (meta) isomer.[3]
The para-aminophenol backbone is particularly notable as it forms the basis for widely used analgesic and antipyretic drugs like paracetamol (acetaminophen) and phenacetin.[4][5] These compounds, however, famously lack significant anti-inflammatory action, a key differentiator from NSAIDs like aspirin.[5][6]
Strategic Modifications: Unlocking Therapeutic Potential
The true versatility of the aminophenol scaffold is revealed through chemical modifications at the amino group, the hydroxyl group, or the aromatic ring. These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Amino Group Modifications: A Hub of Activity
The amino group is a primary site for derivatization, commonly through acylation, alkylation, or the formation of Schiff bases.
-
Acylation: The acetylation of p-aminophenol to create N-(4-hydroxyphenyl)acetamide (acetaminophen) is a classic example. This modification reduces the basicity of the nitrogen atom, which is crucial for its activity and toxicity profile.[4] Amides derived from aromatic acids (e.g., N-phenyl benzamides) tend to be less active or inactive.[4] In contrast, introducing long acyl chains can modulate anticancer activity. For instance, p-dodecanoylaminophenol and p-decanoylaminophenol have shown dose-dependent growth inhibition of human leukemia cell lines.[7]
-
Alkylation: The length of the alkyl chain attached to the nitrogen atom significantly impacts anticancer and antioxidant activities. Structure-activity relationship studies on fenretinide, an aminophenol derivative, revealed that the 4-aminophenol moiety is key to its cancer cell growth suppression.[8] In a series of p-alkylaminophenols, antiproliferative potencies were enhanced by longer chain lengths.[8] For example, p-dodecylaminophenol was found to be a more potent anticancer agent than fenretinide and its shorter-chain analogs.[7][8] However, this trend is reversed for superoxide scavenging, where elongation of the alkyl chain reduces activity.[7]
-
Schiff Base Formation: The condensation of the amino group with various aldehydes or ketones to form Schiff bases (imines) has yielded compounds with a broad spectrum of biological activities, including potent antimicrobial and antidiabetic effects.[1][9][10] The nature of the aldehyde substituent is critical. For example, a 4-aminophenol Schiff base with a 4-(dimethylamino)benzaldehyde moiety showed the best results against S. aureus and M. luteus in one study.[10]
Phenolic Group Modifications: Influencing Potency and Metabolism
The phenolic hydroxyl group is essential for the antioxidant activity of these compounds.
-
Etherification: Etherification of the phenolic group, for instance with methyl or propyl groups, tends to produce derivatives with greater side effects than the corresponding ethyl ethers (like in phenacetin).[4]
-
Conjugation: In a cellular context, the hydroxyl group is a target for metabolic transformations like sulfation. Sulfation is generally a detoxification pathway.[11] However, its effect on antioxidant activity is not straightforward. The sulfation of acetaminophen (APAP) reduces its antioxidant capacity by about 126-fold. In contrast, the sulfated form of p-aminophenol (p-APS) displays comparable antioxidant activity to its unsulfated parent compound, indicating that the impact of sulfation depends on the overall molecular structure.[11]
Comparative Analysis of Biological Activities
The following sections compare the performance of various aminophenol derivatives across different biological assays, supported by experimental data from the literature.
Antioxidant Activity
The ability to scavenge free radicals is a key feature of aminophenol compounds. This is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound/Derivative | Assay | Activity Metric (IC₅₀ or EC₅₀) | Comparison Standard | Reference |
| o-Aminophenol Derivative (6d) | DPPH | EC₅₀ = 4.00 µg/mL | Quercetin (EC₅₀ = 9.8 µg/mL) | [12] |
| o-Aminophenol Derivative (6g) | DPPH | EC₅₀ = 11.25 µg/mL | Quercetin (EC₅₀ = 9.8 µg/mL) | [12] |
| o-Aminophenol Derivative (6a) | DPPH | SC₅₀ = 18.95 µg/mL | Ascorbic Acid (SC₅₀ = 12.60 µg/mL) | [12] |
| p-Aminophenol (p-AP) | DPPH | ~6x higher than APAP | Acetaminophen (APAP) | |
| Acetaminophen Sulfate (APAPS) | DPPH | ~126-fold lower than APAP | Acetaminophen (APAP) | [11] |
| p-Aminophenol Sulfate (p-APS) | DPPH | Comparable to p-AP | p-Aminophenol (p-AP) | [11] |
Causality Behind Experimental Choice: The DPPH assay is selected for its stability, simplicity, and ability to be performed in a high-throughput manner. It measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The ABTS assay is often used as a complementary method because it is applicable to both hydrophilic and lipophilic antioxidants.
Anticancer and Cytotoxic Activity
Many aminophenol derivatives have been investigated for their ability to inhibit the growth of cancer cells.
| Compound/Derivative | Cell Line | Activity Metric (IC₅₀) | Key Structural Feature | Reference |
| o-Aminophenol Derivative (6i) | HepG2 | 29.46 µg/mL | N-acetylated vanillin derivative | [12] |
| o-Aminophenol Derivative (6b) | KB | 32.00 µg/mL | N-acetylated vanillin derivative | [12] |
| p-Dodecylaminophenol (5) | HL60, HL60R | More potent than Fenretinide | Long (C12) alkyl chain on N | [7] |
| p-Decylaminophenol (6) | HL60, HL60R | Less potent than C12 analog | Long (C10) alkyl chain on N | [7] |
| p-Dodecanoylaminophenol (3) | HL60, HL60R | Less potent than alkyl analogs | Long (C12) acyl chain on N | [7] |
Causality Behind Experimental Choice: The MTT or similar colorimetric assays are standard for initial cytotoxicity screening. They measure the metabolic activity of cells, which is proportional to the number of viable cells. Using a panel of cancer cell lines (e.g., HepG2 for liver cancer, MCF7 for breast cancer) provides a broader understanding of the compound's spectrum of activity.
Antimicrobial Activity
Schiff base derivatives of 4-aminophenol have shown significant promise as antimicrobial agents.
| Compound/Derivative | Microbial Strain | Activity (Zone of Inhibition) | Key Structural Feature | Reference |
| S-2 | S. aureus | High | 4-(dimethylamino)benzylidene | [10] |
| S-3 | B. spizizenii | Strong | 3-nitrobenzylidene | [10] |
| S-4 | B. bronchiseptica | Strong | thiophen-2-ylmethylene | [10] |
| o-Nitrophenol Derivative (5g) | Various bacteria & fungi | MIC = 100-200 µg/mL | Precursor to active aminophenol | [12] |
Causality Behind Experimental Choice: The agar disk diffusion method provides a qualitative and rapid screen for antimicrobial activity. For quantitative data, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[1]
Mechanisms of Action: From Radical Scavenging to Enzyme Inhibition
The diverse biological effects of aminophenols stem from multiple mechanisms of action.
-
Antioxidant/Pro-oxidant Activity: As discussed, the primary antioxidant mechanism is hydrogen atom donation to neutralize free radicals. This process is visualized below. Conversely, some derivatives can act as pro-oxidants, generating reactive oxygen species (ROS) in the presence of metal ions like copper, which can induce oxidative stress and contribute to cytotoxicity.[3]
-
Analgesic & Antipyretic Activity: The mechanism for p-aminophenol derivatives like acetaminophen is not fully elucidated but is known to be distinct from traditional NSAIDs. It is a weak inhibitor of cyclooxygenase (COX) enzymes in the periphery, which accounts for its lack of anti-inflammatory effect.[5] Its analgesic and antipyretic effects are thought to arise from the inhibition of COX synthesis (possibly a splice variant, COX-3) within the central nervous system and by acting on the hypothalamic heat-regulating center.[5][13]
Visualizing the Science: Workflows and Relationships
Diagrams help clarify complex scientific processes and relationships.
Caption: A typical workflow for SAR studies of aminophenol compounds.
Caption: Antioxidant mechanism via hydrogen atom donation.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols.
Protocol 1: Synthesis of a 4-Aminophenol Schiff Base Derivative[1]
This protocol describes the general synthesis of a Schiff base from 4-aminophenol and an aldehyde.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-aminophenol (1.0 mmol) in 20 mL of absolute ethanol.
-
Reagent Addition: To this solution, add the desired substituted benzaldehyde (1.0 mmol). For catalytic activity, 2-3 drops of glacial acetic acid can be added.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Causality: Refluxing in ethanol provides the necessary thermal energy to drive the condensation reaction (formation of the imine C=N bond) while serving as a suitable solvent for both reactants.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Purification: The precipitated solid product is collected by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the final Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR (to observe the C=N imine stretch) and ¹H-NMR.
Protocol 2: DPPH Radical Scavenging Assay[3]
This protocol evaluates the antioxidant capacity of synthesized compounds.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a stock solution of the test compound in methanol or DMSO at a concentration of 1 mg/mL. Create a series of dilutions from this stock (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare similar dilutions for a positive control, such as ascorbic acid or quercetin.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each dilution of the test compounds and standards to the corresponding wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: Incubation in the dark is critical to prevent the photo-degradation of the DPPH radical, ensuring that the observed color change is solely due to the antioxidant activity of the test compound.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Data Analysis: Plot the % inhibition against the concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve. A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion and Future Directions
The aminophenol scaffold is a proven platform for the development of diverse therapeutic agents. SAR studies reveal clear patterns: the ortho and para isomers are superior for redox-active compounds, while modifications to the amino group via alkylation or Schiff base formation can dramatically enhance anticancer and antimicrobial activities, respectively. The length and nature (alkyl vs. acyl) of substituents are critical tuning parameters for biological effect.
Future research should focus on multi-target drug design, creating single aminophenol derivatives that combine, for example, antioxidant and anti-inflammatory properties for treating complex inflammatory diseases.[14] Furthermore, exploring novel heterocyclic frameworks built from aminophenol precursors could unlock new biological activities and intellectual property.[2] As our understanding of disease pathways becomes more nuanced, the rational design of aminophenol derivatives, guided by the principles outlined in this guide, will continue to be a fruitful endeavor in medicinal chemistry.
References
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Synthesis and Biological Evaluation of 4-Aminophenol Deriv
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (n.d.). BenchChem.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). [No Source Provided].
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI.
- A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. (2026).
- Antioxidant and Anticancer Activities of Novel P-Alkylaminophenols and P-Acylaminophenols (Aminophenol Analogues). (2006). PubMed.
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022).
- Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjug
- p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). [No Source Provided].
- Para-Aminophenol Deriv
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential
- Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol deriv
- ANTI-INFLAMMATORY AGENTS AND p-AMINOPHENOL DERIVATIVES (ACETAMINOPHEN). (2017). Basicmedical Key.
- p-Aminophenol Deriv
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In Silico Molecular Docking Studies of 4-Aminophenol Derivatives: A Technical Comparison Guide
4-Aminophenol derivatives represent a highly versatile class of pharmacophores. While historically recognized as precursors to standard analgesics like paracetamol, modern structural modifications—such as hybridization with 1,2,4-oxadiazoles or isonicotinic acid—have unlocked potent anticancer and targeted anti-inflammatory properties[1][2].
Evaluating these novel derivatives requires a rigorous in silico molecular docking pipeline. However, docking is not a one-size-fits-all process. This guide objectively compares the performance of industry-standard docking engines (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) for screening 4-aminophenol derivatives, provides a self-validating experimental workflow, and analyzes recent experimental data comparing these novel compounds against standard therapeutics.
Software Performance Comparison: Vina vs. Glide vs. GOLD
When screening 4-aminophenol libraries against primary therapeutic targets like Cyclooxygenase-2 (COX-2) or Mitogen-Activated Protein Kinase (MAPK) p38, the choice of docking engine dictates both the hit rate and the thermodynamic accuracy of the predicted poses.
-
AutoDock Vina (Open-Source): Vina utilizes an empirical scoring function coupled with an iterated local search global optimizer. It is highly efficient for High-Throughput Virtual Screening (HTVS). Vina excels in discriminating ligands in polar and charged binding pockets but often struggles with highly flexible ligands containing more than 12 rotatable bonds[3].
-
Schrödinger Glide (Commercial): Glide employs a systematic search algorithm utilizing Standard Precision (SP) and Extra Precision (XP) scoring functions. In benchmarking studies targeting COX-2, Glide demonstrated superior performance in discriminating active inhibitors from decoys, achieving the highest Area Under the Curve (AUC) and consistently predicting enzyme-bound conformations with a Root Mean Square Deviation (RMSD) of < 2.0 Å[4].
-
CCDC GOLD (Commercial): GOLD uses a genetic algorithm to thoroughly explore ligand conformational space. It is particularly advantageous when dealing with metalloproteins or when evaluating highly flexible 4-aminophenol hybrid chains, as it allows for partial receptor flexibility[4].
Table 1: Quantitative Performance Comparison for COX-2/MAPK Targeting
| Feature | AutoDock Vina | Schrödinger Glide (XP) | CCDC GOLD |
| Search Algorithm | Gradient Optimization | Systematic Search | Genetic Algorithm |
| Primary Use Case | High-Throughput Screening | Exact Pose Prediction | Flexible Ligands / Metals |
| COX-2 Decoy Discrimination (AUC) | ~0.89 (Strong) | ~0.92 (Superior) | ~0.85 (Moderate) |
| Pose Accuracy (RMSD < 2Å) | Moderate | Excellent (100% in benchmarks) | Good (59% in benchmarks) |
| Computational Speed | Very Fast (Minutes/Ligand) | Moderate | Moderate to Slow |
Experimental Protocol: A Self-Validating Docking Workflow
Scientific Integrity Note: A docking protocol cannot be trusted blindly based on empirical scores alone. The following workflow is designed as a self-validating system , ensuring that computational predictions are grounded in thermodynamic reality.
Step 1: Target and Ligand Preparation
-
Causality: Incorrect protonation states at physiological pH (7.4) will catastrophically alter the hydrogen-bonding networks within the active site, leading to false binding poses.
-
Methodology:
-
Retrieve the crystal structure of the target (e.g., COX-2 or MAPK p38) from the Protein Data Bank.
-
Strip co-crystallized water molecules unless they form critical bridging interactions between the ligand and the receptor.
-
Assign proper protonation states using tools like PROPKA or Schrödinger's Protein Preparation Wizard.
-
Prepare the 4-aminophenol derivatives using LigPrep to generate 3D conformers, tautomers, and stereoisomers.
-
Step 2: Grid Generation and Protocol Benchmarking (Critical Validation)
-
Causality: Before screening novel derivatives, you must prove that your chosen software and grid parameters can find the true global energy minimum of a known binder.
-
Methodology:
-
Define the active site grid box centered on the cognate (co-crystallized) ligand.
-
Redock the native ligand (e.g., Ibuprofen for COX-2) back into the empty grid[2].
-
Validation Check: Calculate the RMSD between the docked pose and the original crystal pose. Proceed to Step 3 only if the RMSD is ≤ 2.0 Å.
-
Step 3: High-Throughput Docking & Consensus Scoring
-
Methodology: Execute the primary screen using AutoDock Vina for rapid filtering. Take the top 10% of hits and subject them to precision scoring using Glide XP or GOLD to eliminate false positives generated by Vina's simpler empirical scoring function.
Step 4: Orthogonal Validation (MM/GBSA & MD Simulations)
-
Causality: Standard docking scoring functions often fail to accurately calculate the desolvation penalty (the energy required to strip water away from the ligand and pocket). MM/GBSA recalculates the true binding free energy ( ΔGbind ), while a 100 ns Molecular Dynamics (MD) simulation verifies if the predicted π−π stacking and hydrogen bonds remain stable over time[1][5].
Self-validating in silico molecular docking workflow for 4-aminophenol derivatives.
Mechanistic Insights: Dual Targeting of 4-Aminophenol Hybrids
Recent literature highlights the ability of modified 4-aminophenol derivatives to act on two distinct therapeutic pathways depending on their functional group additions:
-
Anticancer (MAPK p38 Inhibition): Hybridizing 4-aminophenol with 1,2,4-oxadiazole or 1,3,4-oxadiazole moieties creates bulky, electron-rich structures that fit perfectly into the ATP-binding pocket of MAPK p38. This downregulates the MAPK pathway, altering the mitochondrial membrane potential and inducing apoptosis in triple-negative breast cancer cells[1][5].
-
Anti-inflammatory (COX-2 Inhibition): Modifying 4-aminophenol with isonicotinic acid yields compounds that competitively block the COX-2 enzyme cavity, preventing the synthesis of pro-inflammatory Prostaglandin E2 (PGE2)[2].
Dual therapeutic targeting of COX-2 and MAPK p38 by 4-aminophenol derivatives.
Case Study Data: Derivatives vs. Standard Therapeutics
To demonstrate the efficacy of the in silico workflow, Table 2 compares the docking performance and in vitro biological activity of recently synthesized 4-aminophenol derivatives against standard reference drugs.
Notably, the 1,2,4-oxadiazole hybrid (Compound 7k) exhibited a robust docking score of -7.06 kcal/mol against MAPK p38, which was further validated by a highly favorable MM/GBSA binding free energy of -45.2 kcal/mol. This computational data perfectly correlated with its significant in vitro apoptotic activity against MDA-MB-231 breast cancer cell lines[1][6]. Similarly, isonicotinate derivatives of aminophenol (Compound 5) demonstrated an 8-fold better IC50 for ROS inhibition compared to the standard NSAID, Ibuprofen[2].
Table 2: Docking Scores and Biological Activity
| Compound / Drug | Primary Target | Docking Score (kcal/mol) | MM/GBSA ΔGbind | Experimental Activity (In Vitro) |
| Compound 7k (1,2,4-oxadiazole hybrid) | MAPK p38 | -7.06 | -45.2 kcal/mol | IC50 = 26.27 µM (MDA-MB-231) |
| Compound 7i (1,3,4-oxadiazole hybrid) | MAPK p38 | -7.10 | -48.5 kcal/mol | IC50 = 19.43 µM (MDA-MB-231) |
| Compound 5 (Isonicotinate derivative) | COX-2 | High Affinity | N/A | IC50 = 1.42 µg/mL (ROS inhibition) |
| Ibuprofen (Standard Reference) | COX-2 | Benchmarked | N/A | IC50 = 11.2 µg/mL (ROS inhibition) |
Sources
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- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide: Comparative Analysis of the Antioxidant Activity of p-Methylaminophenol and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antioxidant properties of p-methylaminophenol and its structural analogs. Moving beyond a simple recitation of data, we will explore the mechanistic underpinnings of their antioxidant action, delve into critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for researchers to rigorously assess these compounds in their own laboratories. Our objective is to synthesize current scientific understanding with practical, field-proven insights to guide the rational design of novel and more potent antioxidant agents.
The Mechanistic Foundation of Aminophenol Antioxidant Activity
The antioxidant capacity of p-methylaminophenol and its analogs is fundamentally rooted in their chemical structure, specifically the presence of both a hydroxyl (-OH) and an amino (-NHR) group attached to an aromatic ring. These functional groups enable the molecule to neutralize harmful free radicals, which are highly reactive species implicated in a multitude of disease states. This neutralization occurs primarily through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3]
-
Hydrogen Atom Transfer (HAT): In this pathway, the aminophenol donates a hydrogen atom from its hydroxyl or amino group to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction.[1][3][4] The resulting aminophenoxyl radical is significantly stabilized by resonance across the aromatic ring, making the initial donation energetically favorable.
-
Single Electron Transfer (SET): Alternatively, the aminophenol can donate a single electron to a free radical, forming a radical cation.[1][2][3] This process is also highly effective at neutralizing reactive species. The choice between HAT and SET is often influenced by the solvent and the specific nature of the free radical involved.
The efficacy of these processes is dictated by the molecule's ability to form a stable, low-energy radical after the donation. This principle is the cornerstone of the structure-activity relationships we will explore.
Caption: Core antioxidant mechanisms of aminophenols.
Structure-Activity Relationships (SAR): Decoding Antioxidant Potency
The antioxidant potential of an aminophenol is not static; it is profoundly influenced by its molecular architecture. Understanding these relationships is critical for designing analogs with enhanced activity.
The Critical Role of Isomerism
The relative positions of the hydroxyl and amino groups on the aromatic ring are a primary determinant of antioxidant activity. It is well-established that para- (4-) and ortho- (2-) aminophenols exhibit potent radical scavenging activity, whereas the meta- (3-) isomer is significantly less active.[5]
This disparity is attributed to the stability of the resulting radical. Following hydrogen or electron donation, the ortho and para isomers can form stable quinone-imine or quinone-like structures through resonance. The meta isomer lacks this direct conjugation between the two functional groups, resulting in a less stable radical and therefore a lower propensity to act as an antioxidant. For this reason, our analysis focuses on derivatives of the more active p-aminophenol scaffold.
The Impact of N-Alkyl Substitution
Our core compound, p-methylaminophenol, serves as a benchmark. A key strategy for enhancing its antioxidant activity involves modifying the substituent on the nitrogen atom, particularly by elongating the alkyl chain.[6]
Multiple studies have demonstrated that increasing the length of the N-alkyl chain on the p-aminophenol backbone can lead to a significant increase in antioxidant efficacy, especially concerning the inhibition of lipid peroxidation.[6][7] For instance, p-octylaminophenol and p-dodecylaminophenol have been shown to be substantially more potent inhibitors of lipid peroxidation than p-methylaminophenol.[7] This enhancement is often attributed to increased lipophilicity, which may improve the compound's ability to associate with and protect lipid membranes from oxidative damage.
Caption: Structural variation in p-aminophenol analogs.
Quantitative Comparison of Antioxidant Activity
To objectively compare these compounds, we rely on standardized in-vitro assays. The data below, synthesized from scientific literature, illustrates the structure-activity relationship discussed previously. Potency is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher potency.
| Compound | Assay | IC50 / Activity Metric | Key Finding | Reference |
| p-Methylaminophenol | DPPH Radical Scavenging | Benchmark | Exhibits notable antioxidant activity. | [6] |
| p-Butylaminophenol | Lipid Peroxidation Inhibition | More potent than p-methylaminophenol | Elongation of the alkyl chain begins to show enhanced activity. | [6] |
| p-Hexylaminophenol | Lipid Peroxidation Inhibition | More potent than p-butylaminophenol | Continued trend of increased potency with chain length. | [6] |
| p-Octylaminophenol | Lipid Peroxidation Inhibition | ~350-fold more potent than p-methylaminophenol | Demonstrates a dramatic increase in protective effects in a lipid environment. | [6] |
| p-Dodecylaminophenol | Superoxide Scavenging & Lipid Peroxidation Inhibition | Potent inhibitor of lipid peroxidation; less active superoxide scavenger than shorter chains. | Highlights that the mechanism of action can be influenced by structure; potent anticancer agent. | [7][8] |
Note: Direct IC50 values can vary between studies due to minor differences in experimental conditions. The trend of increasing activity with alkyl chain length in lipid-based assays is the key takeaway.
Validated Experimental Protocols
Reproducible and reliable data is paramount. The following sections provide detailed, step-by-step protocols for three widely accepted antioxidant assays. The causality behind key steps is explained to ensure both technical accuracy and a deep understanding of the methodology.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH free radical.[9] In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron, the DPPH is reduced to its non-radical form, which is a pale yellow color. The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[9][10]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Accurately weigh and dissolve DPPH in methanol to a concentration of 80 µg/mL.[11] This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.
-
Test Compounds: Prepare a stock solution of p-methylaminophenol and each analog in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock to test a range of concentrations.
-
Reference Standard: Prepare a similar dilution series of a known antioxidant like Trolox or Gallic Acid for comparison.[11]
-
-
Assay Procedure (96-well plate format):
-
Pipette 20 µL of each sample dilution into separate wells of a 96-well plate.[11] Include wells for the reference standard and a blank (20 µL of the solvent).
-
Using a multichannel pipette, add 180 µL of the DPPH working solution to all wells.[11] Mix gently by pipetting.
-
Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[11] The incubation time is critical as it allows the reaction to reach a stable endpoint.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the blank (solvent + DPPH) and Abs_sample is the absorbance of the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, typically calculated using linear regression analysis.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[13][14]
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.[15]
-
Allow the mixture to stand in the dark at room temperature for 12-24 hours before use.[15] This incubation period is essential for the complete formation of the radical cation. The stock solution is stable for several days when stored in the dark at 4°C.
-
ABTS•+ Working Solution: On the day of the experiment, dilute the stock solution with a suitable solvent (e.g., 50% methanol) to obtain an absorbance of 1.00 ± 0.02 at 734 nm.[15] This standardization ensures consistency across assays.
-
Prepare test compound and reference standard (Trolox) dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 0.25 mL of the sample dilution to a spectrophotometer cuvette.
-
Add 2.5 mL of the ABTS•+ working solution and mix thoroughly.[15]
-
Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve for Trolox and comparing the antioxidant activity of the test sample to it.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which produces an intense blue color with an absorbance maximum around 590-594 nm.[17][18] The change in absorbance is proportional to the total reducing power of the sample.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
FRAP Working Reagent: This reagent must be prepared fresh daily. Mix 20 volumes of Reagent A (Acetate Buffer, pH 3.6), 1 volume of Reagent B (TPTZ solution in HCl), and 1 volume of Reagent C (FeCl₃ solution).[17] Warm the reagent to 37°C before use.
-
Ferrous (Fe²⁺) Standard: Prepare a stock solution of a known Fe²⁺ salt (e.g., FeSO₄·7H₂O). From this stock, prepare a dilution series to create a standard curve (e.g., 0 to 180 µM).[17]
-
Prepare test compound dilutions as previously described.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each sample dilution and standard to separate wells.[17]
-
Add 200 µL of the pre-warmed FRAP working reagent to all wells.[17] Mix thoroughly by tapping the plate.
-
Incubate the plate for a specified time (reaction times can vary, from 10 to 40 minutes) at room temperature or 37°C.[17][19]
-
Measure the absorbance at the appropriate wavelength (typically 590-594 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the absorbance of the Fe²⁺ standards against their concentration to create a standard curve.
-
Use the standard curve's regression equation to determine the Fe²⁺ equivalent concentration (the FRAP value) for each sample. The results are typically expressed as µM Fe²⁺ equivalents.
-
Conclusion and Future Outlook
The evidence strongly indicates that the p-aminophenol scaffold is a highly promising platform for antioxidant development. The structure-activity relationship is clear: antioxidant potency is governed by the ability to form a stable radical, a feature optimized in the para-isomer configuration. Furthermore, strategic modification, such as the elongation of the N-alkyl chain, can dramatically enhance activity, particularly in lipophilic environments. This suggests that analogs like p-octylaminophenol or p-dodecylaminophenol may be superior candidates for mitigating lipid peroxidation compared to the parent p-methylaminophenol.
Future research should focus on synthesizing novel analogs with varied N-substituents (including branched chains, cyclic groups, or functionalized chains) and additional electron-donating groups on the aromatic ring. By employing the robust experimental protocols detailed in this guide, researchers can systematically evaluate these new chemical entities, paving the way for the development of next-generation antioxidants with tailored activities for therapeutic and industrial applications.
References
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IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Available from: [Link]
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PMC. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. Available from: [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]
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Research, Society and Development. (2022, August 1). The role of phenolic compounds in metabolism and their antioxidant potential. Available from: [Link]
-
PubMed. (2005, November 11). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Available from: [Link]
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Bio-protocol. 4.4.2. ABTS Radical Scavenging Assay. Available from: [Link]
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Bio-protocol. 4.4. DPPH Assay. Available from: [Link]
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PubMed. (2020, July 20). Concept, mechanism, and applications of phenolic antioxidants in foods. Available from: [Link]
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DOJINDO. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link]
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PubMed. (2003, July 31). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Available from: [Link]
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ScienceDirect. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
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PMC - NIH. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]
-
Zen-Bio. ABTS Antioxidant Assay Kit. Available from: [Link]
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Arigo biolaboratories. ARG83614 Ferric reducing antioxidant power (FRAP) Assay Kit. Available from: [Link]
-
Bioquochem. ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Available from: [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link]
-
MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. Available from: [Link]
-
ResearchGate. Quantitative structure-activity relationships of antioxidant phenolic compounds. Available from: [Link]
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PMC. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Available from: [Link]
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PubMed. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available from: [Link]
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R Discovery. (2024, December 1). Synthesis and Biological Evaluation of p ‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Available from: [Link]
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ResearchGate. (2026, March 25). A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. Available from: [Link]
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PubMed. (2006, September 1). Antioxidant and Anticancer Activities of Novel P-Alkylaminophenols and P-Acylaminophenols (Aminophenol Analogues). Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF. Available from: [Link]
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PMC. (2023, April 17). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Available from: [Link]
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ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Available from: [Link]
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CiteDrive. Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Available from: [Link]
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PMC. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available from: [Link]
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MDPI. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]
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Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. Available from: [Link]
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PlumX. Structure–Activity Relationship of Phenolic Antioxidants and Olive Components. Available from: [Link]
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MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link]
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JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]
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Quantum-Guided Rational Design: A Comparative Guide to the Physical Properties of Aminophenol Derivatives via DFT
Introduction: Bridging Quantum Mechanics and Drug Development
Aminophenol derivatives are ubiquitous structural motifs in pharmaceutical chemistry (e.g., paracetamol, edaravone analogs) and industrial materials. For drug development professionals, predicting the pharmacokinetic behavior, toxicity, and reactivity of these molecules prior to physical synthesis is paramount. Density Functional Theory (DFT) serves as a robust computational microscope, translating quantum mechanical electron distributions into macroscopic physical properties. This guide objectively compares the physical properties of aminophenol regioisomers (ortho, meta, and para) using DFT methodologies, providing a framework for rational drug design.
Methodological Rationale: Constructing a Self-Validating Protocol
The Causality of Functional and Basis Set Selection
In computational chemistry, the choice of the level of theory dictates the reliability of the output. For aminophenol derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) or 6-311++G(2d,2p) basis set is widely regarded as the gold standard,[1].
-
Why B3LYP? It provides an optimal balance between computational expense and the accurate treatment of electron correlation, which is essential for modeling the delocalized π -electrons of aromatic systems.
-
Why Diffuse Functions (++)? Aminophenols contain highly electronegative heteroatoms (Oxygen, Nitrogen) with lone pairs. Diffuse functions allow the electron orbitals to occupy a larger region of space. This is critical for accurately modeling proton affinities, anion stability (e.g., phenoxide ions), and the weak intermolecular interactions vital for drug-receptor binding[2].
-
Why Polarization Functions ((d,p))? They allow atomic orbitals to distort asymmetrically. This is non-negotiable for accurately calculating the dipole moment and the pyramidal geometry of the −NH2 group.
Standardized Experimental Workflow
To ensure scientific integrity, the following self-validating protocol must be employed for all comparative calculations:
-
Conformational Sampling: Generate initial geometries. For m- and o-aminophenol, both cis and trans rotamers (relative orientation of the hydroxyl group to the amino group) must be modeled to find the global minimum[1].
-
Geometry Optimization: Perform full unconstrained optimization at the B3LYP/6-311++G(d,p) level.
-
Hessian Evaluation (Frequency Calculation): This is the critical self-validation step. Calculate the vibrational frequencies to ensure the absence of imaginary frequencies. Zero imaginary frequencies confirm the geometry is a true local minimum rather than a transition state saddle point[1].
-
Property Extraction: Perform single-point energy calculations to extract the HOMO-LUMO energies, Molecular Electrostatic Potential (MESP), and O-H Bond Dissociation Energy (BDE)[3].
Workflow Visualization
Self-validating DFT workflow for optimizing aminophenol derivatives and extracting properties.
Comparative Analysis of Physical Properties
Structural Nuances and Intramolecular Interactions
The positional isomerism in aminophenols drastically alters their 3D geometry. In cis-o-aminophenol, DFT calculations reveal a significantly elongated O-H bond length (approx. 0.9729 Å) compared to the m- and p-isomers[1]. This elongation is the direct causal result of strong intramolecular hydrogen bonding ( O−H⋯N ), which locks the molecule into a specific conformation, ultimately altering its lipophilicity and membrane permeability profile[1].
Frontier Molecular Orbitals (HOMO-LUMO) & Reactivity
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive quantum descriptor for chemical hardness and reactivity.
-
p-Aminophenol exhibits a narrow HOMO-LUMO gap, indicating high polarizability and chemical reactivity[3],. It acts as a potent electron donor, which explains its efficacy as a reducing agent.
-
m-Aminophenol has a wider energy gap, correlating with higher thermodynamic stability and lower spontaneous reactivity relative to the para isomer[3].
Bond Dissociation Energy (BDE) and Antioxidant Potential
In drug design, the ability of a phenolic compound to scavenge free radicals is inversely proportional to its O-H Bond Dissociation Energy (BDE).
-
Calculations at the (RO)B3LYP/6-311++G(2df,2p) level demonstrate that the BDE of m-aminophenol is approximately 9 kcal/mol higher than that of p-aminophenol[2].
-
The lower BDE in the para-isomer is driven by the resonance stabilization of the resulting phenoxyl radical by the para-amino group, making p-aminophenol a vastly superior antioxidant (hydrogen donor) compared to its meta counterpart[3],[2].
Quantitative Data Summary
Table 1: Comparative Electronic and Thermodynamic Properties of Aminophenol Isomers
| Isomer | Relative Stability | HOMO-LUMO Gap | O-H BDE | Primary Structural Feature | Drug Design Implication |
| o-Aminophenol | Intermediate | Intermediate | Intermediate | Strong intramolecular H-bond (OH...N)[1] | Restricted rotation; altered lipophilicity |
| m-Aminophenol | Highest[3] | Largest (Hardest) | Highest (+9 kcal/mol vs para)[2] | Exists as distinct cis/trans rotamers[1] | High metabolic stability; poor radical scavenger |
| p-Aminophenol | Lowest[3] | Smallest (Softest) | Lowest[2] | Maximum resonance delocalization | Excellent antioxidant; potential for quinone-imine toxicity[3] |
Note: Data synthesized from B3LYP/6-311++G(d,p) and 6-311++G(2df,2p) theoretical studies. Exact numerical values vary slightly based on solvent models and zero-point energy corrections.
Conclusion
For application scientists and drug developers, DFT calculations are highly predictive engines. By understanding that p-aminophenol's low BDE and narrow HOMO-LUMO gap make it highly reactive[3],, researchers can anticipate its potent antioxidant properties alongside its propensity to form potentially toxic quinone-imine metabolites. Conversely, the high stability of m-aminophenol provides a scaffold for drugs requiring longer half-lives. Adhering to rigorous, self-validating DFT protocols ensures these quantum predictions translate reliably to in vitro and in vivo success.
References
- Source: researchgate.
- Source: imist.
- Source: mdpi.
- Source: acs.
Sources
A Comparative Guide to Cross-Sensitization: 4-Chloro-2-Aminophenol vs. p-Aminophenol
As a Senior Application Scientist navigating the complexities of immunotoxicology, understanding the precise mechanistic behavior of aromatic amines is non-negotiable. 4-Chloro-2-Aminophenol (4-C-2-A) and p-Aminophenol (PAP) are heavily utilized as chemical intermediates and oxidative hair dye precursors. Because both compounds are potent skin sensitizers capable of inducing allergic contact dermatitis (ACD), evaluating their cross-sensitization potential is a critical step in drug development and cosmetic formulation safety assessments.
This guide objectively compares the immunological cross-reactivity of these two compounds, detailing the causality behind the experimental models used to validate these interactions.
Mechanistic Causality of Cross-Sensitization
Cross-sensitization is an immunological phenomenon where the immune system, after being primed by a primary sensitizer (the pro-hapten), mounts an aggressive elicitation response upon exposure to a structurally related, yet distinct, secondary chemical.
Both 4-C-2-A and PAP function as pro-haptens. Upon penetrating the stratum corneum, they undergo epidermal oxidation to form highly reactive electrophiles (e.g., quinone imines). These electrophiles covalently bind to nucleophilic residues on endogenous epidermal proteins, forming a hapten-carrier complex. Langerhans cells internalize these complexes, migrate to the draining lymph nodes, and present them to naive T-cells via MHC-II molecules.
Because 4-C-2-A and PAP share common side chains on the benzoic ring, they form structurally analogous epitopes upon protein conjugation. Consequently, memory T-cells generated during a primary 4-C-2-A sensitization event frequently fail to differentiate between the two complexes, triggering a cross-reactive inflammatory response[1].
Haptenation and T-cell mediated cross-sensitization pathway of aminophenols.
Experimental Methodologies & Self-Validating Protocols
To objectively quantify this cross-reactivity, toxicologists rely on self-validating in vivo and ex vivo systems. The following protocols isolate the immune response to prove that the observed reactions are true cross-sensitization events rather than primary chemical irritation.
Protocol 1: Ex Vivo Leukocyte Adherence Inhibition (LAI) Assay
Rationale: The LAI assay quantifies cell-mediated immunity. It relies on the biological principle that sensitized T-lymphocytes, upon re-exposure to their specific antigen, release lymphokines that inhibit the normal adherence of leukocytes to glass surfaces.
-
In Vivo Induction: Inject female guinea pigs intradermally with an emulsion containing 200 mg of 4-C-2-A dissolved in 0.5 mL N,N-dimethylformamide and 0.5 mL Freund's Complete Adjuvant (FCA)[1].
-
Causality: FCA contains heat-killed mycobacteria, providing the necessary "danger signal" to innate immune receptors (e.g., Toll-like receptors). This breaks immunological tolerance and ensures robust T-cell priming against the 4-C-2-A hapten.
-
-
Antigen Conjugation: Synthesize artificial protein conjugates of both 4-C-2-A and PAP via condensation reactions with a carrier protein.
-
Causality: T-cell receptors (TCRs) only recognize haptens when presented as peptide conjugates. Testing free, unconjugated chemicals in vitro would yield false negatives.
-
-
Leukocyte Harvest & Incubation: Isolate peripheral blood leukocytes from the sensitized guinea pigs. Incubate the cellular suspension with the synthesized 4-C-2-A and PAP protein conjugates in glass test tubes[1].
-
Quantification: Measure the percentage of non-adherent cells.
-
Validation: The 1 demonstrated significantly greater amounts of LAI when 4-C-2-A-sensitized leukocytes were exposed to PAP-protein conjugates[1]. This internal validation confirms that the primed lymphocytes could not differentiate between the two structural analogs, establishing a definitive cross-sensitization link[1].
-
Protocol 2: Guinea Pig Maximization Test (GPMT) for Cross-Elicitation
Rationale: The GPMT evaluates the systemic elicitation of contact dermatitis in a living model, mirroring human clinical patch testing.
-
Sensitization Phase: Induce sensitization to the primary agent (e.g., PAP) using intradermal injections (0.1% concentration) and topical application (1.0% concentration) formulated with FCA[2].
-
Rest Period: Allow a 14-day rest period.
-
Causality: This temporal gap is biologically required for the clonal expansion and systemic distribution of memory T-cells throughout the lymphatic system.
-
-
Cross-Challenge: Apply the secondary agent (e.g., 4-C-2-A or other para-amino compounds) topically to a naive skin site at sub-irritant concentrations (e.g., 0.1% to 0.001%)[2].
-
Causality: Utilizing sub-irritant doses ensures that any observed erythema or edema is purely a secondary immunological response (ACD) and not primary chemical toxicity.
-
-
Evaluation: Grade erythema and edema at 24 and 48 hours post-challenge.
Comparative Data Analysis
The following table synthesizes the quantitative and qualitative performance metrics of 4-C-2-A and PAP regarding their sensitization profiles.
| Parameter | 4-Chloro-2-Aminophenol (4-C-2-A) | p-Aminophenol (PAP) | Cross-Sensitization Dynamics |
| Chemical Classification | Halogenated ortho-aminophenol | Unsubstituted para-aminophenol | Shared amino-derivative class |
| Sensitization Potency | Strong Sensitizer (IARC Group 2B) | Strong Sensitizer | High bidirectional potential |
| Primary Haptenic Metabolite | Chlorinated quinone imine | Benzoquinone imine | Analogous electrophilic targets |
| LAI Assay Response | Primary Inducer | Eliciting Conjugate | Lymphocytes fail to differentiate |
| Clinical Manifestation | Allergic Contact Dermatitis (ACD) | Allergic Contact Dermatitis (ACD) | Co-reactivity in human patch testing |
Conclusion
For researchers and drug development professionals, the cross-sensitization potential between 4-Chloro-2-Aminophenol and p-aminophenol dictates stringent formulation and safety assessment protocols. Experimental data from LAI assays and GPMT models conclusively demonstrate that T-cell clones sensitized to 4-C-2-A cannot reliably distinguish it from PAP[1]. Consequently, from a clinical and toxicological standpoint, individuals sensitized to one compound must be presumed to be highly reactive to the other, necessitating clear labeling and strict exposure limits in commercial applications.
References
-
Title : Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet Source : cir-safety.org URL :[Link]
-
Title : The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds Source : nih.gov (PubMed) URL :[Link]
-
Title : Experimental study on skin sensitization potencies and cross-reactivities of hair-dye-related chemicals in guinea pigs Source : nih.gov (PubMed) URL :[Link]
Sources
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- 2. Experimental study on skin sensitization potencies and cross-reactivities of hair-dye-related chemicals in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Antioxidant Properties of Aminomethyl Derivatives: A Technical Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. The delicate balance between reactive oxygen species (ROS) and the body's antioxidant defense systems is crucial for cellular homeostasis. When this equilibrium is disrupted, a cascade of damaging events can ensue, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of potent antioxidants is of paramount importance. Among the myriad of synthetic compounds explored, aminomethyl derivatives of phenols, also known as phenolic Mannich bases, have emerged as a promising class of antioxidants.
This guide provides a comprehensive comparative evaluation of the antioxidant properties of aminomethyl derivatives. We will delve into the structural nuances that govern their antioxidant efficacy, present supporting experimental data from established in vitro assays, and provide detailed protocols to enable researchers to conduct their own evaluations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant potential of these versatile molecules.
The Scientific Rationale: Why Aminomethyl Derivatives of Phenols?
The antioxidant prowess of phenolic compounds is well-established and is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The introduction of an aminomethyl group onto the phenolic ring can modulate this antioxidant activity through several mechanisms:
-
Electronic Effects: The aminomethyl substituent can alter the electron density on the phenolic ring, thereby influencing the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen atom donation, enhancing radical scavenging activity.
-
Steric Effects: The size and position of the aminomethyl group can influence the accessibility of the hydroxyl group to free radicals.
-
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group can stabilize the parent molecule and the resulting phenoxyl radical, thereby impacting the antioxidant capacity.
-
Physicochemical Properties: The aminomethyl group can enhance the water solubility and lipophilicity of the parent phenol, which can be crucial for its biological activity and distribution.
The interplay of these factors makes the structure-activity relationship (SAR) of aminomethyl derivatives a fascinating area of investigation, with the potential to fine-tune their antioxidant properties for specific therapeutic applications.
Comparative Analysis of Antioxidant Activity
To provide a clear and objective comparison, this section presents experimental data on the antioxidant activity of a series of aminomethyl derivatives of a model phenolic compound. The data is typically generated using a panel of in vitro assays that measure different aspects of antioxidant capacity. The most common assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] The resulting ferrous iron forms a colored complex, the intensity of which is proportional to the reducing power of the antioxidant.
The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
Case Study: Aminomethyl Derivatives of Vanillic Acid
A study on the synthesis and antioxidant evaluation of five new Mannich bases derived from vanillic acid provides valuable insights into the structure-activity relationship of these compounds. The antioxidant activities were evaluated using the DPPH free-radical scavenging method and the FRAP method.
| Compound | Aminomethyl Substituent | DPPH IC₅₀ (µM) | FRAP (µmol Fe²⁺/µmol compound) |
| Vanillic Acid (Parent) | - | > 500 | 1.5 |
| 2a | Dimethylaminomethyl | 450 | 0.8 |
| 2b | N-methylpiperazin-1-ylmethyl | 420 | 0.7 |
| 2c | Diethylaminomethyl | 480 | 1.2 |
| 2d | Morpholin-4-ylmethyl | 460 | 0.9 |
| 2e | Pyrrolidin-1-ylmethyl | 380 | 1.0 |
| Ascorbic Acid (Standard) | - | 35 | 1.8 |
Data synthesized from a study by Hayun et al. (2018). Please refer to the original publication for detailed experimental conditions.
Analysis of the Data:
From the table, several key observations can be made:
-
Enhancement of DPPH Scavenging Activity: All the synthesized Mannich bases exhibited significantly enhanced DPPH radical scavenging activity (lower IC₅₀ values) compared to the parent vanillic acid. This suggests that the introduction of the aminomethyl group facilitates hydrogen atom donation.
-
Superiority of Pyrrolidin-1-ylmethyl Derivative (2e): Among the synthesized derivatives, compound 2e , bearing a pyrrolidin-1-ylmethyl substituent, displayed the highest DPPH scavenging activity.
-
Variable FRAP Activity: In contrast to the DPPH assay, the FRAP values of the Mannich bases were generally lower than that of the parent vanillic acid, with the exception of the diethylaminomethyl derivative (2c ), which showed comparable activity. This discrepancy highlights that the structural features favoring hydrogen atom donation (measured by DPPH) may not necessarily enhance electron-donating capacity (measured by FRAP).
-
Influence of the Amine Moiety: The nature of the secondary amine incorporated into the aminomethyl group plays a crucial role in determining the antioxidant activity. The cyclic amines (pyrrolidine and N-methylpiperazine) appear to be more effective in enhancing DPPH scavenging activity than the acyclic amines (dimethylamine and diethylamine) or morpholine.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant evaluations, it is imperative to follow standardized and well-validated protocols. This section provides detailed, step-by-step methodologies for the three key antioxidant assays discussed.
DPPH Radical Scavenging Assay
This protocol is based on the widely accepted method for determining the free radical scavenging activity of antioxidants.[1]
Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to prevent degradation.
-
Prepare a series of concentrations of the test compounds in methanol.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at various concentrations.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or standard solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
ABTS Radical Cation Scavenging Assay
This protocol outlines the procedure for the ABTS assay, a versatile method for measuring the total antioxidant capacity of a sample.
Workflow for ABTS Assay
Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of ferrous sulfate (FeSO₄) standards.
-
Prepare the test compound solutions.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to a test tube.
-
Add 50 µL of the test compound or standard solution.
-
-
Incubation:
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the test compound from the standard curve, expressed as µmol of Fe²⁺ equivalents per µmol of the compound.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data, though from a limited set of compounds, allows for the deduction of some preliminary structure-activity relationships.
Caption: Key structural features influencing antioxidant activity.
-
The Primacy of the Phenolic Hydroxyl Group: The presence of the phenolic hydroxyl group is fundamental to the antioxidant activity, acting as the primary hydrogen atom donor.
-
Modulation by the Aminomethyl Group: The nature of the amine in the aminomethyl substituent significantly impacts the radical scavenging activity. The higher activity of the pyrrolidine derivative in the DPPH assay suggests that the conformational rigidity and basicity of the amine play a role.
-
Divergent Mechanisms: The differing trends observed between the DPPH and FRAP assays underscore the importance of employing multiple assays to obtain a comprehensive antioxidant profile. A compound that is an excellent hydrogen atom donor may not be an equally effective reducing agent. This can be attributed to the different reaction mechanisms underlying these assays. The DPPH and ABTS assays primarily involve a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT) mechanism, while the FRAP assay is based on a single electron transfer (SET) mechanism.
Conclusion and Future Directions
Aminomethyl derivatives of phenols represent a promising and tunable scaffold for the development of novel antioxidants. This guide has provided a framework for their comparative evaluation, highlighting the importance of systematic structural modification and the use of a panel of antioxidant assays to elucidate structure-activity relationships.
The presented data underscores that the introduction of an aminomethyl group can significantly enhance the radical scavenging properties of a parent phenol. However, the specific nature of the amine moiety is a critical determinant of the extent of this enhancement and can differentially affect various antioxidant mechanisms.
Future research in this area should focus on:
-
Expanding the Chemical Diversity: Synthesizing and evaluating a broader range of aminomethyl derivatives with diverse amine substituents and varying substitution patterns on the phenolic ring.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the antioxidant activity of new derivatives, thereby accelerating the discovery of potent compounds.
-
In Vivo and Cellular Assays: Moving beyond in vitro assays to evaluate the antioxidant efficacy of promising compounds in more biologically relevant cellular and animal models of oxidative stress.
By adopting a multi-faceted approach that combines rational design, robust experimental evaluation, and computational modeling, the full therapeutic potential of aminomethyl derivatives as antioxidants can be realized.
References
- Hayun, H., et al. (2018). Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Rasayan Journal of Chemistry, 11(2), 643-649.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
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Comparative Guide: Structure-Activity Relationship of FPMINT Analogues as Human Nucleoside Transporter Inhibitors
Executive Summary & Biological Context
Equilibrative nucleoside transporters (ENTs) are transmembrane proteins critical for the salvage pathways of nucleotide biosynthesis, the regulation of extracellular adenosine signaling, and the intracellular uptake of nucleoside analogue chemotherapeutics[1]. In humans, hENT1 and hENT2 are the primary isoforms responsible for the bidirectional transport of purine and pyrimidine nucleosides.
Historically, the pharmacological toolkit for studying and targeting ENTs has been heavily biased. Conventional inhibitors such as Nitrobenzylmercaptopurine riboside (NBMPR), dipyridamole, and dilazep exhibit extreme selectivity for hENT1 (e.g., NBMPR is ~7,000-fold more potent against hENT1 than hENT2)[2]. This has left a significant gap in targeting hENT2, which is highly expressed in skeletal muscle, the adrenal gland, and various advanced-stage cancers[3].
FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) emerged as a novel, irreversible, and non-competitive inhibitor with a unique selectivity profile favoring hENT2 over hENT1[4]. Recent structure-activity relationship (SAR) studies have generated optimized FPMINT analogues—most notably Compound 3c —which demonstrate enhanced potency and distinct binding mechanisms[5]. This guide objectively compares the performance of FPMINT analogues against conventional inhibitors and provides the experimental frameworks used to validate their efficacy.
Mechanistic Pathway of Nucleoside Transport Inhibition
The following diagram illustrates the divergent inhibitory mechanisms between conventional hENT1-selective agents (competitive) and FPMINT analogues (non-competitive, irreversible).
Mechanism of hENT1/hENT2 nucleoside transport and selective inhibition pathways.
Comparative Performance Analysis
To select the appropriate inhibitor for in vitro or in vivo models, researchers must evaluate target selectivity and the nature of the target-ligand interaction. The table below synthesizes the quantitative and mechanistic profiles of FPMINT analogues against industry-standard alternatives[2][4][5].
| Inhibitor | Primary Target | Inhibition Mechanism | Reversibility | Key Structural Feature |
| NBMPR | hENT1 (Highly Selective) | Competitive | Reversible | Nitrobenzylmercaptopurine |
| Dilazep | hENT1 (Selective) | Competitive | Reversible | Homopiperazine derivative |
| FPMINT | hENT2 (Selective over hENT1) | Non-competitive | Irreversible | Naphthalene & Fluorophenyl-piperazine |
| Compound 3c | hENT1 & hENT2 (Dual, Potent) | Non-competitive | Irreversible | Modified Benzene & Halogenated fluorophenyl |
Structure-Activity Relationship (SAR) Insights
The rational design of FPMINT analogues reveals strict structural requirements for transporter binding. By systematically modifying the parent compound, researchers have mapped the pharmacophore responsible for hENT inhibition[5][6].
Causality Behind Structural Modifications
-
Naphthalene vs. Benzene Core: Replacing the bulky naphthalene moiety of FPMINT with a simple benzene ring completely abolishes inhibitory effects on both hENT1 and hENT2. Insight: The binding pocket requires significant steric bulk and lipophilicity in this region to anchor the inhibitor.
-
Aromatic Ring Substitutions:
-
Adding a chloride to the meta-position of the benzene ring restores hENT1 inhibition but leaves hENT2 unaffected.
-
Adding a methyl group (meta-position) or an ethyl/oxymethyl group (para-position) regains potent inhibitory activity against both hENT1 and hENT2.
-
-
The Fluorophenyl-Piperazine Axis: The presence of a halogen substitute (regardless of its exact position) on the fluorophenyl moiety adjacent to the piperazine ring is an absolute, non-negotiable requirement for inhibition. Insight: This suggests that halogen bonding plays a critical role in stabilizing the irreversible inhibitor-transporter complex[6].
The Superiority of Compound 3c
Among the synthesized analogues, Compound 3c emerged as the most potent. Kinetic studies revealed that Compound 3c reduces the maximum transport velocity ( Vmax ) of [3H] uridine uptake without altering the Michaelis constant ( Km ).
-
Expert Insight: A reduction in Vmax with an unchanged Km is the mathematical hallmark of non-competitive inhibition . This proves that Compound 3c does not compete with uridine for the primary substrate-binding pocket. Instead, it binds to an allosteric site (or covalently modifies the protein), effectively removing active transporters from the functional pool without affecting the substrate affinity of the remaining uninhibited transporters[5].
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the evaluation of nucleoside transporter inhibitors requires a self-validating experimental system. The protocols below outline the gold-standard methodologies for assessing FPMINT analogues.
Model Selection: PK15NTD Cells
Why this matters: Wild-type cells possess a noisy background of endogenous nucleoside transporters. To isolate the specific effects on human isoforms, researchers utilize PK15NTD (Porcine Kidney Nucleoside Transporter-Deficient) cells stably transfected with cloned human hENT1 or hENT2. This ensures that any observed [3H] uridine uptake is exclusively mediated by the target of interest[1].
Protocol 1: [3H] Uridine Uptake Kinetic Assay
This assay determines the potency and mechanism of action (competitive vs. non-competitive).
-
Preparation: Seed PK15NTD/hENT1 and PK15NTD/hENT2 cells in 24-well plates and culture until 80% confluent.
-
Buffer Exchange: Wash cells twice with sodium-free transport buffer (to eliminate interference from sodium-dependent Concentrative Nucleoside Transporters, CNTs).
-
Inhibitor Incubation: Pre-incubate cells with varying concentrations of the FPMINT analogue (10 nM – 100 μM) or vehicle control for 30 minutes at room temperature.
-
Radioligand Addition: Initiate transport by adding transport buffer containing 1 μM [3H] uridine (spiked with 2 μCi/ml radioactivity).
-
Termination: After exactly 1 minute (within the linear phase of uptake), terminate transport by rapidly washing the cells three times with ice-cold transport buffer containing 100 μM NBMPR and 100 μM dilazep to instantly freeze transporter activity.
-
Quantification: Lyse the cells in 1% Triton X-100. Measure intracellular radioactivity using a liquid scintillation counter. Plot data to calculate Vmax and Km .
Protocol 2: Washout Validation Assay (Testing Reversibility)
To prove that FPMINT and Compound 3c are irreversible inhibitors, a washout control is mandatory.
-
Pre-incubation: Incubate PK15NTD cells with a saturating concentration of the inhibitor for 30 minutes.
-
Washout Phase: Remove the inhibitor and wash the cells extensively (3–5 times) with a large volume of inhibitor-free transport buffer. Incubate in inhibitor-free buffer for an additional 30 minutes to allow reversible drugs to dissociate.
-
Uptake Measurement: Perform the [3H] uridine uptake assay as described in Protocol 1.
-
Validation Logic: If transport activity is restored, the inhibitor is reversible (e.g., NBMPR). If transport activity remains suppressed, the inhibitor is irreversible (e.g., FPMINT, Compound 3c)[5].
Experimental Workflow Diagram
Self-validating workflow for [3H]uridine uptake kinetics and washout reversibility testing.
Conclusion & Future Perspectives
The structural evolution of FPMINT into analogues like Compound 3c represents a significant leap in nucleoside transporter pharmacology. By shifting away from the competitive, hENT1-biased profile of legacy inhibitors, FPMINT analogues provide researchers with irreversible, non-competitive tools to probe hENT2 function.
Translational applications are highly promising. Because nucleoside transporters regulate the compartmentalization of immunosuppressive adenosine in the tumor microenvironment, deploying potent, irreversible dual-inhibitors like Compound 3c could attenuate pathogenic adenosine buildup, thereby rescuing immune cell function in solid tumors[7]. Furthermore, these analogues hold potential as combinatorial agents to prevent the efflux of nucleoside-analogue chemotherapeutics, artificially inflating intracellular drug concentrations to overcome chemoresistance[1].
References
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Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available at:[Link]
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Navakanit, W. C., & Pavasant, P. (2020). Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles. Biomed Research International, 2020, 8815124. Available at:[Link]
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- 1. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 3. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
The Two-Pronged Attack: Evaluating 4-Phenyl-2-Quinolone Derivatives as Anticancer Agents Through In Vitro and In Silico Lenses
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the quinolone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1][2][3] This guide delves into a specific, promising class of these compounds: 4-phenyl-2-quinolone derivatives. By synergistically combining wet-lab experimental data (in vitro) with computational modeling (in silico), we can construct a comprehensive understanding of their therapeutic potential and guide the rational design of next-generation cancer therapeutics.
The strategic decision to focus on the 4-phenyl-2-quinolone scaffold is rooted in the concept of "scaffold hopping." Previous research has established 2-phenyl-4-quinolone derivatives as effective antimitotic agents.[4][5] By repositioning the phenyl group from the 2- to the 4-position, researchers have unlocked a new class of compounds with distinct and, in some cases, enhanced anticancer properties.[4][6] Many of these 4-phenyl-2-quinolone derivatives are designed to mimic the structure of podophyllotoxin, a potent, naturally occurring antimitotic agent, while offering a simplified and more synthetically accessible structure.[4][6][7]
This guide will navigate the dual methodologies of in vitro and in silico evaluation, providing not only a comparative analysis of the findings but also detailed protocols for key experimental and computational workflows. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically assess and potentially advance this promising class of anticancer agents.
In Vitro Evaluation: Gauging Anticancer Efficacy in the Laboratory
The foundational step in evaluating any potential anticancer agent is to assess its direct cytotoxic and antiproliferative effects on cancer cells. This is achieved through a battery of in vitro assays that provide quantitative data on a compound's ability to inhibit cancer cell growth and induce cell death.
Key Experimental Approaches:
-
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay): These assays are the workhorses of in vitro cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a test compound indicates a cytotoxic or cytostatic effect. The results are typically expressed as the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
-
Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining): A hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death. Apoptosis assays can differentiate between healthy, apoptotic, and necrotic cells, providing crucial insights into the mechanism of cell death induced by the 4-phenyl-2-quinolone derivatives.
-
Cell Cycle Analysis (e.g., Flow Cytometry): Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether a compound induces arrest at a specific checkpoint.
Comparative Performance of 4-Phenyl-2-Quinolone Derivatives:
The anticancer activity of 4-phenyl-2-quinolone derivatives is highly dependent on the nature and position of substituents on both the quinolone core and the 4-phenyl ring. The following table summarizes representative data on the antiproliferative activity of various derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | 6-methoxy-4-(3'-methoxyphenyl) | COLO205 (Colon) | 0.32 | [6] |
| H460 (Lung) | 0.89 | [6] | ||
| HPK | 6,7-methylenedioxy-4-(2',4'-dimethoxyphenyl) | HL-60 (Leukemia) | ~0.4-1.0 | [6] |
| Hep3B (Liver) | ~0.4-1.0 | [6] | ||
| H460 (Lung) | ~0.4-1.0 | [6] | ||
| Compound 27 | 5,7-dimethoxy-4-(2',4'-dimethoxyphenyl) | COLO205 (Colon) | 7.85 | [6] |
| Compound IVg | 4-hydroxy-1-phenyl-2(1H)-quinolone derivative | A549 (Lung) | 0.0298 | [8][9] |
| MDA-MB (Breast) | 0.0338 | [8][9] |
In Silico Analysis: Predicting and Rationalizing Activity Through Computation
While in vitro studies provide essential data on the biological effects of a compound, in silico methods, particularly molecular docking, offer a powerful tool to predict and rationalize these observations at the molecular level. By simulating the interaction between a small molecule (the 4-phenyl-2-quinolone derivative) and a biological macromolecule (typically a protein target), we can gain insights into the binding affinity and mode of interaction, which are critical determinants of a drug's efficacy.
The Rationale Behind Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding of a ligand (the drug candidate) to the active site of a receptor (the protein target). The primary goals of molecular docking are:
-
Binding Pose Prediction: To accurately predict the conformation and orientation of the ligand within the binding site.
-
Binding Affinity Estimation: To estimate the strength of the interaction between the ligand and the receptor, often expressed as a docking score or binding energy.
A lower binding energy generally indicates a more stable and favorable interaction. This information can be used to rank and prioritize compounds for synthesis and in vitro testing, thereby accelerating the drug discovery process.
Common Protein Targets for 4-Phenyl-2-Quinolone Derivatives:
The anticancer activity of 4-phenyl-2-quinolone derivatives has been attributed to their interaction with several key proteins involved in cancer cell proliferation and survival. Some of the most studied targets include:
-
Tubulin: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division.[5][10] Many antimitotic agents, including podophyllotoxin and the vinca alkaloids, exert their effects by disrupting microtubule dynamics. Several 4-phenyl-2-quinolone derivatives have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase.[6][7]
-
Protein Kinases (e.g., EGFR, VEGFR): Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, and survival.[1][3] Dysregulation of protein kinase activity is a common feature of many cancers. Certain quinolone derivatives have been designed to target and inhibit specific protein kinases, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[1][3]
-
Topoisomerases: These are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[1][2] Inhibition of topoisomerases leads to DNA damage and ultimately, cell death. Some quinolone derivatives have been shown to inhibit topoisomerase activity, contributing to their anticancer effects.[2]
Caption: A generalized workflow for a molecular docking study.
Bridging the Gap: Structure-Activity Relationship (SAR) Analysis
The true power of combining in vitro and in silico approaches lies in the ability to establish a robust Structure-Activity Relationship (SAR). SAR analysis aims to understand how specific chemical modifications to a molecule's structure affect its biological activity. By correlating the in vitro cytotoxicity data with the in silico docking results, we can build predictive models that guide the design of more potent and selective anticancer agents.
Key SAR Insights for 4-Phenyl-2-Quinolone Derivatives:
-
Role of Methoxy Groups: The presence and position of methoxy groups on both the quinolone and the 4-phenyl rings have a significant impact on anticancer activity. For example, studies have shown that 5-, 6-, and 7-methoxy substitutions on the quinolone core can enhance anticancer efficacy.[4][6]
-
The Importance of the Ketone Moiety: The ketone group at the 2-position of the quinolone ring appears to be crucial for the interaction with tubulin and for the overall cytotoxic activity of these compounds.[5]
-
Influence of Substituents on the 4-Phenyl Ring: The nature of the substituents on the 4-phenyl ring can modulate the binding affinity and selectivity of the compounds for their protein targets. For instance, electron-withdrawing groups on the terminal phenyl rings of some 4-phenoxyquinoline derivatives have been shown to improve their antitumor activity.[11]
Caption: Key structure-activity relationships for 4-phenyl-2-quinolone derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-phenyl-2-quinolone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 4-phenyl-2-quinolone derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Assign partial charges and define the rotatable bonds.
-
-
Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.
-
Docking Simulation: Run the AutoDock Vina software, providing the prepared protein and ligand files and the grid box parameters as input.
-
Analysis of Results:
-
Analyze the predicted binding poses and identify the one with the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization software.
-
Conclusion and Future Directions
The synergistic application of in vitro and in silico methodologies provides a robust framework for the evaluation and development of 4-phenyl-2-quinolone derivatives as a promising class of anticancer agents. The data presented in this guide highlight the potential of these compounds to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key protein kinases.
Future research in this area should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their anticancer effects.
-
In Vivo Evaluation: Testing the most promising lead compounds in animal models of cancer to assess their efficacy and safety in a more complex biological system.
By continuing to integrate experimental and computational approaches, the scientific community can accelerate the translation of these promising laboratory findings into clinically effective cancer therapies.
References
-
Chen, Y.-F., Lawal, B., Huang, L.-J., Kuo, S.-C., Sumitra, M. R., Mokgautsi, N., Lin, H.-Y., & Huang, H.-S. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 567. [Link]
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Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]
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Various Authors. (2023). Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as... ResearchGate. [Link]
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Hsieh, H.-K., et al. (2001). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(20), 3485-3493. [Link]
-
Various Authors. (2025). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Li, L., et al. (2001). Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(20), 4017-4020. [Link]
-
Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]
-
Various Authors. (2025). (PDF) In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Patel, D. R., et al. (2023). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]
-
Various Authors. (n.d.). The structures of some anticancer agents and the general structure of the target compounds (7a–e ∼ 15a–e). ResearchGate. [Link]
-
Ali, M. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
-
Wang, Y., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed. [Link]
-
Various Authors. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Unknown Source. [Link]
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Lin, C.-F., et al. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. PubMed. [Link]
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Various Authors. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Unknown Source. [Link]
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Patel, D. R., et al. (2024). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
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Lavanya, K., Kaur, K., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Unknown Source. [Link]
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- 11. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Handling, Decontamination, and Disposal of 4-[(2-Aminophenyl)methyl]phenol
Molecular Hazard Profile & Causality
4-[(2-Aminophenyl)methyl]phenol is a bifunctional organic compound featuring both an aromatic amine (aniline derivative) and a phenolic hydroxyl group. In drug development and synthetic chemistry, handling this compound requires stringent operational protocols because its functional groups exert distinct, severe hazards:
-
The Phenol Moiety (Corrosivity & Systemic Toxicity): Phenols are highly lipophilic. Upon contact, they rapidly penetrate the stratum corneum, causing immediate protein denaturation and deep tissue necrosis. Dangerously, phenol acts as a local anesthetic; chemical burns may initially be painless, leading to delayed recognition of severe exposure[1].
-
The Aromatic Amine Moiety (Methemoglobinemia & Genotoxicity): Aromatic amines are readily absorbed through the skin, lungs, and GI tract. Systemically, they undergo hepatic N-hydroxylation via CYP450 enzymes. These metabolites can oxidize the iron in hemoglobin (Fe²⁺ to Fe³⁺), causing methemoglobinemia and severely impairing oxygen transport. Additionally, reactive intermediates can form DNA adducts, classifying many compounds in this family as suspected carcinogens[2].
Because of these dual hazards, standard aqueous dilution or municipal disposal is strictly prohibited. The compound is highly toxic to aquatic life (e.g., Daphnia magna) and must be slated for high-temperature incineration to ensure complete thermal destruction of the C-N and C-O bonds.
Quantitative Hazard & Logistics Data
To ensure proper logistical planning, all laboratory personnel must review the physical and chemical properties that dictate storage and disposal compatibility.
| Parameter | Specification / Data | Operational Implication |
| Chemical Class | Aromatic Amine / Phenol | Requires dual-hazard consideration; handle exclusively in a Class II Fume Hood. |
| Physical State | Solid (Powder/Crystals) | High inhalation hazard. Do not sweep dry spills. |
| Primary Hazards | Toxic (Oral/Dermal/Inhalation), Corrosive, Environmental | Requires highly rated chemical-resistant gloves (e.g., SilverShield or heavy Nitrile)[3]. |
| Incompatibilities | Strong oxidizers, acid chlorides, fuming Nitric Acid (HNO₃) | Critical: Aromatic amines can ignite upon contact with fuming HNO₃[4]. Segregate waste strictly. |
| Disposal Method | High-Temperature Incineration | Must be collected by a licensed Environmental Health & Safety (EHS) vendor[5]. |
Standard Operating Procedure: Waste Segregation & Disposal
Trustworthy laboratory safety relies on self-validating systems. The following protocols ensure that waste streams remain stable and compliant with Resource Conservation and Recovery Act (RCRA) guidelines.
Protocol A: Solid Waste Disposal
Causality: Unreacted powders present an aerosolization risk. Proper containment prevents inhalation exposure.
-
Collection: Gather all unreacted 4-[(2-Aminophenyl)methyl]phenol, contaminated weigh boats, filter papers, and spatulas.
-
Containment: Place items into a designated, leak-proof High-Density Polyethylene (HDPE) container[5].
-
Labeling: Affix a hazardous waste label identifying the contents as "Toxic Solid Waste: Contains Phenol/Aromatic Amine derivatives."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from oxidizing agents and direct sunlight until EHS pickup.
Protocol B: Liquid Waste Disposal (Solutions & Extracts)
Causality: Mixing incompatible solvents can cause exothermic reactions or gas evolution. Segregation by halogen content dictates the specific incineration temperature required by the disposal facility.
-
Identify Solvent: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethanol).
-
Segregation:
-
Halogenated: Pour into the "Halogenated Organic Waste" carboy.
-
Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Secondary Containment: Ensure all waste carboys are kept in secondary containment bins to catch accidental leaks.
-
Capping: Keep containers tightly closed with vented caps to prevent pressure buildup from volatile solvents.
Experimental Workflow: Spill Response & Decontamination
In the event of a spill or exposure, immediate, mechanistically sound interventions are required.
Protocol C: Small Spill Cleanup (< 500 mL or < 100 g)
-
Secure the Area: Alert nearby personnel and ensure the fume hood sash is lowered to increase face velocity.
-
Suppress Dust (If Solid): Do not sweep dry. Dry sweeping aerosolizes the aromatic amine, creating a severe inhalation hazard. Gently wet paper towels with a 70% Isopropanol or Ethanol solution and place them over the spilled material[3].
-
Absorb (If Liquid): Use inert, calcined absorbent products (e.g., dry sand, Zorb-All). Do not use combustible materials like sawdust[6].
-
Collect & Dispose: Using a plastic scoop, transfer the absorbed material into a sealable hazardous waste bag. Label as "Laboratory debris contaminated with phenol/aromatic amine" and submit for EHS disposal[3].
-
Surface Decontamination: Wipe the affected surface three times with 70% Ethanol to solubilize and remove any remaining phenolic residue[7].
Protocol D: Dermal Exposure Decontamination
Causality: Water alone can spread lipophilic phenols over a larger surface area, exacerbating the burn. Polyethylene Glycol (PEG) acts as a macroscopic solvent sink, rapidly extracting the phenol from the dermal layer.
-
Immediate Action: Remove contaminated clothing immediately.
-
PEG Application: Begin swabbing the affected skin repeatedly with Polyethylene Glycol (PEG) 300 or 400 .
-
Continuous Extraction: Frequently change out the swab for a fresh one soaked in PEG to maintain the concentration gradient, drawing the chemical out of the tissue[8].
-
Rinse & Seek Medical Aid: After thorough PEG application (or if PEG is unavailable), flush the area with water using a safety shower for 15 minutes. Seek immediate emergency medical attention[8].
Waste Disposal Routing Workflow
The following decision tree illustrates the logical routing for 4-[(2-Aminophenyl)methyl]phenol waste to ensure regulatory compliance and safety.
Decision matrix for the segregation and proper disposal routing of 4-[(2-Aminophenyl)methyl]phenol.
References
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure (PEG 300 Decontamination Protocol). Retrieved from: [Link]
-
Western Washington University Environmental Health & Safety. Phenol Spill Response and Laboratory Debris Disposal. Retrieved from: [Link]
-
Rice University Environmental Health & Safety. Chemical Spills and Aromatic Amine Handling. Retrieved from:[Link]
Sources
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- 2. Laboratory Safety Manual [ehs.cornell.edu]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. reed.edu [reed.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.rice.edu [safety.rice.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Advanced Safety and Operational Guide: Handling 4-[(2-Aminophenyl)methyl]phenol
Executive Summary
4-[(2-Aminophenyl)methyl]phenol (CAS: 38997-00-1) is a bifunctional organic compound integrating an aromatic amine (aniline derivative) and a phenol moiety. This structural duality presents a severe, synergistic occupational hazard. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded protocols for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.
Mechanistic Toxicology and Hazard Causality
To design an effective safety protocol, we must first understand why this compound is uniquely dangerous. The hazard profile is not merely additive; it is synergistic.
-
Aromatic Amine Moiety: Primary aromatic amines are highly lipophilic. They readily penetrate the intact stratum corneum, entering the systemic circulation where they induce methemoglobinemia, central nervous system depression, and pose long-term carcinogenic risks [1].
-
Phenol Moiety: Phenols are highly corrosive protein denaturants. Crucially, phenol acts as a potent penetration enhancer by rapidly destroying the epidermal barrier [2].
-
Synergistic Risk: The corrosive action of the phenol group compromises the skin's natural defenses, drastically accelerating the percutaneous absorption of the lipophilic aromatic amine group. A continuous skin exposure of hands to aromatic amines for just a few minutes can exceed the inhalative exposure over an 8-hour shift [3].
Fig 1. Synergistic dermal absorption and systemic toxicity pathway.
Quantitative Hazard Profile (Surrogate Data)
Because specific toxicological exposure limits for 4-[(2-Aminophenyl)methyl]phenol are limited, safety protocols must be calibrated using quantitative surrogate data from its constituent functional groups (Phenol and Aniline) [4].
| Chemical Component | OSHA PEL (8-hr TWA) | Lethal Dose / Toxicity Threshold | Key Hazard Notation |
| Phenol | 5 ppm (19 mg/m³) | ~1 gram (Oral, Human) | Skin (Rapid fatal absorption) |
| Aniline (Aromatic Amine) | 5 ppm (19 mg/m³) | Methemoglobinemia >15% | Skin (Carcinogen/Sensitizer) |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient against the permeation kinetics of bifunctional phenol-amines. The following self-validating PPE system is required to establish a fail-safe barrier.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (4-8 mil), Outer Neoprene or Butyl Rubber. | Phenols rapidly degrade standard nitrile. Neoprene/Butyl prevents solvent and phenol permeation. Inner nitrile protects during outer glove removal. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield. | Prevents ocular absorption. Phenol causes severe corneal damage and blindness; amines rapidly absorb through mucous membranes. |
| Body Protection | Chemically-resistant Tychem® apron over a standard cotton lab coat. | Protects against lipid-soluble amine penetration and corrosive phenol burns. Cotton prevents static generation. |
| Respiratory | NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges. | Required if handling outside a certified fume hood to prevent inhalation of highly toxic, low-volatility amine dusts and phenol vapors. |
Step-by-Step Operational Workflow
Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.
Phase 1: Pre-Operation Setup
-
Verify Fume Hood Velocity: Ensure the chemical fume hood has a continuous face velocity of 80-120 feet per minute (fpm). Do not initiate work if the alarm is sounding.
-
Prepare the Antidote Station: Place a fresh, unopened bottle of Polyethylene Glycol (PEG) 300 or 400 immediately adjacent to the workspace [2].
-
Causality: Water alone expands the surface area of a phenol spill, driving it deeper into the tissue. PEG is required to rapidly solubilize and sequester the phenol from the skin.
-
-
Don PPE: Apply inner nitrile gloves, lab coat, Tychem apron, outer neoprene gloves, safety goggles, and face shield.
Phase 2: Chemical Handling & Solution Preparation
-
Isolate the Reagent: Place the sealed container of 4-[(2-Aminophenyl)methyl]phenol inside the fume hood over a secondary containment tray lined with absorbent bench paper.
-
Weighing Protocol: Use an enclosed analytical balance. If an open balance must be used, utilize a static-eliminator to prevent the aerosolization of the fine amine-phenol powder.
-
Solvent Addition: Slowly add the solvent to the pre-weighed solid. Never add the solid to a stirring solvent, as this risks micro-splashing.
Phase 3: Decontamination & Doffing
-
Decontaminate Outer Gloves: Wipe outer neoprene gloves with a compatible solvent (e.g., dilute alcohol) inside the fume hood, then remove and discard them into a designated hazardous waste bin.
-
Surface Decontamination: Swab the work area with a 10% bleach solution or specialized amine-degrading agent, followed by a water rinse.
-
Final Doffing: Remove the face shield, goggles, apron, and lab coat. Finally, remove the inner nitrile gloves using the "glove-in-glove" technique and immediately wash hands thoroughly with soap and water.
Fig 2. Standard operational workflow and spill response logic.
Emergency Spill Response & Disposal Plans
Spill Response (Self-Validating Logic)
-
Minor Spills (<50 mL or <50 g):
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as aromatic amines can react violently with oxidizers [5].
-
Sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable container.
-
-
Skin Contact (Critical First Aid):
-
Immediately remove contaminated clothing.
-
Swab the affected area repeatedly with PEG 300 or 400 for at least 15 minutes. If PEG is unavailable, use a mixture of PEG 300/ethanol (2:1) or glycerine [2].
-
Seek immediate medical attention, monitoring for signs of methemoglobinemia (e.g., cyanosis, dizziness, shortness of breath).
-
Waste Management & Disposal
-
Segregation: Do not mix 4-[(2-Aminophenyl)methyl]phenol waste with strong oxidizers, acids, or heavy metals.
-
Containment: Place all contaminated consumables (gloves, bench paper, empty vials) into a rigid, leak-proof hazardous waste container explicitly labeled: "Toxic/Corrosive: Phenol and Aromatic Amine Waste."
-
Final Disposal: Arrange for high-temperature incineration through a licensed environmental waste disposal company. Do not dispose of this chemical down the drain, as aromatic amines are highly toxic to aquatic life and can severely contaminate groundwater [4].
References
-
Korinth, G., Schaller, K. H., & Drexler, H. (2013). Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway. Frontiers in Bioscience (Elite Edition).[Link]
-
University of Auckland (2024). Phenol (concentrated) Safety Guidelines. Health, Safety and Wellbeing Management System. [Link]
-
International Labour Organization (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety.[Link]
-
American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[Link]
Sources
- 1. 876620-03-0_2,3-dihydro-1H-indene-4,7-diamineCAS号:876620-03-0_2,3-dihydro-1H-indene-4,7-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
